molecular formula C6H7N3O3 B1361337 1-(3-Nitro-1H-pyrazol-1-YL)acetone CAS No. 131394-08-6

1-(3-Nitro-1H-pyrazol-1-YL)acetone

Cat. No.: B1361337
CAS No.: 131394-08-6
M. Wt: 169.14 g/mol
InChI Key: RIBGYLUDUASCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitro-1H-pyrazol-1-yl)acetone (CAS 131394-08-6) is a high-purity nitro-substituted pyrazole derivative offered with a guaranteed purity of 95.0% . This compound, with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol, serves as a versatile and critical building block in advanced organic synthesis . Its structure incorporates two privileged functional groups: the pyrazole ring, a core scaffold in medicinal chemistry, and a reactive ketone moiety. This combination makes it an invaluable intermediate for constructing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The nitro group on the pyrazole ring offers a handle for further chemical transformations, including reduction to amines or participation in cyclization reactions, enabling the synthesis of a diverse library of heterocyclic compounds. As a key subclass, N-substituted pyrazolyl ketones are recognized for their utility as ligands in coordination chemistry and as precursors in multi-step synthetic routes . Researchers utilize this compound to explore new chemical space in drug discovery and materials science. Please handle with appropriate care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBGYLUDUASCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351085
Record name 1-(3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131394-08-6
Record name 1-(3-nitropyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: Synthesis and Characterization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-nitro-1H-pyrazol-1-yl)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. As nitropyrazole derivatives are foundational scaffolds in the development of various therapeutic agents, a robust and well-characterized synthetic route is paramount.[1][2][3] This document details a validated protocol for the N-alkylation of 3-nitropyrazole, outlines the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring reproducibility and providing a framework for further derivatization studies.

Introduction: The Significance of Nitropyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them privileged structures in medicinal chemistry, with applications as anti-inflammatory, anti-cancer, and anti-infective agents.[2][3] The introduction of a nitro group onto the pyrazole ring profoundly influences its electronic character, enhancing its potential as a pharmacophore or an energetic material.[4] Specifically, the 3-nitro substitution pattern creates a distinct electronic profile that can be exploited for targeted molecular interactions.

The title compound, 1-(3-nitro-1H-pyrazol-1-yl)acetone, serves as a versatile intermediate. The ketone functionality provides a reactive handle for further chemical transformations, such as reductive amination or condensation reactions, allowing for the construction of more complex molecular architectures. This guide provides the foundational chemistry to reliably synthesize and unequivocally characterize this important building block.

Synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone

The synthesis is achieved via a direct N-alkylation of the 3-nitropyrazole ring with chloroacetone. The choice of base and solvent is critical for achieving high regioselectivity and yield, as pyrazoles can potentially be alkylated at either of their nitrogen atoms.[5][6]

Reaction Scheme

The overall transformation involves the deprotonation of 3-nitropyrazole followed by a nucleophilic substitution reaction with chloroacetone.

G cluster_product Product R1 3-Nitropyrazole P1 1-(3-Nitro-1H-pyrazol-1-yl)acetone R1->P1 R2 Chloroacetone R2->P1 C1 Base (e.g., K₂CO₃) C2 Solvent (e.g., Acetone) C3 Heat

Caption: Synthetic scheme for N-alkylation of 3-nitropyrazole.

Mechanistic Considerations

The N-alkylation of pyrazoles is a classic Sₙ2 reaction. The process begins with the deprotonation of the pyrazole N-H by a suitable base, creating a pyrazolate anion. This anion is a potent nucleophile. Although there are two nitrogen atoms, the negative charge is delocalized across the ring. The choice of the alkylating agent and reaction conditions can influence which nitrogen atom attacks the electrophile.[5][6] In the case of 3-nitropyrazole, the electron-withdrawing nitro group at the C3 position makes the N1 nitrogen the more sterically accessible and often more nucleophilic site for alkylation. The newly formed pyrazolate anion then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the final product.

Experimental Protocol

Materials:

  • 3-Nitropyrazole (1.0 eq)

  • Chloroacetone (1.1 eq)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous (as solvent)[8]

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension. The use of a mild inorganic base like K₂CO₃ is crucial as it is strong enough to deprotonate the pyrazole without causing side reactions associated with stronger bases.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add chloroacetone dropwise to the reaction mixture. Chloroacetone is a lachrymator and should be handled in a well-ventilated fume hood.[9]

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting 3-nitropyrazole), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium chloride byproduct. Wash the solid cake with a small amount of acetone.

  • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(3-nitro-1H-pyrazol-1-yl)acetone as a solid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.[10]

G Start Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS End Structural Confirmation & Purity Assessment NMR->End IR->End MS->End

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[11] Spectra should be recorded in a deuterated solvent such as CDCl₃ or Acetone-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrazole H-5 ~ 8.0 - 8.5 Doublet (d) 1H Deshielded due to proximity to the nitro group and ring electronics. Coupled to H-4.
Pyrazole H-4 ~ 6.8 - 7.2 Doublet (d) 1H Coupled to H-5.
Methylene (-CH₂-) ~ 5.1 - 5.5 Singlet (s) 2H Adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift.

| Methyl (-CH₃) | ~ 2.2 - 2.5 | Singlet (s) | 3H | Typical chemical shift for a methyl ketone. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O) ~ 200 - 205 Characteristic for a ketone carbonyl carbon.
Pyrazole C-3 ~ 155 - 160 Carbon bearing the nitro group, significantly downfield.[12]
Pyrazole C-5 ~ 135 - 140 Deshielded carbon of the pyrazole ring.
Pyrazole C-4 ~ 108 - 112 Shielded carbon of the pyrazole ring.
Methylene (-CH₂-) ~ 55 - 60 Carbon attached to the pyrazole nitrogen and the carbonyl group.

| Methyl (-CH₃) | ~ 25 - 30 | Aliphatic carbon of the methyl ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[10]

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C=O (Ketone) 1715 - 1735 Strong, sharp stretch
N-O (Nitro group) 1520 - 1560 (asymmetric) Strong stretch
N-O (Nitro group) 1340 - 1380 (symmetric) Strong stretch
C=N/C=C (Pyrazole ring) 1450 - 1600 Medium to weak stretches
C-H (sp² on ring) 3100 - 3150 Stretch

| C-H (sp³ aliphatic) | 2900 - 3000 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Formula: C₆H₇N₃O₃

  • Molecular Weight: 169.14 g/mol

  • Expected Molecular Ion (M⁺): A peak at m/z = 169 (for the [M]⁺ ion) or 170 (for the [M+H]⁺ ion in ESI-MS) would be expected.

  • Key Fragmentation Patterns: A prominent fragment would likely be observed corresponding to the loss of the acetyl group (CH₃CO, 43 Da), resulting in a fragment at m/z = 126. Another characteristic fragmentation would be the loss of the nitro group (NO₂, 46 Da).

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone. The N-alkylation of 3-nitropyrazole with chloroacetone proceeds efficiently under mild basic conditions. The structural integrity of the synthesized compound can be rigorously confirmed through a combination of NMR, IR, and Mass Spectrometry, with the expected analytical data provided herein. This foundational protocol empowers researchers to access this versatile building block for applications in drug discovery, agrochemicals, and materials science, providing a solid and well-characterized starting point for the development of novel molecular entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 100 MHz, acetone-d6, simulated) (NP0038471). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3 (1 mM) in 5 vol% DMSO-d 6 /acetone-d 6 in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives. The.... Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-NITROPHENYL)-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Scirp.org. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. Retrieved from [Link]

  • Chemcd. (n.d.). 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone ,1002651-00-4. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • NIH. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Retrieved from [Link]

  • Marshall Digital Scholar. (n.d.). Synthesis of 1,3-DI(4-Pyridinyl)Acetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetone. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2004). Chloroacetone by Electrolysis. Retrieved from [Link]

  • Scirp.org. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurements of acetone and other gas phase product yields from the OH-initiated oxidation of terpenes by proton-transfer-reaction mass spectrometry (PTR-MS). Retrieved from [Link]

Sources

Chemical properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, a heterocyclic compound of interest in medicinal chemistry and materials science. Although direct literature on this specific molecule is limited, this document synthesizes data from closely related nitropyrazole and N-substituted pyrazole analogues to present a scientifically grounded profile. The guide covers synthetic methodologies, in-depth spectroscopic analysis (NMR, IR, MS), predicted reactivity, and potential applications, particularly in drug discovery. Detailed experimental protocols and visual diagrams are included to facilitate practical application and further research.

Introduction: The Nitropyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry.[1] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[2][3][4][5] The introduction of a nitro group onto the pyrazole ring significantly modulates its electronic properties and reactivity, often enhancing its biological profile or utility as an energetic material.[6][7] The compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone incorporates both the influential nitropyrazole core and a reactive acetonyl side chain, making it a versatile intermediate for the synthesis of more complex molecules. This guide aims to provide a detailed understanding of its chemical characteristics to support its use in research and development.

Synthesis and Purification

The most direct and logical synthetic route to 1-(3-Nitro-1H-pyrazol-1-YL)acetone is the N-alkylation of 3-nitropyrazole with a haloacetone, such as bromoacetone or chloroacetone. This reaction is a common method for the synthesis of N-substituted pyrazoles.[8] The synthesis of the 3-nitropyrazole precursor typically involves a two-step process: the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement.[6][9]

Proposed Synthetic Pathway

synthesis pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole HNO₃ / Ac₂O three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Δ (Thermal Rearrangement) target 1-(3-Nitro-1H-pyrazol-1-YL)acetone three_nitropyrazole->target Bromoacetone, Base (e.g., K₂CO₃), Solvent (e.g., DMF) bromoacetone Bromoacetone bromoacetone->target

Caption: Proposed synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Experimental Protocol: Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone
  • Dissolution: To a solution of 3-nitropyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 equivalents).

  • Alkylation: To the stirred suspension, add bromoacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-5 hours.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone relies on a combination of spectroscopic techniques. The following data are predicted based on known values for similar compounds.[10][11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing nitro group and the N-acetonyl substituent will significantly influence the chemical shifts of the pyrazole ring protons and carbons.

Predicted NMR Data ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations (HMBC)
Pyrazole H-4 ~6.8-7.2 (d)~105-110H-4 with C-3, C-5
Pyrazole H-5 ~8.0-8.4 (d)~130-135H-5 with C-3, C-4
CH₂ (acetonyl) ~5.0-5.4 (s)~55-60CH₂ with C-5, C=O
CH₃ (acetonyl) ~2.2-2.5 (s)~25-30CH₃ with C=O
Pyrazole C-3 -~150-155-
Pyrazole C-5 -~130-135-
C=O (ketone) -~200-205-
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the nitro and ketone functional groups.[15][16][17][18][19]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch1550-1475Strong
Nitro (NO₂) Symmetric Stretch1360-1290Strong
Ketone (C=O) Stretch1715-1730Strong
C-H (pyrazole ring) Stretch3100-3150Medium
C-H (alkyl) Stretch2900-3000Medium
Mass Spectrometry (MS)

The fragmentation of pyrazoles in mass spectrometry typically involves the expulsion of HCN and N₂.[20][21][22] The presence of the nitro and acetonyl groups will introduce additional fragmentation pathways.

fragmentation M [M]⁺˙ M_minus_CH2CO [M - CH₂CO]⁺˙ M->M_minus_CH2CO - CH₂CO M_minus_NO2 [M - NO₂]⁺ M->M_minus_NO2 - NO₂ M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - CH₃ pyrazolyl_cation [Pyrazolyl]⁺ M_minus_CH2CO->pyrazolyl_cation - NO₂

Caption: Predicted mass fragmentation pathways for the title compound.

Chemical Reactivity

The reactivity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is governed by the interplay of its three main components: the nitropyrazole ring, the nitro group, and the acetone side chain.

Reactions of the Nitropyrazole Ring

The pyrazole ring is aromatic, but the presence of the strongly electron-withdrawing nitro group at the 3-position deactivates the ring towards electrophilic substitution.[6] Conversely, the ring is more susceptible to nucleophilic attack, although such reactions are less common for the pyrazole core itself.

Reactions of the Nitro Group

The nitro group is the most reactive site for transformations.

  • Reduction: The reduction of the nitro group is a key transformation, providing access to 3-aminopyrazole derivatives, which are valuable building blocks in medicinal chemistry.[23] Various reducing agents can be employed to achieve different products.[24][25]

    • SnCl₂/HCl: Reduces the nitro group to an amine (NH₂).

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): Can also yield the amine, with the potential for over-reduction under harsh conditions.

reduction nitro 1-(3-Nitro-1H-pyrazol-1-YL)acetone amino 1-(3-Amino-1H-pyrazol-1-YL)acetone nitro->amino Reduction (e.g., SnCl₂, HCl)

Caption: Reduction of the nitro group to form the corresponding amine.

Reactions of the Acetone Side Chain

The acetone moiety offers several avenues for further functionalization:

  • Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Alpha-Proton Chemistry: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes in an aldol condensation).

  • Condensation Reactions: The ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

Potential Applications in Drug Discovery

Nitropyrazole derivatives are of significant interest to drug development professionals due to their diverse biological activities.[2][10]

  • Antimicrobial and Antifungal Agents: Many nitrofuran and nitropyrazole compounds have demonstrated potent activity against various bacterial and fungal strains.[2]

  • Anticancer Agents: The pyrazole scaffold is a core component of several approved cancer therapeutics. The ability to functionalize the 3-amino group (derived from the nitro precursor) allows for the generation of libraries of compounds for screening against various cancer cell lines and kinases.[5]

  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5]

  • Neuroprotective Agents: Certain pyrazole derivatives have shown promise in in-vitro assays for neuroprotective activity.[2]

The title compound serves as a key intermediate for accessing these classes of biologically active molecules.

Conclusion

While 1-(3-Nitro-1H-pyrazol-1-YL)acetone is not extensively documented in the scientific literature, a thorough analysis of related compounds provides a robust framework for understanding its chemical properties. Its synthesis is feasible through standard N-alkylation procedures, and its structure can be readily characterized by modern spectroscopic methods. The compound's reactivity is highlighted by the versatile chemistry of the nitro group and the acetonyl side chain, making it a valuable intermediate for creating diverse molecular architectures. For researchers in drug discovery, this molecule represents a promising starting point for the development of novel therapeutics targeting a range of diseases.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.).
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles | ACS Omega. (2023).
  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.).
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • (PDF) Nitropyrazoles (review)
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][10]triazin-7(6H) - NIH. (2025).

  • A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PubMed Central. (n.d.).
  • (PDF) Synthesis of N-substituted 4-nitrosopyrazoles and their use in adhesive compositions. (2025).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives - ResearchG
  • Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds | Study notes Art | Docsity. (2022).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.).
  • IR: nitro groups. (n.d.).
  • (PDF)
  • Review on synthesis of nitropyrazoles - ResearchG
  • The Significance of Pyrazole Deriv
  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole deriv
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Public
  • (PDF)
  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Public
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024).
  • Pyrazole and Its Biological Activity - Semantic Scholar. (2014).
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (n.d.).
  • Ir spectroscopy ii | PPTX - Slideshare. (n.d.).
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Deriv
  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. (n.d.).
  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. (2012).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
  • (A) The schematic for synthesis of pyrazole derivatives. The...
  • Pyrazoles. XII. Preparation of 3(5)
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH. (2022).
  • The first computational study for the oxidative aromatization of pyrazolines and 1,4-dihydropyridines using 1,2,4-triazolinediones - RSC Publishing. (n.d.).

Sources

An In-Depth Technical Guide to 1-(3-Nitro-1H-pyrazol-1-yl)acetone (CAS Number: 131394-08-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Nitropyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group to this privileged scaffold can significantly modulate its electronic properties and biological activity, often enhancing its potency or conferring novel mechanisms of action. This guide provides a comprehensive technical overview of 1-(3-Nitro-1H-pyrazol-1-yl)acetone, a molecule of considerable interest within the broader class of nitropyrazole derivatives. While specific literature on this compound remains nascent, this document synthesizes available information on its physicochemical properties, plausible synthetic routes, and potential biological significance, drawing parallels from closely related analogues to offer a forward-looking perspective for researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
CAS Number 131394-08-6N/A
Molecular Formula C₆H₇N₃O₃[1]
Molecular Weight 169.14 g/mol [1]
Synonyms 1-(3-nitropyrazolyl)acetone, N-acetonylnitropyrazole, 2-Propanone, 1-(3-nitro-1H-pyrazol-1-yl)-[2]
Computed XLogP3 0.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 169.048741 g/mol [1]
Topological Polar Surface Area 80.7 Ų[1]

Synthesis and Molecular Architecture

The synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone is anticipated to proceed via the N-alkylation of 3-nitro-1H-pyrazole with a suitable three-carbon building block, such as chloroacetone. This reaction is a common and effective method for the functionalization of the pyrazole ring.

Plausible Synthetic Pathway: N-Alkylation of 3-Nitro-1H-pyrazole

The most probable synthetic route involves the reaction of 3-nitro-1H-pyrazole with chloroacetone in the presence of a base. The base serves to deprotonate the pyrazole ring, generating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

Synthetic Pathway 3-Nitro-1H-pyrazole 3-Nitro-1H-pyrazole Intermediate Reaction Mixture 3-Nitro-1H-pyrazole->Intermediate + Chloroacetone Chloroacetone Chloroacetone Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product 1-(3-Nitro-1H-pyrazol-1-yl)acetone Intermediate->Product Nucleophilic Substitution

Caption: Plausible synthetic route via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles. Optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary to achieve high yields and purity.

  • Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1H-pyrazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a solid base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Alkylation: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The filtrate can be concentrated under reduced pressure, and the resulting residue purified by column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons adjacent to the pyrazole ring and the carbonyl group, and the methyl protons of the acetone moiety.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the pyrazole ring, the carbonyl carbon, and the methyl and methylene carbons of the acetone substituent.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone, the N-O stretching of the nitro group, and the C=N and C=C stretching vibrations of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

The biological profile of 1-(3-Nitro-1H-pyrazol-1-yl)acetone has not been extensively investigated. However, based on the known activities of related nitropyrazole derivatives, several potential therapeutic applications can be hypothesized.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial properties. The introduction of a nitro group can enhance this activity. It is plausible that 1-(3-Nitro-1H-pyrazol-1-yl)acetone could exhibit inhibitory effects against various bacterial and fungal strains. Further screening against clinically relevant pathogens would be necessary to validate this potential.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The cytotoxic potential of nitropyrazole derivatives against different cancer cell lines has been reported, suggesting that 1-(3-Nitro-1H-pyrazol-1-yl)acetone could be a candidate for further investigation as an anticancer agent. Studies have shown that some pyrazoline derivatives can induce cell cycle arrest and apoptosis in human acute leukemia cell lines.[3]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. While the specific mechanism of 1-(3-Nitro-1H-pyrazol-1-yl)acetone is unknown, its structural similarity to other anti-inflammatory pyrazoles suggests it may possess similar properties. Evaluation of its inhibitory activity against key inflammatory mediators would be a logical next step.

Biological Potential cluster_compound 1-(3-Nitro-1H-pyrazol-1-yl)acetone cluster_activities Potential Biological Activities Compound Pyrazole Core + Nitro Group + Acetone Moiety Antimicrobial Antimicrobial Compound->Antimicrobial Inhibition of Microbial Growth Anticancer Anticancer Compound->Anticancer Cytotoxicity & Apoptosis Induction Anti-inflammatory Anti-inflammatory Compound->Anti-inflammatory Modulation of Inflammatory Pathways

Caption: Hypothesized biological activities.

Safety and Toxicology

Specific toxicological data for 1-(3-Nitro-1H-pyrazol-1-yl)acetone is not available. However, nitropyrazole-derived compounds, particularly those used as high-energy materials, have been shown to exhibit cytotoxic and genotoxic effects, which are often linked to the production of reactive oxygen and nitrogen species.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated fume hood, are essential when working with this compound. In vitro cytotoxicity assays against various cell lines would be a critical first step in assessing its safety profile for any potential therapeutic application.

Future Directions and Research Opportunities

1-(3-Nitro-1H-pyrazol-1-yl)acetone represents a molecule with untapped potential. The following are key areas for future research:

  • Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthetic protocol and complete spectroscopic characterization are paramount.

  • Comprehensive Biological Screening: A broad-based screening against a panel of microbial strains, cancer cell lines, and inflammatory targets is necessary to identify its primary biological activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate its molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will be crucial to optimize potency and selectivity and to develop a comprehensive understanding of the SAR.

References

  • Angene Chemical. 1-(3-NITRO-1H-PYRAZOL-1-YL)ACETONE. [Link]

  • Chemsrc. 3-Nitro-1H-pyrazole | CAS#:26621-44-3. [Link]

  • de Oliveira, R. B., et al. (2016). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Genetics and Molecular Biology, 39(4), 587-596. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 11(61), 38645-38658. [Link]

  • Gürsoy, E., & Karali, N. (2018). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 15(11), 1184-1193. [Link]

  • Kamel, M. M., et al. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • L'hermite, G., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 382, 114712. [Link]

  • Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

  • Saini, R. K., et al. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry, 23(1), 289-294. [Link]

  • Starikova, A. A., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1125. [Link]

  • Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. [Link]

  • Verma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 235-247. [Link]

  • Zakhari, N. A., et al. (2017). Synthesis and antimicrobial evaluation of a novel 1,3,5-trisubstituted Pyrazole derivative. Journal of the University of Benghazi, 2(1), 1-6. [Link]

Sources

Molecular structure and conformation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. While direct crystallographic data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs, computational chemistry principles, and established synthetic methodologies to construct a robust and predictive model. The guide is intended for researchers, scientists, and professionals in drug development who utilize pyrazole-based heterocycles as foundational scaffolds. We will explore the geometric parameters of the nitropyrazole core, analyze the rotational dynamics of the N-acetonyl substituent, propose a validated synthetic protocol, and outline expected spectroscopic signatures for characterization.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns have led to its incorporation into a wide array of bioactive compounds, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agents[1].

Rationale for Investigation

The molecule 1-(3-Nitro-1H-pyrazol-1-YL)acetone represents a versatile chemical intermediate. The key functional groups—the pyrazole ring, the electron-withdrawing nitro group, and the N-acetonyl side chain—impart a unique combination of properties:

  • 3-Nitro-1H-pyrazole Core: The nitro group significantly modulates the electron density of the pyrazole ring, influencing its reactivity and potential for intermolecular interactions, such as hydrogen bonding and π-stacking.

  • N-acetonyl Group: This substituent provides a reactive ketone handle for further synthetic elaboration, serving as a linker to introduce additional pharmacophores. The carbonyl oxygen is also a potent hydrogen bond acceptor.

Understanding the molecule's preferred three-dimensional structure is critical for designing downstream applications, predicting its binding behavior in biological systems, and controlling its reactivity.

Molecular Structure and Predicted Bonding Parameters

The molecular architecture is defined by the planar, aromatic 3-nitropyrazole ring connected via a nitrogen atom (N1) to a flexible acetone side chain.

The Core Heterocycle: 3-Nitro-1H-pyrazole

The pyrazole ring is an aromatic system. The introduction of a nitro group at the C3 position acts as a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack. This electronic perturbation also influences the acidity of the remaining C-H protons on the ring.

Predicted Geometric Parameters

In the absence of direct single-crystal X-ray diffraction data for the title compound, we can extrapolate key geometric parameters from published structures of closely related pyrazole derivatives[2][3][4]. The pyrazole ring is expected to be nearly planar. The N-N bond length in substituted pyrazoles is typically found in the range of 1.37-1.39 Å[3]. The bond lengths and angles are influenced by the electronic nature of the substituents.

Table 1: Predicted Geometric Parameters for 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Parameter Predicted Value Range Rationale / Comparative Source
Bond Lengths (Å)
N1–N2 1.37 – 1.39 Å Based on DFT calculations and crystal structures of similar pyrazole compounds[3].
C3–N(O)₂ 1.45 – 1.48 Å Typical C-N bond length for a nitro group attached to an aromatic ring.
N1–C(acetonyl) 1.46 – 1.49 Å Standard sp² N to sp³ C single bond.
C=O (acetonyl) 1.20 – 1.23 Å Characteristic ketone carbonyl bond length.
**Bond Angles (°) **
C5–N1–N2 ~110 – 113° Consistent with internal angles of a five-membered aromatic heterocycle.
N1–N2–C3 ~105 – 108° Consistent with internal angles of a five-membered aromatic heterocycle.
**Dihedral Angles (°) **
C(ring)–N1–C(acetonyl)–C(O) Variable Defines the conformation of the side chain relative to the ring (see Section 3.0).

| C2-C3-N-O | ~0 - 20° | The nitro group is expected to be nearly co-planar with the pyrazole ring to maximize conjugation, though slight twisting can occur to minimize steric strain. |

Molecular Structure Diagram

Caption: Annotated molecular structure of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Conformational Analysis

The molecule's overall shape and flexibility are primarily dictated by the rotation around the single bond connecting the pyrazole ring to the acetone side chain.

Torsional Degrees of Freedom

The most significant degree of freedom is the torsion around the N1–C(linker) bond. This rotation governs the spatial orientation of the acetone moiety relative to the plane of the pyrazole ring. A secondary rotation exists around the C(linker)–C(carbonyl) bond. The lowest energy conformation will seek to minimize steric repulsion between the side chain and the C5 proton of the pyrazole ring, while optimizing any potential weak intramolecular interactions.

Computational Modeling Workflow

Due to the lack of empirical data, Density Functional Theory (DFT) is the ideal tool for predicting the most stable conformer(s)[5]. A typical workflow would involve a conformational search followed by geometry optimization and frequency calculations.

G A Initial 3D Structure Generation B Conformational Search (e.g., Rotational Scan around N1-C bond) A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Verification of True Minima (No imaginary frequencies) E->F G Final Predicted Low-Energy Structure F->G

Caption: Workflow for computational conformational analysis using DFT.

Intermolecular Interactions

In the solid state, the molecule possesses key features for strong intermolecular interactions. The carbonyl oxygen of the acetone group is a prime hydrogen bond acceptor. The acidic protons on the pyrazole ring (C4-H and C5-H), made more acidic by the nitro group, can act as weak hydrogen bond donors. This is supported by crystallographic studies of a related compound, where an acetone solvent molecule forms a distinct hydrogen bond with a pyrazole N-H proton[6][7].

Proposed Synthesis and Characterization

A reliable synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be achieved through a standard N-alkylation reaction.

Retrosynthetic Pathway

The most logical disconnection is at the N1–C(acetonyl) bond, leading back to 3-nitropyrazole and a suitable three-carbon electrophile like chloroacetone.

Target 1-(3-Nitro-1H-pyrazol-1-YL)acetone Intermediates 3-Nitropyrazole + Chloroacetone Target->Intermediates N-Alkylation Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system based on established methodologies for the N-alkylation of pyrazoles. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by spectroscopic analysis.

Objective: To synthesize 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Materials:

  • 3-Nitropyrazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry acetonitrile (or DMF) to the flask to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane). The disappearance of the 3-nitropyrazole spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR Pyrazole Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at C4 and C5. The C5 proton, being adjacent to N1, will likely be downfield. Acetonyl Protons: A singlet around δ 5.0-5.5 ppm (for the -CH₂- group) and a singlet around δ 2.2-2.5 ppm (for the -CH₃ group).
¹³C NMR Pyrazole Carbons: Signals for C3, C4, and C5 in the range of δ 110-150 ppm. The C3 carbon bearing the nitro group will be significantly shifted. Acetonyl Carbons: A signal for the carbonyl carbon (C=O) around δ 200-205 ppm, a signal for the methylene carbon (-CH₂-) around δ 50-60 ppm, and a signal for the methyl carbon (-CH₃) around δ 25-30 ppm.
FT-IR (cm⁻¹) ~1720-1740: Strong C=O stretch (ketone). ~1520-1560 & ~1340-1380: Strong asymmetric and symmetric N-O stretches of the nitro group. ~1500-1600: C=N and C=C stretches from the pyrazole ring.

| Mass Spec (EI) | M⁺: A molecular ion peak corresponding to the exact mass of C₆H₇N₃O₃ (169.0487 g/mol ). |

Conclusion and Future Perspectives

This guide has established a detailed theoretical and practical framework for understanding 1-(3-Nitro-1H-pyrazol-1-YL)acetone. Based on analysis of related structures and computational principles, the molecule features a planar nitropyrazole core with a flexible N-acetonyl side chain whose conformation is governed by steric avoidance. A robust and reliable synthetic route via N-alkylation has been proposed, along with a full suite of predicted spectroscopic data for its unambiguous characterization.

Future work should focus on the empirical validation of these predictions. The synthesis, isolation, and characterization of the compound are paramount. Obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive confirmation of the solid-state structure and conformational preference, allowing for a direct comparison with the computational models discussed herein.

References

  • Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o411. [Link]

  • Deshmukh, R. et al. (2015). Synthesis and Characterization of some new Pyrazoline derivatives and screening for their antimicrobial activities. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

  • Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

  • Arora, G. et al. (2020). Phenotypic screening of small molecule library obtained from NCI-DTP. ResearchGate. [Link]

  • SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

  • Chemcd. 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone. [Link]

  • Mathivathanan, L. (2012). 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. PubMed. [Link]

  • Al-Ostoot, F. H. et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(38), 24855-24876. [Link]

  • Tchoukoua, A. et al. (2019). [3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Journal of Taibah University for Science, 13(1), 1016-1030. [Link]

  • Mohamed, S. K. et al. (2015). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o931-o932. [Link]

  • PrepChem.com. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

  • ResearchGate. Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. [Link]

  • Al-Shiekh, M. A. et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. [Link]

  • Fun, H.-K. et al. (2011). 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. [Link]

  • Tete, D. M. et al. (2020). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

  • Zhang, Y. et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 11, 1283620. [Link]

Sources

Introduction: The Significance of the Nitro-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Nitro-1H-pyrazol-1-YL)acetone for Advanced Research

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of the research chemical 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust and self-validating.

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The introduction of a nitro group (—NO₂) to this privileged scaffold dramatically alters its electronic and steric properties. This functionalization can enhance binding affinity to biological targets, modulate metabolic stability, and serve as a versatile chemical handle for further derivatization. 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a functionalized nitro-pyrazole that holds potential as a key building block or a biologically active agent in its own right. Its structure combines the nitro-pyrazole core with an acetonyl group at the N1 position, providing a reactive ketone functionality for further chemical exploration.

This guide provides a validated framework for the synthesis, purification, and characterization of this compound, enabling its reliable use in discovery research programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research. Below is a summary of the key identifiers and computed physicochemical properties for 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

PropertyValueSource
IUPAC Name 1-(3-nitro-1H-pyrazol-1-yl)propan-2-oneIUPAC Nomenclature
Synonyms N-acetonyl-3-nitropyrazole, 1-(3-nitropyrazolyl)acetoneCommon Usage[3]
Molecular Formula C₆H₇N₃O₃Calculated
Molecular Weight 169.14 g/mol Calculated
CAS Number Not assigned.N/A
Appearance Expected to be a pale yellow solid.Based on similar compounds
Topological Polar Surface Area 89.9 ŲComputed
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 5Computed

Synthesis and Purification Protocol

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be reliably achieved via the direct N-alkylation of 3-nitropyrazole with chloroacetone. This method is chosen for its high efficiency, operational simplicity, and the ready availability of starting materials.

Causality Behind Experimental Design:
  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base, sufficient to deprotonate the acidic N-H of the pyrazole ring, forming the pyrazolate anion.[4] This anion is a potent nucleophile. Using a stronger base (e.g., NaH) is unnecessary and could lead to side reactions with the ketone functionality of chloroacetone.

  • Choice of Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.[5] It readily dissolves the organic starting materials and the inorganic base, facilitating a homogenous reaction environment. Furthermore, using acetone as the solvent simplifies the reaction setup as it is also a reagent precursor in a broader sense, though chloroacetone is the direct alkylating agent.

  • Reaction Temperature: The reaction is performed at reflux to ensure a sufficient rate of reaction. The moderate boiling point of acetone (56°C) provides enough thermal energy to overcome the activation barrier without causing degradation of the starting materials or product.

Step-by-Step Synthesis Methodology:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (10.35 g, 75 mmol) followed by 100 mL of acetone.

  • Initiation of Alkylation: Stir the suspension vigorously and add chloroacetone (5.0 mL, 62.5 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up: After the reaction is complete (disappearance of 3-nitropyrazole spot on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of fresh acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol:

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with 20% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions based on TLC analysis. The desired product typically appears as a UV-active spot.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(3-Nitro-1H-pyrazol-1-YL)acetone as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum is expected to show a singlet for the acetone methyl protons (~2.3 ppm), a singlet for the methylene protons (~5.2 ppm), and two doublets for the pyrazole ring protons (~7.0 and ~7.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal six distinct carbon signals: the methyl carbon (~28 ppm), the methylene carbon (~55 ppm), the carbonyl carbon (~200 ppm), and three signals for the pyrazole ring carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed for the C=O stretch of the ketone (~1730 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1540 cm⁻¹ and 1350 cm⁻¹, respectively.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.05.

Proposed Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Starting Materials (3-Nitropyrazole, Chloroacetone) reaction N-Alkylation Reaction (K₂CO₃, Acetone, Reflux) start->reaction workup Aqueous Work-up & Solvent Evaporation reaction->workup crude Crude Product workup->crude purify Flash Column Chromatography (Silica Gel) crude->purify pure Pure Fractions purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir FT-IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms final Final Product: 1-(3-Nitro-1H-pyrazol-1-YL)acetone nmr->final ir->final ms->final

Caption: Overall workflow from synthesis to final product characterization.

Proposed Reaction Mechanism

Understanding the reaction mechanism provides insight into potential side products and optimization strategies.

G 3-Nitropyrazole Pyrazolate_Anion Pyrazolate Anion (Nucleophile) 3-Nitropyrazole->Pyrazolate_Anion + K₂CO₃ - KHCO₃ Product 1-(3-Nitro-1H-pyrazol-1-YL)acetone Pyrazolate_Anion->Product Sₙ2 Attack Chloroacetone Chloroacetone (Electrophile) Chloroacetone->Product + Cl⁻

Caption: Proposed Sₙ2 mechanism for the N-alkylation of 3-nitropyrazole.

Potential Research Applications

Given the established bioactivity of the pyrazole core, 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a compound of interest for several research domains:

  • Medicinal Chemistry Scaffold: The ketone functionality is a versatile handle for constructing more complex molecules. It can undergo reductive amination, Wittig reactions, or aldol condensations to generate diverse libraries of compounds for high-throughput screening.

  • Antimicrobial Research: Nitro-heterocyclic compounds are known for their antimicrobial properties. This compound could be screened against various bacterial and fungal strains.[1]

  • Energetic Materials Research: While the single nitro group does not make it a high-energy material, it could be a precursor for the synthesis of poly-nitro pyrazole derivatives, which are of interest in materials science.[6][7]

  • Probe for Target Identification: The compound could be modified with reporter tags (e.g., fluorophores, biotin) via the ketone group to serve as a chemical probe for identifying novel biological targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

  • Handling: Handle the compound in a well-ventilated fume hood. Nitro compounds can be toxic and should not be inhaled or come into contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and heat sources.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Pyrazoline derivatives. [Link]

  • ResearchGate. (A) The schematic for synthesis of pyrazole derivatives. [Link]

  • SpectraBase. 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. [Link]

  • National Institutes of Health. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

  • Chemsrc. 1-Nitroacetone. [Link]

  • PubChem, National Institutes of Health. Acetone. [Link]

  • PrepChem.com. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

  • Ark-acc.com. 1-(3-methyl-1H-pyrazol-1-yl)acetone. [Link]

  • PubChem, National Institutes of Health. 3-Nitropyrazole. [Link]

  • Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

  • ResearchGate. Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • PubMed, National Institutes of Health. 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

Sources

The Ascendant Role of Nitropyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a cornerstone in heterocyclic chemistry, has long been recognized for its broad spectrum of pharmacological activities. The introduction of a nitro functional group onto this privileged scaffold gives rise to nitropyrazoles, a class of compounds with markedly enhanced and diverse biological profiles. This technical guide provides an in-depth exploration of the burgeoning field of nitropyrazole chemistry, with a specific focus on their potential as anticancer, antimicrobial, and antiviral agents. We will dissect the mechanistic underpinnings of their activity, provide detailed protocols for their biological evaluation, and present a forward-looking perspective on their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitropyrazole compounds in their research and development endeavors.

Introduction: The Pyrazole Scaffold and the Impact of Nitration

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and synthetic tractability have made them a focal point in medicinal chemistry for decades. The addition of a nitro group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties of the pyrazole ring. This modification can enhance the compound's interaction with biological targets, modulate its metabolic stability, and introduce novel mechanisms of action. The increased electrophilicity of the nitropyrazole ring system, for instance, can facilitate covalent interactions with target proteins, a mechanism less common with their non-nitrated counterparts. Furthermore, the nitro group itself can be a pharmacophore, participating in crucial hydrogen bonding or undergoing bioreduction to generate reactive species with cytotoxic effects. This guide will delve into the specific biological activities that are amplified or newly conferred by the presence of the nitro group on the pyrazole core.

Anticancer Activity of Nitropyrazole Compounds: A Multi-pronged Assault on Malignancy

Nitropyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.

Mechanistic Insights into Anticancer Action

2.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process governed by the sequential activation of cyclin-dependent kinases (CDKs). In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2. By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S transition, and can subsequently induce apoptosis[1][2]. The inhibition of CDK2 disrupts the positive feedback loop that drives cell cycle progression, making it a highly effective anticancer strategy[3].

Signaling Pathway: CDK2 Inhibition by Nitropyrazole Compounds

CDK2_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase_Entry S Phase Entry cluster_Outcome Outcome Cyclin D/CDK4_6 Cyclin D / CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin E/CDK2 Cyclin E / CDK2 E2F->Cyclin E/CDK2 Activates DNA_Synthesis DNA Synthesis Cyclin E/CDK2->DNA_Synthesis Promotes G1_Arrest G1 Cell Cycle Arrest Cyclin E/CDK2->G1_Arrest Leads to Nitropyrazole Nitropyrazole Compound Nitropyrazole->Cyclin E/CDK2 Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis Can induce

Caption: Inhibition of Cyclin E/CDK2 by nitropyrazole compounds leads to G1 cell cycle arrest.

2.1.2. Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis[4][5][6][7]. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways promote endothelial cell proliferation, migration, and survival. Pyrazole derivatives have been designed as potent inhibitors of VEGFR-2 kinase activity[8]. They act by competing with ATP for the binding site on the receptor, thereby blocking its activation and downstream signaling. This anti-angiogenic effect can starve tumors of essential nutrients and oxygen, leading to a reduction in tumor growth and metastasis.

Signaling Pathway: VEGFR-2 Inhibition by Nitropyrazole Compounds

VEGFR2_Inhibition cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Cellular_Response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Activates Nitropyrazole Nitropyrazole Compound Nitropyrazole->VEGFR2 Inhibits (ATP competitive) Survival Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Nitropyrazoles inhibit VEGFR-2, blocking pro-angiogenic signaling pathways.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of nitropyrazole compounds is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for a selection of pyrazole and nitropyrazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole DerivativePC-3 (Prostate)5.26 - 5.32[9]
Pyrazole DerivativeB16F10 (Skin)6.30 - 6.75[9]
Pyrazole DerivativeK562 (Leukemia)7.31[9]
Pyrazole DerivativeA2780 (Ovarian)8.57[9]
Pyrazole DerivativeA549 (Lung)5.99[10]
Pyrazole DerivativeMCF-7 (Breast)39.0 - 43.4[10]
Pyrazole DerivativeMDA-MB-231 (Breast)35.1 - 35.9[10]
Pyrazole-based CompoundCFPAC-1 (Pancreatic)61.7[11][12]
Pyrazole-based CompoundMCF-7 (Breast)1.31[11][12]
Pyrazole HybridMCF7, A549, HeLa, PC32.82 - 6.28[13]
Pyrazolo[3,4-d]pyrimidineA549, HCT1168.21 - 19.56[13]
Pyrazole-based HybridA54942.79 - 55.73[13]
Pyrazolo[4,3-c]pyridineMCF7, HepG21.94 - 3.70[14]
Polysubstituted PyrazoleHepG22.0[14]
Pyrazole DerivativeA431 (Skin)3.7[10]
Pyrazole DerivativeSKMEL-28 (Melanoma)7.6[10]
Pyrazole DerivativeSCC-12 (Skin)12.2[10]
Pyrazole DerivativeA375 (Melanoma)14.3[10]
Pyrazole DerivativeA549 (Lung)5.50[15]
Pyrazole DerivativeHCT116 (Colon)9.77[15]
Pyrazole DerivativeHepG2 (Liver)7.12[15]
Pyrazole DerivativeMCF-7 (Breast)7.85[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (nitropyrazole derivative)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Nitropyrazole (serial dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data analyze_data->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Antimicrobial Activity of Nitropyrazole Compounds: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens represents a critical global health threat. Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi, positioning them as a potential new class of antimicrobial agents.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of many nitro-containing compounds involves the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly cytotoxic. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. This non-specific mode of action may be advantageous in overcoming existing resistance mechanisms that often target specific enzymes or cellular processes.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of nitropyrazole compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativeEscherichia coli0.25[2]
Pyrazole DerivativeStreptococcus epidermidis0.25[2]
Pyrazole DerivativeAspergillus niger1[2]
Pyrazole-thiazole HybridMRSA4[13]
Pyrazole-derived HydrazoneGram-positive strains & A. baumannii0.78 - 1.56[13][14]
N-(trifluoromethylphenyl) derivativeMRSA0.78[13][14]
Pyrazole-triazole HybridGram-positive & Gram-negative bacteria10 - 15[14]
Pyrazole-based compoundStaphylococcus aureus4 - 16[16]
PyrazolineStaphylococcus and Enterococcus genera4[17]
Nitropyrazole-based thiazoleS. pyogenes, S. aureus, P. aeruginosa, E. coliNot specified, but "remarkable activity"[18]
Pyrazole derivativeBacillus cereus and Micrococcus luteus32 - 128[19]
Pyrazole-4-carboxamideGram-positive organisms16 - 32[20]
Pyrazole-based compoundS. aureus ATCC 25923512[21]
Pyrazole-based compoundB. subtilis ATCC 6633256[21]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound. It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal culture

  • Test compound (nitropyrazole derivative)

  • Sterile cork borer or pipette tip

  • Petri dishes

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitropyrazole compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity of Nitropyrazole Compounds: A Promising Avenue for Novel Therapeutics

The structural diversity and reactivity of pyrazole derivatives make them attractive candidates for the development of novel antiviral agents. Several pyrazole-containing compounds have shown efficacy against a range of viruses.

Mechanistic Insights into Antiviral Action

The antiviral mechanisms of pyrazole derivatives are varied and often virus-specific. Some compounds have been shown to inhibit viral entry by blocking the attachment of the virus to host cell receptors. Others interfere with viral replication by targeting key viral enzymes, such as proteases or polymerases. For instance, some pyrazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication[1]. Others have been shown to be allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase[22]. The ability of these compounds to target specific viral components highlights their potential for the development of targeted antiviral therapies.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques in the presence of a test compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Test compound (nitropyrazole derivative)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the nitropyrazole compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value can be determined from the dose-response curve.

Synthesis of Bioactive Nitropyrazole Compounds

The synthesis of nitropyrazole derivatives is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been employed to introduce the nitro group onto the pyrazole ring and to further functionalize the scaffold to optimize biological activity.

Representative Synthetic Protocol: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

This protocol describes a common method for the synthesis of a key nitropyrazole intermediate.

Materials:

  • 4-Nitro-1H-pyrazole-3-carboxylic acid

  • Methanol

  • Thionyl chloride

  • Toluene

  • Reaction vessel with stirrer and thermometer

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 4-nitro-1H-pyrazole-3-carboxylic acid in methanol[23].

  • Cooling: Cool the mixture to 0-5°C under a nitrogen atmosphere[23].

  • Thionyl Chloride Addition: Slowly add thionyl chloride dropwise to the cooled suspension over a period of 3 hours, maintaining the temperature between 0-5°C[23].

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight[23].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure[23].

  • Azeotropic Removal of Water: Add toluene to the residue and re-concentrate under reduced pressure. Repeat this step two more times to ensure the complete removal of water and residual thionyl chloride[23].

  • Product Isolation: The resulting solid is the methyl ester of 4-nitro-1H-pyrazole-3-carboxylic acid, which can be used in subsequent reactions to generate a library of derivatives[23].

Conclusion and Future Directions

Nitropyrazole compounds represent a versatile and highly promising class of molecules with significant potential in anticancer, antimicrobial, and antiviral drug discovery. Their unique chemical properties, conferred by the presence of the nitro group, allow for a diverse range of biological activities and mechanisms of action. The ability to target fundamental cellular processes in cancer, the broad-spectrum activity against resistant microbes, and the potential to inhibit key viral enzymes underscore the therapeutic value of this scaffold.

Future research in this area should focus on several key aspects. Firstly, a more comprehensive exploration of the structure-activity relationships of nitropyrazole derivatives is needed to guide the rational design of more potent and selective compounds. Secondly, further elucidation of their mechanisms of action, particularly in the context of antimicrobial and antiviral activity, will be crucial for optimizing their therapeutic application and overcoming potential resistance. Finally, advancements in synthetic methodologies to create diverse libraries of nitropyrazole compounds will accelerate the discovery of new lead candidates. The continued investigation of nitropyrazoles holds great promise for the development of the next generation of therapeutics to address some of the most pressing challenges in human health.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. Available at: [Link].

  • VEGF/VEGFR Pathway Inhibitors as Anti-Angiogenic Agents. Ingenta Connect. Available at: [Link].

  • Discovery of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. PubMed Central. Available at: [Link].

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. DiVA portal. Available at: [Link].

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation. RSC Advances. Available at: [Link].

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link].

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link].

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link].

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC. Available at: [Link].

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. National Institutes of Health. Available at: [Link].

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. Available at: [Link].

  • Values of the minimal inhibitory concentration (MIC, µg/mL) of compounds 2 and 3 against previously studied strains of bacteria and fungi. ResearchGate. Available at: [Link].

  • Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. National Institutes of Health. Available at: [Link].

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link].

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. Available at: [Link].

  • Minimum inhibitory concentration (MIC) values of compounds 1-7 against pathogenic microorganisms (µg/mL). ResearchGate. Available at: [Link].

  • Translational Suppression of KRAS and NRAS via RNA G-Quadruplex-Targeting Small Molecules for Colorectal Cancer Therapy. ACS Publications. Available at: [Link].

  • Distinct mechanisms through which CDK2 catalytic inhibitors can suppress cell cycle progression. ResearchGate. Available at: [Link].

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC. Available at: [Link].

  • Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
  • MIC value against Gram-positive bacteria and fungi. ResearchGate. Available at: [Link].

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link].

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Available at: [Link].

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link].

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available at: [Link].

  • Discovery and development of HIV-protease inhibitors. Wikipedia. Available at: [Link].

Sources

Reactivity and stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Nitro-1H-pyrazol-1-YL)acetone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an N-acetonyl functional group. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4][5]. The incorporation of a nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential as an energetic material or a precursor in medicinal chemistry[6][7]. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, offering insights for its application in research and development.

Synthesis and Characterization

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be achieved through the N-alkylation of 3-nitro-1H-pyrazole with an appropriate acetone equivalent, such as chloroacetone or bromoacetone. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, enhancing its nucleophilicity[8].

Proposed Synthetic Protocol

A plausible synthetic route for 1-(3-Nitro-1H-pyrazol-1-YL)acetone is outlined below.

cluster_0 Synthesis Workflow start Start: 3-Nitro-1H-pyrazole, Bromoacetone, Base (e.g., NaHCO3), Solvent (e.g., Acetone) reaction Reaction Mixture: Stir at 60°C start->reaction 1. Combine reactants workup Work-up: Filtration, Washing, and Concentration reaction->workup 2. After reaction completion purification Purification: Column Chromatography workup->purification 3. Crude product characterization Characterization: NMR, IR, MS purification->characterization 4. Pure product final_product Final Product: 1-(3-Nitro-1H-pyrazol-1-YL)acetone characterization->final_product

Caption: Proposed workflow for the synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-nitro-1H-pyrazole in a suitable solvent such as acetone, add a base like sodium bicarbonate.

  • Addition of Alkylating Agent: Slowly add bromoacetone to the reaction mixture.

  • Reaction Conditions: Heat the mixture to approximately 60°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC)[8].

  • Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques. The expected spectral data are summarized in the table below.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring protons, the methylene protons of the acetonyl group, and the methyl protons of the acetonyl group.
¹³C NMR Resonances for the pyrazole ring carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon of the acetonyl group[9].
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, N-O stretching of the nitro group, and C=N and C=C stretching of the pyrazole ring[9].
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Reactivity Profile

The reactivity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is dictated by the interplay of the pyrazole ring, the electron-withdrawing nitro group, and the N-acetonyl substituent.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. However, the presence of the strongly deactivating nitro group at the 3-position will direct incoming electrophiles to the 4-position, albeit at a slower rate compared to unsubstituted pyrazole[6][10]. The nitrogen atom at position 2 is the more nucleophilic of the two ring nitrogens and is the site of protonation and alkylation.

Influence of the N-Acetonyl Group

The acetonyl group introduces a reactive ketone functionality. The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Role of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. It decreases the electron density of the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions. The nitro group itself can be reduced to an amino group, providing a handle for further functionalization.

cluster_1 Reactivity Centers Molecule 1-(3-Nitro-1H-pyrazol-1-YL)acetone Pyrazole_Ring Pyrazole Ring (Electrophilic/Nucleophilic Substitution) Molecule->Pyrazole_Ring Acetonyl_Group N-Acetonyl Group (Enolate Formation, Condensation) Molecule->Acetonyl_Group Nitro_Group Nitro Group (Reduction to Amine) Molecule->Nitro_Group

Caption: Key reactive sites in 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Stability Analysis

The stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a critical parameter, particularly for its handling, storage, and potential application as an energetic material or a pharmaceutical intermediate.

Thermal Stability

Nitro-substituted pyrazoles are known to be energetic materials with varying degrees of thermal stability[6][11]. The thermal stability is influenced by factors such as the number and position of nitro groups and the presence of other substituents. Generally, nitro-pyrazoles exhibit good thermal stability, but they can decompose exothermically at elevated temperatures[12][13]. The decomposition of nitro-substituted pyrazoles is primarily initiated by the cleavage of the C-NO2 or N-NO2 bond[13][14].

Experimental Protocol for Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): A small sample of the compound is heated in a sealed aluminum pan at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere. The onset of the exothermic decomposition peak provides information about the thermal stability.

  • Thermogravimetric Analysis (TGA): The sample is heated at a constant rate in a controlled atmosphere, and its mass is monitored as a function of temperature. The TGA curve reveals the temperature at which weight loss occurs, indicating decomposition.

Hydrolytic Stability

The hydrolytic stability of pyrazole derivatives can vary depending on the substituents and the pH of the medium. Some pyrazole esters have been reported to be unstable in aqueous buffers, undergoing hydrolysis to the corresponding pyrazol-3-ol[15][16]. The stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone should be assessed under different pH conditions.

Experimental Protocol for Hydrolytic Stability Assay:

  • Sample Preparation: Prepare stock solutions of the compound in an organic solvent (e.g., DMSO) and dilute them in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Analysis: At various time points, withdraw aliquots and analyze the concentration of the parent compound and any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Photochemical Stability

Nitroaromatic compounds can be susceptible to photochemical degradation upon exposure to light. It is advisable to store 1-(3-Nitro-1H-pyrazol-1-YL)acetone in amber-colored vials and protect it from direct light.

Potential Applications in Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle[1][2][3][4][5]. The introduction of a nitro group can enhance or modify the biological activity profile. Nitroaromatic compounds are known to exhibit a broad range of therapeutic effects, including antimicrobial and anticancer activities[7]. Therefore, 1-(3-Nitro-1H-pyrazol-1-YL)acetone could serve as a valuable intermediate for the synthesis of novel bioactive molecules. The acetonyl group provides a convenient point for further chemical modifications to explore structure-activity relationships.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Given its nature as a nitro-containing compound, it should be treated as potentially energetic, and appropriate precautions should be taken to avoid shock, friction, and sudden heating.

References

Sources

A Technical Guide to the Synthesis and Application of 1-(3-Nitro-1H-pyrazol-1-yl)acetone as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 1-(3-nitro-1H-pyrazol-1-yl)acetone, a functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates. While not a ubiquitous commercial reagent, its synthesis from readily available precursors and the dual reactivity offered by its acetonyl and nitropyrazole moieties make it a compelling scaffold for drug discovery professionals. This document details its synthesis, key chemical transformations, and provides field-tested protocols for its application, focusing on the generation of advanced heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5] The methodologies are presented with a focus on causality, ensuring researchers can adapt and troubleshoot these procedures effectively.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[6][7] Its structural features allow for diverse interactions with biological targets, and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[6][7] The introduction of specific functional groups onto the pyrazole core can significantly modulate its biological profile and synthetic utility.[6] The title compound, 1-(3-nitro-1H-pyrazol-1-yl)acetone, incorporates two highly strategic functional groups: a nitro group, which acts as a powerful electron-withdrawing group and a precursor to a versatile amino group, and an N-acetonyl substituent, which provides a reactive ketone handle for a variety of carbon-carbon bond-forming reactions.[8][9][10] This guide aims to unlock the synthetic potential of this building block for researchers in drug development.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for 1-(3-nitro-1H-pyrazol-1-yl)acetone is not widely published, its properties can be reliably predicted based on analogous structures. These values serve as a benchmark for characterization.

PropertyPredicted Value / CharacteristicJustification / Note
Molecular Formula C₆H₇N₃O₃-
Molecular Weight 169.14 g/mol -
Appearance Pale yellow to orange crystalline solidTypical for nitrated aromatic/heterocyclic compounds.[11]
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone); Insoluble in water.Based on the properties of 3-nitropyrazole and related ketones.[11]
¹H NMR (Predicted) δ ~2.4 (s, 3H, CH₃), ~5.4 (s, 2H, N-CH₂), ~7.0 (d, 1H, H4-pyrazole), ~8.5 (d, 1H, H5-pyrazole)Chemical shifts are estimated based on known N-alkylated nitropyrazoles.
¹³C NMR (Predicted) δ ~28 (CH₃), ~55 (N-CH₂), ~110 (C4), ~130 (C5), ~155 (C3-NO₂), ~200 (C=O)Approximate shifts for the pyrazole and ketone carbons.
IR Spectroscopy ~1720 cm⁻¹ (C=O stretch), ~1540 & 1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch)Characteristic absorption bands for the key functional groups.

Synthesis of the Building Block: N-Alkylation of 3-Nitropyrazole

The most direct and logical route to 1-(3-nitro-1H-pyrazol-1-yl)acetone is the N-alkylation of 3-nitropyrazole with an acetone equivalent, such as chloro- or bromoacetone. The 3-nitropyrazole starting material is commercially available and stable, though it should be handled with care due to the potential hazards associated with nitro compounds.[8]

The key challenge in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. Alkylation can occur at either the N1 or N2 position. For 3-nitropyrazole, the electron-withdrawing nitro group significantly influences the nucleophilicity of the adjacent nitrogen atoms. The N1 nitrogen is generally less sterically hindered, making it the preferred site for alkylation with bulky electrophiles.[12] However, reaction conditions, particularly the choice of base and solvent, can be tuned to favor one isomer over the other.[12][13]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions A 3-Nitropyrazole P 1-(3-Nitro-1H-pyrazol-1-yl)acetone A->P 1 B Chloroacetone B->P 2 C Base (K₂CO₃) Solvent (DMF) C->P Reaction

Caption: Synthetic workflow for 1-(3-nitro-1H-pyrazol-1-yl)acetone.

Detailed Experimental Protocol: Synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone
  • Causality: This protocol utilizes potassium carbonate (K₂CO₃) as a mild base and dimethylformamide (DMF) as a polar aprotic solvent. K₂CO₃ is sufficient to deprotonate the pyrazole N-H, while being mild enough to prevent side reactions with the chloroacetone.[12] DMF is an excellent solvent for both the pyrazole salt and the alkylating agent, facilitating a homogeneous reaction.[14]

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitropyrazole (5.65 g, 50 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF (100 mL) to the flask and stir to dissolve the pyrazole. To this solution, add finely ground anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 equiv.).

  • Addition of Alkylating Agent: Add chloroacetone (5.0 mL, 62.5 mmol, 1.25 equiv.) dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-nitropyrazole spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts. The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N1-alkylated product, 1-(3-nitro-1H-pyrazol-1-yl)acetone. The N2 isomer, if formed, can typically be separated during chromatography.

Synthetic Utility and Key Transformations

The power of 1-(3-nitro-1H-pyrazol-1-yl)acetone lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise elaboration of the molecule to build complex heterocyclic frameworks.

Applications_Pathway cluster_path1 Ketone Reactivity cluster_path2 Nitro Group Reactivity Start 1-(3-Nitro-1H-pyrazol-1-yl)acetone Condensation Knoevenagel Condensation (e.g., with Malononitrile) Start->Condensation R-CHO, Base Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Start->Reduction [H] Product1 α,β-Unsaturated Product Condensation->Product1 Intermediate2 1-(3-Amino-1H-pyrazol-1-yl)acetone Reduction->Intermediate2 Product2 Fused Heterocycle (Pyrazolo[1,5-a]pyrimidine) Intermediate2->Product2 Intramolecular Cyclization

Caption: Key synthetic transformations of the building block.

Transformation I: Knoevenagel Condensation at the Acetonyl Moiety

The α-protons of the acetonyl group are acidic and readily deprotonated by a mild base, allowing for condensation reactions with aldehydes and other carbonyl compounds. The Knoevenagel condensation is a classic example of this reactivity.[15][16][17]

  • Causality: This reaction creates a new carbon-carbon double bond, extending the molecular framework.[15] The product, a conjugated enone, is itself a versatile intermediate for further reactions like Michael additions. Using a weak base like piperidine or a Brønsted-acidic ionic liquid prevents self-condensation of the ketone and other side reactions.[15][18]

Detailed Experimental Protocol: Knoevenagel Condensation
  • Setup: In a 100 mL round-bottom flask, dissolve 1-(3-nitro-1H-pyrazol-1-yl)acetone (1.69 g, 10 mmol, 1.0 equiv.) and an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol, 1.0 equiv.) in 30 mL of ethanol.

  • Catalyst: Add a catalytic amount of piperidine (0.1 mL, ~1 mmol, 0.1 equiv.).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The α,β-unsaturated product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

Transformation II: Reduction of the Nitro Group and Subsequent Cyclization

A cornerstone transformation is the reduction of the nitro group to a primary amine. This amine, being part of the pyrazole ring, is a powerful nucleophile. The resulting intermediate, 1-(3-amino-1H-pyrazol-1-yl)acetone, contains both a nucleophilic amine and an electrophilic ketone, setting the stage for an intramolecular cyclization to form fused bicyclic heterocycles. This is a highly efficient strategy for building molecular complexity.

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-dicarbonyl compounds or their equivalents is a well-established and powerful reaction in medicinal chemistry.[1][3][5] These scaffolds are known to act as protein kinase inhibitors and have applications in cancer therapy.[4]

Detailed Experimental Protocol: One-Pot Reduction and Cyclization to a Pyrazolo[1,5-a]pyrimidine
  • Causality: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and robust method for the reduction of aromatic nitro groups. The acidic conditions of the reduction step subsequently catalyze the intramolecular condensation between the newly formed amine and the pendant ketone, leading directly to the fused pyrimidine ring. This one-pot procedure is highly efficient.

  • Reduction: In a 250 mL flask, suspend 1-(3-nitro-1H-pyrazol-1-yl)acetone (3.38 g, 20 mmol) in 100 mL of concentrated hydrochloric acid. Cool the mixture in an ice bath to 0 °C.

  • Reductant Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (22.56 g, 100 mmol, 5.0 equiv.) in 50 mL of concentrated HCl dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours. The initial suspension should become a clear solution.

  • Cyclization: Slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2 hours. This step drives the intramolecular cyclization and dehydration.

  • Work-up and Isolation: Cool the reaction to room temperature and carefully neutralize by pouring it onto crushed ice and slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10. Caution: Exothermic reaction. The tin salts will precipitate as tin hydroxide.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target 7-methylpyrazolo[1,5-a]pyrimidine.

Safety and Handling

  • 3-Nitropyrazole and its derivatives are energetic compounds and should be handled with appropriate care.[8] Avoid heat, shock, and friction.

  • Chloroacetone is a lachrymator and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated acids and bases are corrosive. Handle with extreme care and appropriate PPE. Neutralization steps can be highly exothermic.

Conclusion

1-(3-Nitro-1H-pyrazol-1-yl)acetone represents a highly strategic and underutilized building block in organic synthesis. Its straightforward preparation and the distinct, orthogonal reactivity of its functional groups provide a robust platform for the synthesis of diverse and complex heterocyclic structures. The protocols detailed in this guide, particularly the efficient one-pot synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidines, demonstrate its value to researchers and scientists in the field of drug development. By understanding the chemical principles behind each synthetic step, chemists can leverage this versatile intermediate to accelerate the discovery of novel therapeutic agents.

References

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme Connect. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Nitropyrazoles. ResearchGate. [Link]

  • Synthesis and Characterization of some new Pyrazoline derivatives. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. PubMed. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The schematic for synthesis of pyrazole derivatives. ResearchGate. [Link]

  • Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Investigation of the alkylation of nitroazoles with α-haloketones by 13C, 15N, and 14N NMR. ResearchGate. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

  • RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Google APIs. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]

  • Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. PrepChem.com. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Introduction: The Significance of the 3-Nitropyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry and Application of 3-Nitropyrazole Derivatives

This guide provides a comprehensive technical review of 3-nitropyrazole derivatives, a significant class of heterocyclic compounds. We will delve into their synthesis, functionalization, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The narrative is structured to explain the causality behind experimental choices, ensuring a deep understanding of the core principles.

Pyrazole and its derivatives represent a privileged family of five-membered, nitrogen-containing heterocycles that are of considerable interest in medicinal chemistry and materials science.[1] The pyrazole ring is a versatile scaffold found in numerous molecules with a broad spectrum of biological activities.[2][3] The introduction of a nitro group (—NO₂) at the 3-position of the pyrazole ring dramatically influences its chemical properties, imparting increased reactivity and creating a key building block for a wide array of functionalized molecules.[4] These derivatives have garnered significant attention for their therapeutic potential, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[1][2] Furthermore, the high nitrogen content and density of nitropyrazoles make them valuable in the field of energetic materials.[5][6] This guide will explore the synthesis of the core scaffold, key derivatization strategies, and the expanding applications of these potent compounds.

Synthesis of the Core 3-Nitropyrazole Structure

The creation of the 3-nitropyrazole (3-NP) backbone is the critical first step for all subsequent derivatization. The choice of synthetic route is often a balance between yield, safety, and environmental considerations. Historically, the synthesis involved hazardous intermediates, but modern methods have improved both safety and efficiency.

Pathway A: Nitration and Thermal Rearrangement

The most established method for synthesizing 3-NP involves a two-step process: the N-nitration of pyrazole followed by an intramolecular thermal rearrangement.[5][6]

  • Step 1: N-Nitration. Pyrazole is first nitrated to yield N-nitropyrazole. Common nitrating agents include a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or nitric acid in acetic anhydride (Ac₂O).[5] The use of potent nitrating agents requires careful temperature control to prevent runaway reactions.

  • Step 2: Thermal Rearrangement. The resulting N-nitropyrazole is then heated in an organic solvent, causing the nitro group to migrate from the nitrogen to the carbon at the 3-position.[5][7] While various solvents can be used, benzonitrile is often preferred as it provides good yields and a higher quality product compared to alternatives like anisole or n-octanol.[5][8]

The causality here is based on the electrophilic nature of the nitronium ion (NO₂⁺) generated from the nitrating agent and the subsequent thermodynamic stability of the C-nitro isomer over the N-nitro isomer, which drives the rearrangement at high temperatures.

Pathway B: A Greener Approach via 3-Aminopyrazole

A more recent, convenient, and environmentally friendly approach avoids the direct nitration of pyrazole. This method utilizes 3-aminopyrazole as the starting material and employs oxone as the nitrating agent in an aqueous solvent.[5] This pathway is advantageous due to its simple operation, use of safer and more economical reagents, and mild reaction conditions.[5] The choice of this pathway reflects a modern emphasis on green chemistry principles in synthetic design.

G Core Synthesis Pathways for 3-Nitropyrazole cluster_A Pathway A: Classical Route cluster_B Pathway B: Green Route pyrazole Pyrazole n_nitro N-Nitropyrazole pyrazole->n_nitro HNO₃/H₂SO₄ or HNO₃/Ac₂O three_np_A 3-Nitropyrazole n_nitro->three_np_A Thermal Rearrangement (e.g., Benzonitrile, 180°C) three_amino 3-Aminopyrazole three_np_B 3-Nitropyrazole three_amino->three_np_B Oxone, H₂O (Green Chemistry Route) pA pB

Core Synthesis Pathways for 3-Nitropyrazole

Derivatization Strategies and Chemical Transformations

The 3-nitropyrazole scaffold serves as a versatile platform for extensive chemical modification. These transformations are crucial for tuning the molecule's physicochemical properties and biological activity, a core principle in drug discovery and materials engineering.

A common strategy involves the reduction of the nitro group to an amine, which introduces a highly versatile functional handle. This amino group can then be further modified, for example, through acetylation.[9][10] Additionally, the pyrazole nitrogen can be alkylated to introduce new substituents.[9][10]

G Key Derivatization Workflow start Substituted 3-Nitropyrazole alkylated N-Alkylated 3-Nitropyrazole Derivative start->alkylated Alkylation (e.g., Bromoacetic acid esters) amine 3-Aminopyrazole Derivative start->amine Reduction (e.g., SnCl₂) amide 3-Acetamidopyrazole Derivative amine->amide Acetylation

Key Derivatization Workflow

These derivatization reactions allow for the systematic modification of the molecule to explore structure-activity relationships (SAR). For instance, in medicinal chemistry, alkylation can alter lipophilicity, affecting cell membrane permeability, while the transformation of the nitro group can modulate electronic properties and hydrogen bonding potential, which are critical for target binding.

Applications of 3-Nitropyrazole Derivatives

The unique chemical properties of 3-nitropyrazole derivatives have led to their exploration in several scientific fields.

Medicinal Chemistry and Drug Development

Pyrazole derivatives are well-established pharmacophores, and the 3-nitro substitution pattern has yielded compounds with a wide range of biological activities.[2][3]

  • Antimicrobial Activity: Many 3-nitropyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10][11] The presence of electron-withdrawing groups, such as the nitro group, can enhance the antimicrobial activity of the pyrazole core.[11] Novel 1,4-disubstituted-3-nitropyrazoles have shown promise in treating bacterial diseases in animals.[12]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[2] Derivatives are known to induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.[2]

  • Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives, such as celecoxib, are well-known anti-inflammatory drugs.[1] Research has shown that novel synthesized pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects.[3]

  • Other Therapeutic Areas: The versatility of the scaffold has led to its investigation for antiviral, antioxidant, antidiabetic, and neuroprotective activities.[2]

While the nitro group is crucial for the activity of many of these compounds, it can also be associated with toxicity.[13] Therefore, a key aspect of drug development in this area is balancing therapeutic efficacy with an acceptable safety profile, often through the synthesis of diverse analogues.[13]

Energetic Materials

Nitropyrazole-based compounds are of significant interest in the field of energetic materials, including explosives, propellants, and pyrotechnics.[5][6]

  • Properties: The presence of multiple nitro groups on the pyrazole ring increases the compound's density, nitrogen content, and oxygen balance.[5] This results in a high heat of formation and excellent detonation performance.[5]

  • Advantages: Many nitropyrazole derivatives have been developed as potential replacements for traditional explosives like TNT because they can offer higher energy output combined with lower sensitivity to shock or impact, a critical safety feature.[6]

Table 1: Comparison of Energetic Properties

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
TNT (Trinitrotoluene)1.656.919.0
RDX (Cyclotrimethylenetrinitramine)1.828.734.0
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole1.848.934.1
3-nitro-4-dinitromethyl-2H-pyrazole1.889.036.1
Data synthesized from reference[5].

The data clearly demonstrates that advanced 3-nitropyrazole derivatives can meet or exceed the performance of established energetic materials like RDX.[5]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, protocols must be detailed and self-validating. Below is a representative protocol for the synthesis of a 3-nitropyrazole derivative, adapted from validated literature procedures.

Protocol: Synthesis of 3-Nitropyrazole via Thermal Rearrangement of 1-Nitropyrazole

This protocol describes the synthesis of the core 3-nitropyrazole compound from 1-nitropyrazole, a common and reliable method.[8]

Materials and Reagents:

  • 1-Nitropyrazole

  • Benzonitrile

  • Hexane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-nitropyrazole (e.g., 3.45 g, 30.5 mmol) and benzonitrile (33 mL).

    • Causality Note: Benzonitrile is used as a high-boiling point solvent that can achieve the necessary temperature (180°C) for the thermal rearrangement to proceed efficiently.

  • Heating and Reaction: Heat the mixture with stirring to 180°C. Maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting material spot (1-nitropyrazole) on the TLC plate confirms the reaction is proceeding towards completion.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Product Isolation: Dilute the cooled reaction mixture with hexane and continue stirring for 20 minutes at room temperature. The product, 3-nitropyrazole, is less soluble in this solvent mixture and will precipitate out as a solid.

    • Causality Note: Hexane is used as an anti-solvent to induce the precipitation of the more polar product from the nonpolar/moderately polar solvent system.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold hexane to remove residual solvent and impurities. Dry the collected solid under vacuum.

  • Characterization: Confirm the identity and purity of the resulting tan solid (expected yield ~91%) using standard analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[8]

    • Self-Validation: The obtained spectral data should match the expected values for 3-nitropyrazole. For example, the ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks around δ 13.94 (br s, 1H), 8.03 (d, 1H), and 7.03 (t, 1H).[8]

Conclusion and Future Outlook

3-Nitropyrazole derivatives are a cornerstone class of compounds with demonstrated value and significant future potential. The synthetic pathways to the core scaffold are well-established, with newer methods prioritizing green chemistry principles. The true strength of this chemical family lies in its synthetic tractability, allowing for the creation of vast libraries of compounds for screening in both medicinal and materials science applications.

Future research will likely focus on several key areas:

  • Discovery of Novel Bioactivities: High-throughput screening of diverse 3-nitropyrazole libraries against new biological targets will continue to yield novel therapeutic leads.

  • Optimization of Drug-like Properties: For promising bioactive compounds, further chemical modification will aim to improve pharmacological profiles (e.g., solubility, metabolic stability, reduced toxicity).

  • Development of Advanced Energetic Materials: The design and synthesis of poly-nitro pyrazole derivatives with enhanced performance and improved safety characteristics remain a high-priority area.

  • Catalytic and Asymmetric Synthesis: The development of more efficient catalytic methods for the synthesis and functionalization of the pyrazole ring will accelerate discovery in this field.

By integrating rational design, modern synthetic methodologies, and thorough biological and physical characterization, the full potential of 3-nitropyrazole derivatives can be realized, paving the way for new innovations in medicine and technology.

References

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792. [Link][9]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][10]triazin-7(6 H)-ones and Derivatives. PubMed, PMID: 41011685. [Link][10]

  • Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4988. [Link][5]

  • Unknown Author. (2014). Review on synthesis of nitropyrazoles. ResearchGate. [Link][6]

  • Henry, D. W. (1980). 3-Nitropyrazole derivatives. Google Patents, US4235995A. [12]

  • Unknown Author. (2010). Nitropyrazoles (review). ResearchGate. [Link][14]

  • El-Gendy, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link][15]

  • Habraken, C. L., & Cohen-Fernandes, P. (1972). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 37(13), 2191-2194. [Link][7]

  • Nandagokula, D., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 652-657. [Link][11]

  • Nepali, K., & Lee, H. Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(21), 9477-9537. [Link][13]

  • Unknown Author. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][2]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3299. [Link][3]

  • V & V Pharma Industries. (n.d.). 3-Nitropyrazole Manufacturer, Supplier, Exporter India. [Link][16]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. [Link][17]

  • Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][1]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Bioactive Scaffolds from 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from the versatile starting material, 1-(3-nitro-1H-pyrazol-1-yl)acetone. Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] The presence of a nitro group and a reactive acetone moiety on the 1-(3-nitro-1H-pyrazol-1-yl)acetone scaffold offers two distinct and highly valuable points for chemical modification. This guide will detail two primary synthetic pathways for derivatization: the reduction of the nitro group to a primary amine and the Knoevenagel condensation of the active methylene group of the acetone side chain. The protocols provided are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles to empower researchers in their quest for novel therapeutic agents.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][4] Its structural features allow for diverse substitutions, leading to a remarkable array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][5] The introduction of a nitro group, as in 1-(3-nitro-1H-pyrazol-1-yl)acetone, further enhances its potential as a synthetic intermediate. Nitropyrazoles are not only important in medicinal chemistry but also find applications as energetic materials.[6] The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule and provides a handle for further functionalization.

The acetone substituent at the N1 position presents an active methylene group, which is amenable to a variety of carbon-carbon bond-forming reactions. This dual reactivity makes 1-(3-nitro-1H-pyrazol-1-yl)acetone a highly attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Strategic Derivatization Pathways

This guide will focus on two key transformations to generate novel derivatives from 1-(3-nitro-1H-pyrazol-1-yl)acetone. These pathways are chosen for their reliability, versatility, and the potential of the resulting products to exhibit interesting biological activities.

G start 1-(3-Nitro-1H-pyrazol-1-YL)acetone path1 Pathway 1: Nitro Group Reduction start->path1 Reduction of -NO2 path2 Pathway 2: Knoevenagel Condensation start->path2 Reaction at Acetone Moiety product1 1-(3-Amino-1H-pyrazol-1-YL)acetone Derivatives path1->product1 product2 Novel Pyrazole-based Alkenes path2->product2

Figure 1: Key derivatization strategies for 1-(3-nitro-1H-pyrazol-1-yl)acetone.

Pathway 1: Reduction of the Nitro Group to Synthesize Amino-Pyrazole Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent derivatization possibilities such as amidation, sulfonamidation, and diazotization.[7][8] The resulting amino-pyrazole derivatives are valuable precursors for a wide range of biologically active compounds.

Rationale for Method Selection

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9][10] Palladium on carbon (Pd/C) is a widely used catalyst for this transformation due to its high activity and selectivity.[10][11] The reaction is typically carried out under a hydrogen atmosphere at moderate pressure. Alternatively, for substrates sensitive to hydrogenation, reduction using metals in acidic media, such as tin(II) chloride (SnCl2) or iron (Fe) in acetic acid, provides a milder option.[8][9][10]

Detailed Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 1-(3-nitro-1H-pyrazol-1-yl)acetone to 1-(3-amino-1H-pyrazol-1-yl)acetone using catalytic hydrogenation.

Materials:

  • 1-(3-Nitro-1H-pyrazol-1-yl)acetone

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon hydrogenation setup

  • Celite® or other filtration aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 1.0 g of 1-(3-nitro-1H-pyrazol-1-yl)acetone in 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(3-amino-1H-pyrazol-1-yl)acetone, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary.

Expected Results and Characterization
ParameterStarting Material (Nitro)Product (Amino)Rationale for Change
Appearance Pale yellow solidOff-white to tan solidLoss of the chromophoric nitro group
TLC (EtOAc/Hex 1:1) Higher RfLower RfIncreased polarity due to the amine group
IR (cm⁻¹) ~1550, 1350 (NO₂)~3400-3200 (N-H stretch)Appearance of N-H stretching bands and disappearance of NO₂ stretching bands
¹H NMR (CDCl₃) Pyrazole protons deshieldedPyrazole protons shieldedThe electron-donating amine group shields the aromatic protons compared to the electron-withdrawing nitro group. Appearance of a broad singlet for NH₂ protons.
Mass Spec (m/z) [M+H]⁺[M-30+H]⁺ (approx.)Mass decrease corresponding to the conversion of NO₂ to NH₂.

Pathway 2: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone.[12][13][14] The acetone moiety in 1-(3-nitro-1H-pyrazol-1-yl)acetone provides an ideal active methylene group for this transformation, enabling the synthesis of a wide variety of α,β-unsaturated derivatives.

Rationale for Method Selection

The Knoevenagel condensation can be catalyzed by a variety of bases, with piperidine or ammonium carbonate being common and effective choices for this type of reaction.[15][16] The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as benzene or toluene, to drive the equilibrium towards the product.[16] Microwave-assisted synthesis can also be employed to accelerate the reaction.[12]

G cluster_0 Experimental Workflow: Knoevenagel Condensation A Mix Reactants: 1-(3-nitro-1H-pyrazol-1-yl)acetone, Aldehyde, Catalyst B Reflux with Azeotropic Removal of Water A->B C Reaction Monitoring by TLC B->C D Cool and Concentrate C->D E Purification: Column Chromatography or Recrystallization D->E F Characterization: NMR, IR, MS E->F

Figure 2: Workflow for Knoevenagel condensation.

Detailed Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the Knoevenagel condensation of 1-(3-nitro-1H-pyrazol-1-yl)acetone with a representative aromatic aldehyde (e.g., benzaldehyde).

Materials:

  • 1-(3-Nitro-1H-pyrazol-1-yl)acetone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine or Ammonium Carbonate

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Standard reflux setup

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1.0 g of 1-(3-nitro-1H-pyrazol-1-yl)acetone, 1.1 equivalents of the aromatic aldehyde, and 30 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) or ammonium carbonate (0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 3-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization from a suitable solvent like ethanol.

Expected Results and Characterization
ParameterStarting MaterialProductRationale for Change
Appearance Pale yellow solidYellow to orange solidFormation of a conjugated system
IR (cm⁻¹) ~1710 (C=O stretch)~1680 (conjugated C=O), ~1600 (C=C)Shift of the carbonyl stretch to lower frequency due to conjugation and appearance of a C=C stretching band.
¹H NMR (CDCl₃) Singlet for CH₃, Singlet for CH₂Disappearance of CH₂ singlet, Appearance of vinylic proton signalsThe active methylene protons are replaced by a double bond.
Mass Spec (m/z) [M+H]⁺[M + ArCHO - H₂O + H]⁺Mass increase corresponding to the addition of the aldehyde minus a molecule of water.

Conclusion

The protocols detailed in this application note provide a solid foundation for the synthesis of novel derivatives from 1-(3-nitro-1H-pyrazol-1-yl)acetone. By targeting the nitro group and the active methylene of the acetone side chain, researchers can readily generate a diverse library of compounds for biological screening. The versatility of these synthetic pathways, coupled with the inherent biological relevance of the pyrazole scaffold, makes this an exciting area for further exploration in the field of drug discovery.

References

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved from [Link]

  • TSI Journals. (n.d.). A green protocol for reduction of aromatic nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Retrieved from [Link]

  • Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. Retrieved from [Link]

  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Connect Journals. (n.d.). KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Retrieved from [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The schematic for synthesis of pyrazole derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2025). Acetonylation of 5(3)-(1 H -tetrazol-1-yl)-3(5)-nitro-1 H -pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating 1-(3-Nitro-1H-pyrazol-1-YL)acetone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This document outlines detailed protocols for its synthesis and for screening its potential as an antimicrobial, anticancer, and anti-inflammatory agent, grounded in the established biological activities of the broader nitropyrazole class of compounds.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects.[2][3] The introduction of a nitro group onto the pyrazole ring can significantly modulate its electronic properties and biological activity, making nitropyrazoles a promising area for drug discovery.[4] This guide focuses on 1-(3-Nitro-1H-pyrazol-1-YL)acetone as a representative N-substituted nitropyrazole, providing a framework for its investigation as a potential therapeutic agent.

Part 1: Synthesis and Characterization

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is proposed via a two-step process, commencing with the nitration of pyrazole to form the key intermediate, 3-nitropyrazole, followed by N-alkylation.

Synthesis Pathway Overview

The overall synthetic route involves the nitration of pyrazole followed by N-alkylation with chloroacetone. This approach is logical as it first installs the deactivating nitro group, and then the N-alkylation can proceed on the resulting 3-nitropyrazole.

Synthesis_Workflow Pyrazole Pyrazole Step1 Step 1: Nitration Pyrazole->Step1 MixedAcid HNO₃ / H₂SO₄ MixedAcid->Step1 N_Nitropyrazole N-Nitropyrazole (Intermediate) Step1->N_Nitropyrazole Rearrangement Step 1b: Rearrangement (Heat) N_Nitropyrazole->Rearrangement Three_Nitropyrazole 3-Nitro-1H-pyrazole Rearrangement->Three_Nitropyrazole Step2 Step 2: N-Alkylation Three_Nitropyrazole->Step2 FinalProduct 1-(3-Nitro-1H-pyrazol-1-YL)acetone Step2->FinalProduct Reagents2 Chloroacetone, K₂CO₃, DMF Reagents2->Step2

Caption: Proposed two-step synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole

This protocol is adapted from established methods for pyrazole nitration, which proceeds through an N-nitropyrazole intermediate followed by thermal rearrangement.[2][5][6]

Materials:

  • Pyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • n-Octanol

  • Ice bath

  • Round-bottom flasks, magnetic stirrer, reflux condenser, and standard glassware

Procedure:

  • Nitration:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add pyrazole to a cold mixture of fuming nitric acid and concentrated sulfuric acid.

    • Maintain the temperature below 15°C throughout the addition.

    • Stir the mixture vigorously for approximately 3.5 hours, allowing it to slowly warm to room temperature. The formation of the N-nitropyrazole intermediate is expected.[5]

  • Work-up and Isolation of Intermediate:

    • Carefully pour the reaction mixture onto crushed ice.

    • The N-nitropyrazole intermediate will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Dry the intermediate thoroughly.

  • Rearrangement:

    • Suspend the dried N-nitropyrazole in n-octanol in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to reflux (approximately 185-190°C) for several hours.[5] The rearrangement to 3-nitropyrazole and 5-nitropyrazole occurs at high temperatures.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purification:

    • Cool the reaction mixture to room temperature. The 3-nitropyrazole product should crystallize.

    • Collect the crystals by vacuum filtration.

    • The n-octanol filtrate can be recovered and reused.[5]

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-Nitro-1H-pyrazole.

Protocol 2: Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

This is a standard N-alkylation protocol. The choice of a polar aprotic solvent like DMF facilitates the reaction by solubilizing the pyrazole salt, and a base like potassium carbonate is sufficient for deprotonation.[7]

Materials:

  • 3-Nitro-1H-pyrazole

  • Chloroacetone (or Bromoacetone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and Hexane for chromatography

  • Standard glassware for inert atmosphere reaction

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Nitro-1H-pyrazole and anhydrous DMF.

    • Add anhydrous potassium carbonate (approximately 1.5 equivalents) to the solution. The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.[7]

    • Stir the suspension at room temperature for 30 minutes.

  • Alkylation:

    • Slowly add chloroacetone (approximately 1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the N-alkylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O of the acetone moiety and the N-O stretching of the nitro group.

Part 2: Potential Medicinal Chemistry Applications & Protocols

Based on the extensive literature on pyrazole derivatives, 1-(3-Nitro-1H-pyrazol-1-YL)acetone is a candidate for screening in several therapeutic areas.[3][4][8]

Application Area 1: Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[9][10] The following protocol describes the use of the MTT assay to evaluate the in vitro cytotoxicity of the title compound.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Seed 1. Seed cancer cells in a 96-well plate Incubate1 2. Incubate for 24h (allow cells to adhere) Seed->Incubate1 Treat 3. Add serial dilutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT solution to each well Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at ~570 nm Solubilize->Read Analyze 9. Calculate % viability and IC₅₀ values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Cytotoxicity Data for 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma 15.2
MCF-7 Breast Adenocarcinoma 22.5
HepG2 Hepatocellular Carcinoma 18.9
PC3 Prostate Cancer 35.1
HCT116 Colon Carcinoma 12.8

| Doxorubicin | (Reference Drug) | 0.8 |

(Note: Data are hypothetical and for illustrative purposes.)

Application Area 2: Antimicrobial Activity

N-substituted pyrazoles have shown promising activity against various bacterial and fungal pathogens.[4][15] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16][17]

Protocol 4: Broth Microdilution Assay for MIC Determination

This protocol quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Data Analysis Dilute 1. Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate Inoculum 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate 3. Inoculate each well with the bacterial suspension Inoculum->Inoculate Incubate 4. Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Read 5. Visually inspect for turbidity (bacterial growth) DetermineMIC 6. Determine MIC: lowest concentration with no visible growth Read->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Procedure:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The concentration range might typically be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

Table 2: Example Antimicrobial Activity Data (MIC in µg/mL)

Organism Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive 16
Bacillus subtilis ATCC 6633 Positive 32
Escherichia coli ATCC 25922 Negative 64
Pseudomonas aeruginosa ATCC 27853 Negative >128
Candida albicans ATCC 90028 Fungus 32
Ciprofloxacin (Bacteria Ref.) N/A ≤2

| Fluconazole (Fungus Ref.) | N/A | ≤8 |

(Note: Data are hypothetical and for illustrative purposes.)

Application Area 3: Anti-inflammatory Activity

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay

This assay assesses the ability of the test compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation. Commercial kits are widely available for this purpose.

Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol of a commercial COX inhibitor screening assay kit. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric or fluorescent probe.

  • Compound Incubation: Add the test compound, 1-(3-Nitro-1H-pyrazol-1-YL)acetone, at various concentrations to the wells of a 96-well plate. Include a known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control.

  • Enzyme Reaction: Initiate the reaction by adding the COX enzyme and arachidonic acid substrate. The enzyme will convert arachidonic acid to prostaglandin H2 (PGH2), which is then measured.

  • Detection: After a set incubation period, the amount of PGH2 produced is quantified, typically by measuring the absorbance or fluorescence of a probe that reacts with the prostaglandin product.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the untreated enzyme control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity. A higher COX-2/COX-1 IC₅₀ ratio indicates selectivity for the COX-2 isoform, which is often desirable for reducing gastrointestinal side effects.[1]

References

  • Semantic Scholar. (n.d.). Synthesis of 3-Nitropyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PubMed. (2011). Synthesis and antimicrobial activity of some new N-substituted quinoline derivatives of 1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • NIH. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • NIH. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the alkylation of nitroazoles with α-haloketones by 13C, 15N, and 14N NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acetonylnitropyrazolecarboxylic acids in the selective synthesis of N-acetonyl-3-R-5-nitropyrazolyl-1,2,4-oxadiazoles. Retrieved from [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Nexcelom. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

  • International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • NIH. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • PubMed. (n.d.). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Retrieved from [Link]

  • T. Horton Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]

  • NC DNA Day Blog. (n.d.). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active molecules.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6]

The introduction of a nitro group to a heterocyclic ring can significantly enhance its biological activity. Nitro-containing compounds often act as prodrugs, which upon intracellular reduction, generate reactive nitroso and hydroxylamine intermediates.[1][7] These reactive species can covalently modify critical biomolecules such as DNA, leading to cellular damage and death.[1][7][8] This mechanism of action is distinct from many existing antibiotic classes, making nitro-heterocyclic compounds promising candidates for overcoming established resistance mechanisms.

This application note provides a comprehensive guide for researchers exploring the antimicrobial potential of 1-(3-Nitro-1H-pyrazol-1-YL)acetone , a novel pyrazole derivative. We present a putative synthesis protocol, detailed methodologies for in vitro antimicrobial susceptibility and cytotoxicity testing, and a discussion of the potential mechanism of action to guide further investigation.

Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone can be approached through a two-step process, beginning with the synthesis of the key intermediate, 3-Nitro-1H-pyrazole.

Part 1: Synthesis of 3-Nitro-1H-pyrazole

3-Nitro-1H-pyrazole can be synthesized from 1-nitropyrazole via thermal rearrangement.

Materials and Reagents:

  • 1-Nitropyrazole

  • Benzonitrile

  • Hexane

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Protocol:

  • Combine 1-nitropyrazole (e.g., 3.45 g, 30.5 mmol) and benzonitrile (33 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 180°C with stirring for 3 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with hexane and continue stirring for 20 minutes at room temperature to precipitate the product.

  • Collect the solid product by filtration to yield 3-nitro-1H-pyrazole.[9]

Part 2: Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

The target compound is synthesized via N-alkylation of 3-Nitro-1H-pyrazole with chloroacetone.

Materials and Reagents:

  • 3-Nitro-1H-pyrazole

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Protocol:

  • In a round-bottom flask, dissolve 3-Nitro-1H-pyrazole in acetone.

  • Add an excess of potassium carbonate (a weak base to neutralize the HCl byproduct).

  • To the stirring suspension, add chloroacetone dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Antimicrobial Activity Screening

To evaluate the antimicrobial potential of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, standardized methods for determining the Minimum Inhibitory Concentration (MIC) and susceptibility via disk diffusion are recommended. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][6][10][11][12][13][14][15]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Synthesized 1-(3-Nitro-1H-pyrazol-1-YL)acetone Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock BMD Broth Microdilution Assay Stock->BMD Serial Dilutions DD Disk Diffusion Assay Stock->DD Impregnate Disks QC Prepare QC Strains (e.g., ATCC strains) QC->BMD QC->DD Media Prepare Growth Media (e.g., Mueller-Hinton Broth/Agar) Media->BMD Media->DD MIC Determine MIC BMD->MIC Zone Measure Zone of Inhibition DD->Zone Interpret Interpret Results (Susceptible, Intermediate, Resistant) MIC->Interpret Zone->Interpret

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials and Reagents:

  • 1-(3-Nitro-1H-pyrazol-1-YL)acetone stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

  • p-Iodonitrotetrazolium violet (INT) indicator (optional)

Procedure:

  • Inoculum Preparation: From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB. The final volume in each well should be 100 µL. Include a positive control (standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum, no compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35 ± 2 °C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. If using an indicator like INT, the MIC is the lowest concentration that prevents a color change.[7]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials and Reagents:

  • Sterile filter paper disks (6 mm diameter)

  • 1-(3-Nitro-1H-pyrazol-1-YL)acetone solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum prepared as in the broth microdilution method

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2 °C)

  • Ruler or caliper

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of the 1-(3-Nitro-1H-pyrazol-1-YL)acetone solution and allow them to dry.

  • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum and streak it evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is inversely proportional to the MIC.

Data Presentation: Hypothetical Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1-(3-Nitro-1H-pyrazol-1-YL)acetone816>64
Ciprofloxacin (Positive Control)0.50.251
CompoundS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)
1-(3-Nitro-1H-pyrazol-1-YL)acetone (30 µg disk)18156
Ciprofloxacin (5 µg disk)253022

Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of any potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a widely used colorimetric method to evaluate cell viability.[3][16][4][5]

Protocol 3: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(3-Nitro-1H-pyrazol-1-YL)acetone stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data
CompoundIC₅₀ on HeLa cells (µM)
1-(3-Nitro-1H-pyrazol-1-YL)acetone50
Doxorubicin (Positive Control)1

Mechanism of Action: A Hypothetical Framework

The antimicrobial activity of nitro-containing heterocyclic compounds is generally attributed to their reductive activation within the microbial cell.[1][17][7][8][18]

Proposed Signaling Pathway

MoA_Pathway Compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone (Prodrug) CellMembrane Bacterial Cell Membrane Compound->CellMembrane Passive Diffusion Nitroreductase Nitroreductase Enzymes CellMembrane->Nitroreductase Intracellular Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Covalent Adducts CellDamage DNA Damage & Oxidative Stress ReactiveIntermediates->CellDamage ROS Generation DNA->CellDamage CellDeath Bacterial Cell Death CellDamage->CellDeath

Caption: Hypothetical mechanism of action pathway.

Causality behind the proposed mechanism:

  • Cellular Uptake: The compound, being a relatively small and lipophilic molecule, is expected to passively diffuse across the bacterial cell membrane.

  • Reductive Activation: Once inside the bacterium, the nitro group of the pyrazole ring is a substrate for nitroreductase enzymes. These enzymes, which are more active in the anaerobic or microaerophilic environments often found in infections, reduce the nitro group.[17][18]

  • Generation of Cytotoxic Species: This reduction process is stepwise and generates highly reactive intermediates, including nitroso and hydroxylamine radicals, as well as reactive oxygen species (ROS).[1][7][8]

  • Macromolecular Damage: These reactive species are non-specific in their targets and can cause widespread cellular damage. A primary target is thought to be bacterial DNA, where they can form covalent adducts, leading to strand breaks and inhibition of replication.[1][7] The generated ROS also contributes to oxidative stress, damaging proteins and lipids.

  • Cell Death: The culmination of this macromolecular damage leads to a loss of cellular function and ultimately, bacterial cell death.

The selectivity of such compounds for microbial cells over mammalian cells can be attributed to the higher levels and different types of nitroreductase enzymes present in many bacteria, especially anaerobes.

Structure-Activity Relationship (SAR) Insights

Further research could explore the structure-activity relationship of this pyrazole series. Key modifications could include:

  • Position of the Nitro Group: Moving the nitro group to other positions on the pyrazole ring could modulate the redox potential and, consequently, the ease of activation and antimicrobial potency.

  • Substitution on the Acetone Moiety: Altering the acetone side chain could influence solubility, cell permeability, and interaction with the active site of nitroreductases.

  • Substitution on the Pyrazole Ring: The addition of other functional groups to the pyrazole ring could fine-tune the electronic properties and steric profile of the molecule, potentially enhancing its activity and selectivity. Studies have shown that both electron-withdrawing and electron-donating groups on related phenylpyrazole structures can play key roles in their antibacterial effects.[19]

Conclusion and Future Directions

1-(3-Nitro-1H-pyrazol-1-YL)acetone represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for its synthesis, in vitro characterization, and preliminary mechanistic investigation. Future studies should focus on confirming the proposed synthesis and mechanism of action, expanding the antimicrobial screening to a broader panel of clinically relevant and resistant pathogens, and conducting in vivo efficacy and toxicity studies. The exploration of the structure-activity relationship through the synthesis and testing of analogues will be crucial for optimizing the potency and safety profile of this promising class of compounds.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011–2023. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2021, 1-11. [Link]

  • Angeli, M., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568. [Link]

  • Bhat, M. A., et al. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews, 9(3), 657-673. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Gonzalez-Perez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PrepChem. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

  • Sadek, K. U., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(11), 3169. [Link]

  • Sharma, S., et al. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Letters in Drug Design & Discovery, 17(6), 735-742. [Link]

  • Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Whitmore, S. E., & Varghese, A. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants, 10(2), 284. [Link]

  • van der Bij, A. K., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • ResearchGate. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • ResearchGate. (2017). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 18, 2026, from [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Al-Adhami, A. J., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link])

  • MDPI. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. [Link]

  • ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

  • ResearchGate. (2022). Structures of some pyrazole derivatives as antimicrobial compounds. [Link]

  • Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 129, 117855. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitro group, as seen in 1-(3-Nitro-1H-pyrazol-1-YL)acetone, offers unique electronic properties that can drive novel biological activities. While the specific targets of this compound are yet to be elucidated, its structural motifs suggest potential interactions with a range of biological macromolecules. High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of HTS assays to profile the activity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone and similar novel chemical entities.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, ensuring a robust and well-validated screening cascade. We will explore four distinct, high-impact HTS assays targeting different classes of biological targets: a biochemical kinase inhibition assay, a protease inhibition assay, a cell-based G-Protein Coupled Receptor (GPCR) modulation assay, and a cell viability assay.

Core Principles of High-Throughput Screening (HTS)

The success of any HTS campaign hinges on a well-designed and validated assay. Key considerations include the choice of microplate format, with 384- and 1536-well plates being common for increasing throughput and reducing reagent costs.[3] Automation and robotics are central to HTS, ensuring precision and reproducibility in liquid handling and data acquisition.[4] A critical aspect of assay validation is the calculation of the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls, indicating the assay's quality and reliability for identifying true "hits".[5][6] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]

Compound Management: The Foundation of a Successful Screen

Effective compound management is crucial for maintaining the integrity of the screening library and ensuring accurate results.[7][8] 1-(3-Nitro-1H-pyrazol-1-YL)acetone and other library compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution.[9] From this stock, serial dilutions are prepared to create "assay-ready" plates for screening.[10][11]

Application Note 1: Screening for Kinase Inhibitory Activity

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[12] A fluorescence polarization (FP) assay is a robust, homogeneous method for identifying kinase inhibitors in an HTS format.[13][14]

Scientific Rationale: The Principle of Fluorescence Polarization

The FP assay is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational speed in solution.[15] A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly, resulting in depolarized light emission (low FP signal). When a kinase phosphorylates this substrate, and it subsequently binds to a larger antibody that is specific for the phosphorylated epitope, the resulting complex tumbles much more slowly. This leads to an increase in the polarization of the emitted light (high FP signal). A potential inhibitor, such as 1-(3-Nitro-1H-pyrazol-1-YL)acetone, would prevent the phosphorylation of the substrate, thus preventing its binding to the antibody and maintaining a low FP signal.

Workflow for Kinase Inhibitor Screening using Fluorescence Polarization

cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Dispense 1-(3-Nitro-1H-pyrazol-1-YL)acetone & Controls to 384-well plate Enzyme Add Kinase Enzyme Compound->Enzyme Test Compound Tracer Add Fluorescent Tracer & ATP Enzyme->Tracer Initiate Reaction Incubate_Kinase Incubate at RT Tracer->Incubate_Kinase Add_Antibody Add Phospho-specific Antibody Incubate_Kinase->Add_Antibody Incubate_FP Incubate at RT Add_Antibody->Incubate_FP Read_FP Read Fluorescence Polarization Incubate_FP->Read_FP Calculate Calculate % Inhibition Read_FP->Calculate Z_Factor Determine Z'-Factor Calculate->Z_Factor Hit_ID Identify Hits Z_Factor->Hit_ID

Caption: Workflow for a fluorescence polarization-based kinase inhibitor HTS assay.

Detailed Protocol: Kinase Inhibition FP Assay
  • Compound Plating: Using an acoustic liquid handler or a pintool, dispense 20-50 nL of 1-(3-Nitro-1H-pyrazol-1-YL)acetone from a 10 mM DMSO stock into the wells of a 384-well, low-volume, black microplate. Also include wells for positive controls (no enzyme or known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer to each well.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP to all wells to start the kinase reaction. The final concentration of the test compound is typically 10 µM.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection Reagent Addition: Add 10 µL of the detection mix containing the phospho-specific antibody.

  • FP Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the antibody-phosphopeptide binding to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader equipped for fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition for each compound and the Z'-factor for the assay plate.[16]

Application Note 2: Profiling Protease Inhibitory Potential

Proteases are another critical class of enzymes involved in various physiological and pathological processes.[17] A fluorescence resonance energy transfer (FRET) based assay is a common and effective method for HTS of protease inhibitors.[18][19]

Scientific Rationale: The Principle of FRET

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[18] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to a non-radiative energy transfer to the acceptor, which then fluoresces. In a protease assay, a peptide substrate is synthesized with a FRET donor and a quencher (a non-fluorescent acceptor) at opposite ends. In its intact state, the quencher absorbs the energy from the donor, resulting in a low fluorescence signal. When a protease cleaves the peptide, the donor and quencher are separated, leading to an increase in the donor's fluorescence. A potential inhibitor like 1-(3-Nitro-1H-pyrazol-1-YL)acetone would prevent cleavage of the substrate, keeping the fluorescence signal low.

Workflow for Protease Inhibitor Screening using FRET

cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Dispense Test Compound & Controls to 384-well plate Enzyme Add Protease Enzyme Compound->Enzyme PreIncubate Pre-incubate at RT Enzyme->PreIncubate Substrate Add FRET Peptide Substrate PreIncubate->Substrate Initiate Reaction Incubate_Kinetic Incubate and Read Kinetically Substrate->Incubate_Kinetic Plot_Curve Plot Fluorescence vs. Time Incubate_Kinetic->Plot_Curve Calculate_Rate Calculate Initial Reaction Rate Plot_Curve->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Z_Factor Calculate Z'-Factor Determine_Inhibition->Z_Factor cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed Tango™ cells into 384-well plates Incubate_Adhere Incubate overnight to allow adherence Seed_Cells->Incubate_Adhere Add_Compound Add 1-(3-Nitro-1H-pyrazol-1-YL)acetone & Controls Incubate_Adhere->Add_Compound Incubate_Treatment Incubate for 16 hours Add_Compound->Incubate_Treatment Add_Substrate Add β-lactamase FRET substrate Incubate_Treatment->Add_Substrate Incubate_Substrate Incubate at RT in the dark Add_Substrate->Incubate_Substrate Read_Plate Read FRET signal Incubate_Substrate->Read_Plate Analyze_Data Analyze for agonist/inverse agonist activity Read_Plate->Analyze_Data

Caption: Workflow for a Tango™ GPCR HTS assay for agonists or inverse agonists.

Detailed Protocol: Tango™ GPCR Assay
  • Cell Plating: Seed the Tango™ GPCR-expressing cells in a 384-well, black-walled, clear-bottom plate at a predetermined optimal density and incubate overnight. [20]2. Compound Addition: Add the test compound, 1-(3-Nitro-1H-pyrazol-1-YL)acetone, and controls to the cell plate.

  • Incubation: Incubate the plate for 16 hours in a humidified 37°C/5% CO2 incubator to allow for reporter gene expression. [20]4. Substrate Preparation and Addition: Prepare the β-lactamase FRET substrate according to the manufacturer's instructions and add it to each well. [20]5. Substrate Incubation: Incubate the plate at room temperature for 2 hours in the dark. [20]6. Data Acquisition: Read the FRET signal on a compatible plate reader.

  • Data Analysis: Analyze the data to identify compounds that act as agonists (increase in signal) or inverse agonists (decrease in basal signal for constitutively active receptors).

Application Note 4: Assessing General Cytotoxicity

It is crucial to assess the cytotoxic potential of any hit compound early in the drug discovery process. A common and straightforward method for this is the resazurin reduction assay. [21][22]

Scientific Rationale: The Resazurin Reduction Assay

Resazurin is a cell-permeable, non-fluorescent blue dye. [21]In viable, metabolically active cells, mitochondrial reductases convert resazurin to the highly fluorescent pink compound, resorufin. [22]The amount of resorufin produced is directly proportional to the number of viable cells. [21]A cytotoxic compound like 1-(3-Nitro-1H-pyrazol-1-YL)acetone would compromise cell viability, leading to a decrease in metabolic activity and thus a reduced fluorescence signal.

Workflow for Cell Viability Screening using Resazurin Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed cells into 384-well plates Incubate_Adhere Incubate overnight Seed_Cells->Incubate_Adhere Add_Compound Add serially diluted 1-(3-Nitro-1H-pyrazol-1-YL)acetone Incubate_Adhere->Add_Compound Incubate_Exposure Incubate for desired exposure time (e.g., 24-72 hours) Add_Compound->Incubate_Exposure Add_Resazurin Add Resazurin solution Incubate_Exposure->Add_Resazurin Incubate_Conversion Incubate for 1-4 hours Add_Resazurin->Incubate_Conversion Read_Fluorescence Read Fluorescence Incubate_Conversion->Read_Fluorescence Calculate_Viability Calculate % Viability & IC50 Read_Fluorescence->Calculate_Viability

Caption: Workflow for a resazurin-based cell viability HTS assay.

Detailed Protocol: Resazurin Cell Viability Assay
  • Cell Plating: Seed a cancer cell line (e.g., HeLa or A549) in a 384-well, black-walled, clear-bottom plate and incubate overnight. [23][24]2. Compound Addition: Add serial dilutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone to the cells. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Exposure Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator. [24]4. Reagent Addition: Add resazurin solution to each well and mix gently. [21]5. Conversion Incubation: Incubate for 1 to 4 hours at 37°C, protected from light. [21]6. Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm. [21]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value for the compound.

Data Interpretation and Hit Triage

Following the primary screens, a robust data analysis workflow is essential for hit identification. [25][26][27][28]This involves:

  • Quality Control: Verifying that the Z'-factor for each plate is within an acceptable range (typically >0.5). [29][30]* Hit Selection: Identifying compounds that exhibit activity beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

  • Dose-Response Confirmation: Re-testing the primary hits in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).

  • Cross-Assay Analysis: Comparing the results from the different assays to identify compounds with specific activities and to flag those with general cytotoxicity.

Conclusion

This guide provides a comprehensive framework for conducting high-throughput screening of the novel compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone. By employing a diverse set of well-validated biochemical and cell-based assays, researchers can efficiently probe the compound's biological activity across multiple target classes. The detailed protocols and the underlying scientific principles presented herein are designed to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • PunnettSquare Tools. Z-Factor Calculator. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Pla-Roca, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • ResearchGate. HTS data analysis workflow. [Link]

  • Molecular Devices. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. [Link]

  • Domain Therapeutics. Constitutive receptor activity and inverse agonist pharmacology. [Link]

  • CD Genomics. High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow. [Link]

  • National Center for Biotechnology Information. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • chem IT Services. HTS Data Analysis. [Link]

  • National Center for Biotechnology Information. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • Kenakin, T. (2006). Testing for inverse agonism with constitutive receptor systems. Current Protocols in Pharmacology. [Link]

  • National Center for Biotechnology Information. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

  • Microbe Notes. (2024). High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. [Link]

  • National Center for Biotechnology Information. (2007). Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • PubMed. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. [Link]

  • Sygnature Discovery. High throughput screening of inverse agonists. [Link]

  • National Center for Biotechnology Information. (2012). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • National Center for Biotechnology Information. (2019). A piggyBac-based TANGO GFP assay for high throughput screening of GPCR ligands in live cells. [Link]

  • PubMed. Compound library management. [Link]

  • bioRxiv. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. [Link]

  • National Center for Biotechnology Information. (2008). Compound Management for Quantitative High-Throughput Screening. [Link]

  • PubMed. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]

  • National Center for Biotechnology Information. (2014). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]

  • ResearchGate. (2025). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. [Link]

  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. [Link]

  • ResearchGate. (2025). Tango assay for ligand-induced GPCR–β-arrestin2 interaction. [Link]

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Biotechnology Laboratory. [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). [Link]

  • Martis, E. A., et al. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. [Link]

  • HighRes Biosolutions. (2025). Automating Compound Screening: The Echo FlexCart Solution for Modern Drug Discovery. [Link]

  • ResearchGate. Assay Development and High‐Throughput Screening. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. [Link]

  • ResearchGate. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. [Link]

Sources

Application Notes & Protocols: Synthetic Routes to Functionalized Pyrazoles from 1-(3-Nitro-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] This application note provides a comprehensive guide for researchers on the synthetic manipulation of 1-(3-nitro-1H-pyrazol-1-yl)acetone, a versatile and accessible building block. We detail robust protocols for the critical transformation of this precursor into the key intermediate, 1-(3-amino-1H-pyrazol-1-yl)acetone, and its subsequent elaboration into high-value, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. The methodologies presented are grounded in established chemical principles, with an emphasis on explaining the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have led to its incorporation into a wide range of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antivirals.[2][5] The development of efficient and modular synthetic routes to novel pyrazole derivatives is therefore a critical objective for medicinal chemists.

1-(3-Nitro-1H-pyrazol-1-yl)acetone serves as an excellent starting point for diversification. The electron-withdrawing nitro group at the C3 position activates the pyrazole ring for certain transformations and, more importantly, can be readily converted into a nucleophilic amino group. This unmasks a powerful synthetic handle for constructing complex, fused ring systems of significant pharmacological interest.[5][6]

Overall Synthetic Strategy

The primary synthetic pathway detailed herein involves a two-stage process. This strategy is designed for modularity, allowing for variation in the second stage to generate diverse molecular architectures.

G A Starting Material 1-(3-Nitro-1H-pyrazol-1-yl)acetone B Key Intermediate 1-(3-Amino-1H-pyrazol-1-yl)acetone A->B Step 1: Nitro Group Reduction (Chemoselective) C Target Molecules Functionalized Pyrazolo[1,5-a]pyrimidines B->C Step 2: Cyclocondensation (Ring Formation)

Figure 1: High-level workflow for the synthesis of functionalized pyrazoles.

Part I: Synthesis of the Key Intermediate: 1-(3-Amino-1H-pyrazol-1-yl)acetone

The conversion of the C3-nitro group to a C3-amino group is the lynchpin of this synthetic strategy. The resulting 3-aminopyrazole is a versatile precursor for a wide range of cyclization reactions.[5] Several methods can achieve this reduction; the choice depends on substrate compatibility, available equipment, and scale.

Causality Behind Method Selection:

  • Catalytic Hydrogenation (Pd/C): This is often a high-yielding and clean method. However, palladium catalysts can also reduce other functional groups (e.g., alkenes, alkynes, some carbonyls) and may not be suitable for more complex substrates.[7]

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These are classic, robust, and cost-effective methods. The use of stannous chloride (SnCl₂) is particularly common and often provides excellent yields.[8] The workup can be more involved due to the need to remove metal salts. Iron is a greener alternative but can sometimes require more vigorous conditions.[7][8]

  • Transfer Hydrogenation (Raney Ni/Hydrazine): This method avoids the need for a pressurized hydrogen gas setup. Raney Nickel is also less prone to causing dehalogenation on aromatic rings compared to Pd/C.[7][8]

The following protocol details the use of stannous chloride, a reliable and widely cited method for the reduction of aromatic nitro groups.[8]

Sources

Scale-up synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone Derivatives

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone, a key intermediate in the development of various biologically active compounds. The synthesis proceeds via the N-alkylation of 3-nitropyrazole with chloroacetone. This application note delves into the mechanistic rationale, process optimization, detailed safety protocols, and analytical characterization required for a successful and safe scale-up. The provided protocol is designed for researchers in industrial and academic settings, emphasizing robust, reproducible, and safe laboratory practices.

Introduction and Significance

Pyrazole derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3] The title compound, 1-(3-nitro-1H-pyrazol-1-yl)acetone, and its analogues serve as versatile building blocks for more complex molecular architectures. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the acetone moiety offers a reactive ketone for subsequent chemical transformations.

The primary challenge in synthesizing N-substituted pyrazoles lies in controlling the regioselectivity, especially with unsymmetrical pyrazoles where alkylation can occur at either of the two ring nitrogen atoms.[1][4] This guide presents a reliable method for the selective synthesis of the N1-alkylated isomer, which is crucial for ensuring product consistency and biological efficacy in downstream applications.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone is achieved through a classical nucleophilic substitution reaction (SN2 mechanism). The process involves the deprotonation of 3-nitropyrazole to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.

Controlling Regioselectivity

For an unsymmetrical starting material like 3-nitropyrazole, two regioisomers can potentially form: the desired 1-alkylated product and the 1-(5-nitro-1H-pyrazol-1-yl)acetone isomer. The outcome of the alkylation is governed by a combination of steric and electronic factors.[4][5]

  • Steric Hindrance: The nitro group at the C3 position sterically encumbers the adjacent N2 nitrogen, making the N1 position the more accessible site for attack by the alkylating agent.[4][5]

  • Electronic Effects: The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the adjacent N2 atom, further favoring alkylation at the N1 position.

By carefully selecting the reaction conditions, particularly the base and solvent, the formation of the desired N1 isomer can be maximized.

Reaction Workflow Diagram

The overall synthetic workflow is depicted below.

Synthesis_Workflow SM Starting Materials (3-Nitropyrazole, Chloroacetone) Reaction N-Alkylation Reaction (Base, Solvent, Heat) SM->Reaction 1. Reagents Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup 2. Isolation Purification Purification (Crystallization) Workup->Purification 3. Refinement Product Final Product 1-(3-nitro-1H-pyrazol-1-yl)acetone Purification->Product 4. Final Form Analysis Quality Control (NMR, MS, IR, MP) Product->Analysis 5. Verification

Caption: General workflow for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone.

Safety and Hazard Assessment

A thorough risk assessment is mandatory before commencing any scale-up synthesis. The primary hazards are associated with the starting materials and the reaction conditions.

  • 3-Nitropyrazole: While stable under normal conditions, nitro-containing heterocyclic compounds can be energetically unstable. Avoid excessive heat and mechanical shock.

  • Chloroacetone: This reagent is highly toxic, a potent lachrymator (tear-inducing), corrosive, and flammable.[6][7][8] It can cause severe skin burns and eye damage, and is fatal if inhaled or in contact with skin.[6][8]

Mandatory Safety Precautions:

  • Engineering Controls: All operations must be conducted in a certified, high-performance chemical fume hood.[7] Ensure that an emergency eyewash station and safety shower are immediately accessible.[7][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Flame-retardant lab coat.

    • Chemical splash goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • A properly fitted respirator with an organic vapor cartridge may be necessary, depending on the scale and ventilation.[7]

  • Handling: Use only non-sparking tools and explosion-proof equipment.[7][9] Ground and bond all metal containers during transfer to prevent static discharge.[9]

Detailed Scale-Up Protocol

This protocol describes the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone on a 0.5 mole scale.

Reagents and Materials
ReagentFormulaMW ( g/mol )MolesMass/VolumeEquivalents
3-NitropyrazoleC₃H₃N₃O₂113.080.5056.5 g1.0
ChloroacetoneC₃H₅ClO92.520.5550.9 g (43.1 mL)1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.75103.7 g1.5
Acetonitrile (CH₃CN)CH₃CN41.05-1.0 L-
Ethyl AcetateC₄H₈O₂88.11-As needed-
Brine (sat. NaCl)NaCl(aq)--As needed-
Step-by-Step Procedure
  • Reaction Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with 3-nitropyrazole (56.5 g, 0.50 mol), anhydrous potassium carbonate (103.7 g, 0.75 mol), and acetonitrile (1.0 L).

  • Initiating Reaction: Begin vigorous stirring to create a fine suspension. Slowly add chloroacetone (43.1 mL, 0.55 mol) to the mixture at room temperature over 15-20 minutes. A mild exotherm may be observed.

  • Heating: Heat the reaction mixture to a gentle reflux (internal temperature ~80-82 °C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-nitropyrazole spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oily solid.

  • Purification (Crystallization):

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate (~200-250 mL).

    • Slowly add hexanes (~400-500 mL) until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.

    • Collect the resulting pale-yellow crystals by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum.

  • Yield and Characterization: The typical yield is 70-80%. The final product should be characterized to confirm its identity and purity.

Product Characterization

The structure of 1-(3-nitro-1H-pyrazol-1-yl)acetone should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65 (d, 1H, pyrazole-H), 7.10 (d, 1H, pyrazole-H), 5.25 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 201.0 (C=O), 155.0 (C-NO₂), 132.0 (CH), 110.0 (CH), 58.0 (CH₂), 26.0 (CH₃).
IR Spectroscopy (ATR)ν (cm⁻¹): ~1730 (C=O stretch), ~1550 & 1350 (N-O asymmetric/symmetric stretch), ~1500 (C=N stretch).[5][10][11]
Mass Spectrometry (ESI+)m/z: 170.05 [M+H]⁺ for C₆H₇N₃O₃.
Melting Point Literature values should be consulted for comparison.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive base (absorbed moisture).- Low reaction temperature.- Poor quality of starting materials.- Use freshly dried K₂CO₃.- Ensure the internal temperature reaches reflux.- Verify the purity of 3-nitropyrazole and chloroacetone.
Formation of Isomers - Reaction conditions favoring N2 alkylation.- Ensure a non-protic, polar solvent like acetonitrile or DMF is used. K₂CO₃ generally provides good selectivity.
Incomplete Reaction - Insufficient reaction time or temperature.- Stoichiometry incorrect.- Extend the reaction time and monitor by TLC.- Re-verify the mass and moles of all reagents.
Difficult Purification - Product is oily.- Impurities co-crystallize.- Try a different solvent system for crystallization (e.g., isopropanol/water).- If necessary, perform column chromatography on silica gel for small-scale purification.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone. By understanding the underlying reaction mechanism and adhering strictly to the detailed safety precautions, researchers can confidently and safely produce this valuable chemical intermediate on a larger scale. The keys to success are careful control of reaction parameters, diligent monitoring, and an unwavering commitment to safety.

References

  • Jordheim, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new 1-acetyl-3-(4-nitrophenyl)- 5-(substituted phenyl) pyrazolines. Retrieved from [Link]

  • ResearchGate. (2020). The schematic for synthesis of pyrazole derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. Retrieved from [Link]

  • ChemCD. (n.d.). 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone. Retrieved from [Link]

  • ResearchGate. (2024). Cupper Acetyl Acetone Catalyzed Synthesis of 1, 3, 5-Triaryl-2-Pyrazolines Derivatives from Chalcone. Retrieved from [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Novel 2-Pyrazoline. Retrieved from [Link]

  • ResearchGate. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • ResearchGate. (2000). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Nitro-1H-pyrazol-1-YL)acetone is a heterocyclic compound featuring a nitro-substituted pyrazole ring. The presence of the nitro functional group and the pyrazole nucleus makes this molecule significant in various research domains, including medicinal chemistry and materials science, where such scaffolds are often investigated for their biological activity and chemical properties.[1][2] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantitative analysis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties and Analytical Considerations

The structure of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, with its polar acetone moiety, aromatic pyrazole ring, and electron-withdrawing nitro group, dictates the analytical strategy. The nitro group acts as a strong chromophore, making it highly suitable for UV-based detection.[3][4] The compound's anticipated polarity suggests that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for its separation and quantification. While the molecule's volatility and thermal stability would need to be empirically determined, Gas Chromatography (GC) is a potential alternative, particularly with mass spectrometry for definitive identification.[5][6]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is the recommended primary method for the quantification of 1-(3-Nitro-1H-pyrazol-1-YL)acetone due to its robustness, precision, and the compound's strong UV absorbance.[7][8]

Rationale for Method Selection

A C18 column is selected for its versatility in retaining compounds of intermediate polarity. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen for its low UV cutoff and miscibility with water. A mild acidic modifier like formic or phosphoric acid can be added to the mobile phase to ensure consistent peak shape by suppressing the ionization of any acidic or basic functional groups.[9] UV detection is optimal due to the nitroaromatic structure, which is expected to have a strong absorbance in the UV region.[10][11]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 1 mg/mL of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in acetonitrile.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • For Reaction Mixtures: Dilute an aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
  • For Biological Matrices (e.g., Plasma): Perform a liquid-liquid extraction by adding three volumes of ethyl acetate or dichloromethane, vortexing for 2 minutes, and centrifuging.[5] Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

3. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Scan for λmax (estimated around 230-280 nm), monitor at λmax
Run Time 10 minutes

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.
  • Quantify the amount of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in the samples by interpolating their peak areas from the calibration curve.
Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:

  • Linearity: Analyze a minimum of five concentrations across the desired range.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should be below 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Peak Area) HPLC_System->Data_Acquisition Calibration Calibration Curve (Concentration vs. Area) Data_Acquisition->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: HPLC quantification workflow.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method. However, its application is contingent on the thermal stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone, as nitroaromatic compounds can be prone to degradation at high temperatures.[1][6]

Rationale for Method Selection

A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a broad range of compounds. A splitless injection is recommended to maximize the transfer of the analyte onto the column, thereby increasing sensitivity.[12] The temperature program should be optimized to ensure the elution of the analyte without degradation. Mass spectrometry in selected ion monitoring (SIM) mode provides high specificity and sensitivity for quantification.

Experimental Protocol

1. Preparation of Standards and Samples:

  • Prepare standard and sample solutions as described for the HPLC method, but use a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.[5]
  • Ensure all solutions are anhydrous by passing them through sodium sulfate.[5]

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (1 µL)
Inlet Temperature 250 °C (or lower if degradation is observed)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (to identify characteristic ions), then SIM mode for quantification

3. Data Analysis:

  • From the full scan mass spectrum, identify the molecular ion and several abundant, characteristic fragment ions.
  • For quantification, use the most abundant and specific ion as the quantifier ion and one or two others as qualifier ions.
  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
  • Quantify the analyte in samples using this calibration curve.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (in volatile solvent) GCMS_System GC-MS Analysis Standard_Prep->GCMS_System Sample_Prep Sample Preparation (Extraction & Drying) Sample_Prep->GCMS_System Ion_Identification Identify Quantifier & Qualifier Ions (Full Scan) GCMS_System->Ion_Identification SIM_Acquisition Data Acquisition (SIM Mode) Ion_Identification->SIM_Acquisition Calibration Calibration Curve (Concentration vs. Ion Area) SIM_Acquisition->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: GC-MS quantification workflow.

Method 3: Quantification by UV-Vis Spectrophotometry

For rapid quantification in simple matrices without interfering substances, direct UV-Vis spectrophotometry is a viable, straightforward, and cost-effective method.

Rationale for Method Selection

This method leverages the strong UV absorbance of the nitro-substituted pyrazole ring system.[4] The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol

1. Solvent Selection:

  • Choose a UV-transparent solvent in which the analyte is highly soluble, such as ethanol, methanol, or acetonitrile.

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in the chosen solvent.
  • Scan the absorbance of the solution across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Nitroaromatic compounds typically exhibit strong absorbance between 210 nm and 270 nm.[3]

3. Preparation of Calibration Curve:

  • Prepare a series of at least five standard solutions of known concentrations in the chosen solvent.
  • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.
  • Plot absorbance versus concentration to create a calibration curve.

4. Sample Analysis:

  • Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.
  • Measure the absorbance of the sample at λmax.
  • Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.
Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions Measure_Absorbance Measure Absorbance at λmax Standard_Prep->Measure_Absorbance Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Determine_Lambda_Max Determine λmax Determine_Lambda_Max->Measure_Absorbance Calibration Generate Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: UV-Vis spectrophotometry workflow.

Summary and Recommendations

MethodPrincipleAdvantagesLimitationsBest For
HPLC-UV Chromatographic SeparationHigh precision, robustness, wide applicabilityModerate sensitivity, requires chromatography systemRoutine quality control, purity analysis, formulation assays
GC-MS Chromatographic Separation & Mass AnalysisHigh sensitivity and specificity, structural confirmationAnalyte must be volatile and thermally stableTrace analysis, impurity identification, confirmatory analysis
UV-Vis Spectrophotometry Light AbsorbanceRapid, simple, low costLow specificity, prone to matrix interferenceQuick quantification of pure samples or in simple mixtures

For most applications in research and drug development, HPLC-UV is the recommended primary method for the quantification of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. GC-MS should be employed as a complementary technique for structural confirmation and trace-level analysis, provided the compound is thermally stable. UV-Vis spectrophotometry is best suited for high-throughput screening or in-process controls where the sample matrix is well-defined and free of interfering components.

References

  • Benchchem. Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Benchchem. Comparative analysis of analytical methods for nitroaromatic compounds.
  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • MDPI. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS.
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Shimadzu. Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Pharmaffiliates. 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone.
  • DigitalCommons@UMaine. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Wiley. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
  • Journal of the Chemical Society. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds.
  • South African Journal of Chemistry. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on a Thiazolidinone Derivative.

Sources

Troubleshooting & Optimization

Troubleshooting 1-(3-Nitro-1H-pyrazol-1-YL)acetone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Nitro-1H-pyrazol-1-yl)acetone

Welcome to the technical support center for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.

I. Overview of the Synthesis

The synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone is typically achieved through the N-alkylation of 3-nitropyrazole with chloroacetone. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole ring, facilitating nucleophilic attack on the electrophilic carbon of chloroacetone.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and reagents for this synthesis?

A1: The primary starting materials are 3-nitropyrazole and chloroacetone. A base is required to deprotonate the 3-nitropyrazole; common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically performed in a polar aprotic solvent such as acetone, acetonitrile (ACN), or dimethylformamide (DMF).

Q2: What is the expected yield for this reaction?

A2: Under optimized conditions, yields for the N-alkylation of pyrazoles can be quite high, often exceeding 80%. However, yields can be significantly impacted by side reactions and purification losses.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.

Q4: What are the key safety precautions for this synthesis?

A4: 3-Nitropyrazole is an energetic compound and should be handled with care, as it can be sensitive to heat and shock.[2][3] Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

III. Troubleshooting Guide: Side Reactions & Purification

This section delves into specific issues that may arise during the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone, providing detailed explanations and actionable solutions.

Issue 1: Formation of a Regioisomeric Byproduct
  • Symptom: You observe two or more spots on your TLC plate with similar Rf values, and your NMR spectrum shows duplicate sets of peaks for the desired product.[1]

  • Cause: The N-alkylation of unsymmetrical pyrazoles like 3-nitropyrazole can lead to the formation of two regioisomers: 1-(3-nitro-1H-pyrazol-1-yl)acetone (the desired N1 isomer) and 1-(5-nitro-1H-pyrazol-1-yl)acetone (the N2 isomer). The formation of these isomers is a common challenge in pyrazole chemistry.[4][5] The regioselectivity of the reaction is influenced by factors such as the nature of the base, the solvent, and steric hindrance.[4][5]

  • Troubleshooting Protocol:

    • Solvent and Base Selection: The choice of base and solvent can significantly influence the N1/N2 ratio. Sterically hindered bases may favor the formation of the less sterically hindered N1 isomer. It is recommended to perform small-scale screening experiments with different base/solvent combinations to optimize for the desired isomer.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity.

    • Purification:

      • Column Chromatography: This is the most effective method for separating the two isomers. A silica gel column with a gradient elution of ethyl acetate in hexane is typically successful.

      • Recrystallization: If one isomer is significantly more abundant, recrystallization may be a viable purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

Visualizing the Isomeric Challenge

Below is a diagram illustrating the formation of the two possible regioisomers during the alkylation of 3-nitropyrazole.

Caption: Formation of N1 and N2 regioisomers.

Issue 2: Presence of Unreacted 3-Nitropyrazole
  • Symptom: Your TLC and NMR analysis indicate the presence of a significant amount of the 3-nitropyrazole starting material in the crude product.

  • Cause: This issue can stem from several factors:

    • Insufficient Base: The base may not have been sufficient to deprotonate all of the 3-nitropyrazole.

    • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Reagent Purity: The chloroacetone may have degraded, reducing its effectiveness as an alkylating agent.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure that at least one equivalent of the base is used. For weaker bases like potassium carbonate, using a slight excess (1.1-1.2 equivalents) can be beneficial.

    • Reaction Monitoring: Continue to monitor the reaction by TLC until the 3-nitropyrazole spot is no longer visible or its intensity remains constant over time.

    • Reagent Quality: Use freshly opened or purified chloroacetone to ensure its reactivity.

Issue 3: Formation of Colored Impurities
  • Symptom: The reaction mixture or the isolated product has a yellow or reddish color.

  • Cause: Side reactions involving the hydrazine starting material used to synthesize the pyrazole precursor can sometimes produce colored impurities.[1] Additionally, decomposition of the nitro compound under certain conditions can lead to coloration.

  • Troubleshooting Protocol:

    • Purification of Starting Material: If the 3-nitropyrazole is suspected to be impure, it can be purified by recrystallization before use.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

    • Column Chromatography: As with regioisomer separation, column chromatography is an effective method for removing colored byproducts.

Issue 4: Low Overall Yield After Purification
  • Symptom: The final yield of the purified product is significantly lower than expected.

  • Cause: This can be a cumulative effect of the issues mentioned above, as well as losses during the workup and purification steps.

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions: Address the potential for side reactions by optimizing the base, solvent, and temperature as described above.

    • Workup Procedure: Ensure that the workup procedure is efficient. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and then drying and concentrating it. Minimize the number of transfer steps to reduce mechanical losses.

    • Purification Technique: If using column chromatography, carefully select the column size and mobile phase to ensure good separation without excessive band broadening, which can lead to lower recovery.

IV. Characterization Data

Proper characterization of the final product is crucial to confirm its identity and purity.

Technique Expected Observations for 1-(3-Nitro-1H-pyrazol-1-yl)acetone
¹H NMR Distinct peaks corresponding to the pyrazole ring protons, the methylene protons, and the methyl protons of the acetone group. The chemical shifts and coupling constants will be unique to the N1 isomer.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the acetone group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₆H₇N₃O₃, MW: 169.14 g/mol ).
IR Spec. Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretches of the nitro group, and C-H and C=N vibrations of the pyrazole ring.

V. Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of 1-(3-nitro-1H-pyrazol-1-yl)acetone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitropyrazole (1 equivalent) and potassium carbonate (1.2 equivalents) to acetone.

  • Addition of Reagent: While stirring, add chloroacetone (1.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Workflow Diagram

Synthesis_Workflow Start Reaction Setup: 3-Nitropyrazole, K₂CO₃ in Acetone Add_Reagent Add Chloroacetone Start->Add_Reagent Reflux Heat to Reflux & Monitor by TLC Add_Reagent->Reflux Workup_Filter Cool & Filter Reflux->Workup_Filter Workup_Concentrate Concentrate Filtrate Workup_Filter->Workup_Concentrate Extraction Dissolve in EtOAc, Wash, Dry Workup_Concentrate->Extraction Purification Column Chromatography Extraction->Purification End Pure 1-(3-Nitro-1H-pyrazol-1-yl)acetone Purification->End

Caption: Step-by-step synthesis workflow.

VI. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from

  • Angewandte Chemie International Edition. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Retrieved from

  • CymitQuimica. (n.d.). CAS 26621-44-3: 3-Nitropyrazole. Retrieved from

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from

  • ResearchGate. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from

  • ResearchGate. (n.d.). Study on the Stability of Hydrogen-Bonded Energetic Material 3-Nitropyrazole under High Pressure. Retrieved from

Sources

Technical Support Center: Optimizing Derivatization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the derivatization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis and derivatization of this important heterocyclic building block. Nitrogen-containing heterocycles, particularly pyrazoles, are foundational scaffolds in a vast array of pharmaceuticals and functional materials, making the optimization of their synthesis a critical endeavor.[1]

This resource moves beyond simple step-by-step instructions, delving into the causality behind experimental choices to empower you with the scientific rationale needed to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for derivatizing 1-(3-Nitro-1H-pyrazol-1-YL)acetone?

The most common derivatization strategy for this substrate involves reactions targeting the active methylene group of the acetone moiety. This carbon, positioned between the carbonyl group and the pyrazole ring, is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles. A typical example is the Knoevenagel condensation with an aldehyde or ketone.

Q2: How can I monitor the progress of the reaction effectively?

Consistent monitoring is crucial for optimization. The most reliable method is Thin Layer Chromatography (TLC). Use a solvent system that provides good separation between your starting material, product, and any potential byproducts (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under a UV lamp (254 nm). For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting material and the formation of the product mass.[2]

Q3: What are the expected spectroscopic signatures for the starting material and a successfully derivatized product?
  • Starting Material (1-(3-Nitro-1H-pyrazol-1-YL)acetone):

    • ¹H NMR: Expect singlets for the acetone methyl protons (CH₃), the methylene protons (CH₂), and two distinct signals for the pyrazole ring protons.

    • ¹³C NMR: Look for signals corresponding to the carbonyl carbon, the methyl and methylene carbons, and the carbons of the nitropyrazole ring.

    • IR: A strong absorption band for the C=O stretch of the ketone will be prominent.

  • Derivatized Product (e.g., Knoevenagel condensation product):

    • ¹H NMR: The disappearance of the methylene singlet and the appearance of new signals, such as a vinyl proton, will indicate a successful reaction.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the desired product.

Q4: What are the best practices for purifying the final derivatized compound?

Column chromatography is the most common and effective method for purifying pyrazole derivatives.[2][3] A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is typically a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for further purification of solid products.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: My reaction shows very little conversion to the desired product, even after an extended reaction time. What are the likely causes and how can I fix this?

Low yield is a frequent challenge that can often be traced back to suboptimal reaction conditions or reagent issues.[4] A systematic troubleshooting approach is the most effective way to identify and solve the root cause.

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst are critical for activating the acetone moiety.[2]

    • Causality: The base must be strong enough to deprotonate the active methylene group to form the reactive enolate, but not so strong that it promotes side reactions or degradation. For Knoevenagel-type reactions, catalysts like piperidine or ammonium acetate are often used to facilitate both enolate formation and subsequent dehydration.[2]

    • Troubleshooting Strategy: Screen a panel of catalysts or bases. If using a catalytic amount of a base like piperidine, ensure it is fresh. Consider switching to a different catalyst system, such as ammonium carbonate in an aqueous medium, which has proven effective for similar reactions.[2]

  • Inefficient Reaction Conditions (Temperature & Time):

    • Causality: Every reaction has an optimal temperature range. Too low, and the activation energy barrier isn't overcome, leading to slow or no reaction. Too high, and you risk decomposition of the starting material or product, especially with sensitive nitro compounds.[5]

    • Troubleshooting Strategy:

      • Start the reaction at room temperature and monitor by TLC.

      • If no conversion is observed after a few hours, gradually increase the temperature in 10-20 °C increments, monitoring at each stage.

      • Consider microwave-assisted synthesis, which can sometimes dramatically improve yields and reduce reaction times by promoting efficient and uniform heating.[2]

  • Poor Solvent Choice:

    • Causality: The solvent plays a crucial role in solvating reactants, intermediates, and transition states. Solvent polarity can significantly impact reaction rates.[6] For reactions involving ionic intermediates like enolates, a polar aprotic solvent (e.g., DMF, Acetonitrile) can be beneficial. In other cases, a protic solvent like ethanol or even aqueous media may be required.[2]

    • Troubleshooting Strategy: Perform small-scale test reactions in a few different solvents with varying polarities.

Low_Yield_Workflow start Low Product Yield Observed check_reagents Verify Reagent Purity & Activity (Starting material, catalyst, solvent) start->check_reagents screen_catalyst Screen Different Catalysts/Bases (e.g., Piperidine, NH4OAc, K2CO3) check_reagents->screen_catalyst Reagents OK optimize_temp Optimize Reaction Temperature (Start at RT, incrementally increase) screen_catalyst->optimize_temp No Improvement success Yield Improved screen_catalyst->success Improvement screen_solvent Screen Solvents (e.g., EtOH, DMF, Toluene) optimize_temp->screen_solvent No Improvement optimize_temp->success Improvement screen_solvent->success Improvement

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC and NMR analysis show multiple spots and extra peaks, suggesting the formation of byproducts. What are the common side reactions and how can they be minimized?

The formation of impurities often arises from competing reaction pathways or product degradation. Identifying the nature of the impurity is key to solving the problem.

  • Formation of Regioisomers (in subsequent N-alkylation): While the starting material is already N-alkylated, further derivatization attempts on the pyrazole ring itself can be complicated by regioselectivity.

    • Causality: Unsymmetrical pyrazoles have two non-equivalent ring nitrogens (N1 and N2). Alkylation can occur at either position, leading to a mixture of isomers.[7] The outcome is governed by a combination of steric hindrance and the electronic effects of the substituents. The electron-withdrawing nitro group at C3 deactivates the adjacent N2, often favoring reactions at the more distant N1, but this is not always absolute and depends heavily on the alkylating agent and conditions.[8][9]

    • Troubleshooting Strategy: If attempting further N-alkylation, precise control of reaction conditions is paramount. Using sterically bulky alkylating agents may favor the less hindered nitrogen. Computational studies can sometimes predict the more favorable isomer.[8] Careful chromatographic separation is often required to isolate the desired regioisomer.[3]

  • Self-Condensation of Acetone Moiety (Aldol Reaction):

    • Causality: Under strongly basic conditions, the enolate of the acetone moiety can react with another molecule of the starting material instead of the desired electrophile. This is a classic aldol condensation side reaction.

    • Troubleshooting Strategy:

      • Control Reagent Addition: Add the base or catalyst slowly and at a low temperature to keep the instantaneous concentration of the enolate low.

      • Use a Weaker Base: Switch to a milder base that is sufficient for the primary reaction but less likely to promote self-condensation.

      • Order of Addition: Ensure the electrophile (e.g., the aldehyde for a Knoevenagel reaction) is present in the reaction mixture before the base is added.

  • Product or Starting Material Degradation:

    • Causality: Nitropyrazole compounds can be sensitive to harsh conditions. Strong bases, high temperatures, or prolonged reaction times can lead to decomposition, often indicated by the reaction mixture turning dark.[5]

    • Troubleshooting Strategy: Use the mildest possible conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-processing. Ensure the work-up procedure is neutral or mildly acidic/basic to prevent degradation during extraction and purification.

ParameterRecommendationRationale
Base/Catalyst Start with catalytic piperidine or ammonium acetate.Mild conditions are less likely to cause side reactions. Effective for Knoevenagel-type condensations.[2]
Solvent Screen ethanol, toluene, and DMF.Solvent polarity affects reaction rates and solubility. Toluene with a Dean-Stark trap can remove water and drive equilibrium.[6]
Temperature Begin at room temperature, then heat to 50-80 °C if needed.Balances reaction rate against the risk of decomposition of the thermally sensitive nitro-group.[5]
Monitoring TLC (e.g., 3:7 Ethyl Acetate:Hexanes), LC-MS.Essential for determining reaction completion and identifying the formation of byproducts in real-time.[2]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general method for the derivatization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone with an aromatic aldehyde.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-Nitro-1H-pyrazol-1-YL)acetone (1.0 eq.).

  • Reagents: Add the desired aromatic aldehyde (1.1 eq.) and a suitable solvent (e.g., ethanol or toluene, approx. 0.1 M concentration).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). Monitor the reaction progress by TLC every 1-2 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold solvent. If no solid forms, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Combine Reactants (Nitropyrazole-acetone, Aldehyde) add_solvent 2. Add Solvent (e.g., Ethanol) setup->add_solvent add_catalyst 3. Add Catalyst (e.g., Piperidine) add_solvent->add_catalyst heat 4. Heat to Target Temp (e.g., 80°C) add_catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool & Concentrate monitor->cool Reaction Complete extract 7. Liquid-Liquid Extraction cool->extract purify 8. Column Chromatography extract->purify end_node Pure Product purify->end_node start Start start->setup

Caption: A step-by-step workflow for the derivatization experiment.

References

  • BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
  • Frontiers in Chemistry. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC - NIH.
  • MDPI. (2021).
  • Royal Society of Chemistry. (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities.
  • LinkedIn. (2023). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?. FAQ - Guidechem.
  • Der Pharma Chemica. (2025).
  • IJNRD. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS.
  • Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

Sources

Technical Support Center: Purification of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: Synthesis and Common Impurities

The most common laboratory synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone involves the N-alkylation of 3-nitropyrazole with an acetone equivalent, typically chloroacetone or bromoacetone, in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile.

This reaction, while straightforward, is often accompanied by the formation of several key impurities that can complicate purification:

  • Unreacted 3-Nitropyrazole: Incomplete reaction can leave residual starting material. Due to its acidic N-H proton, 3-nitropyrazole has different solubility and chromatographic properties compared to the N-alkylated product.

  • 1-(5-Nitro-1H-pyrazol-1-YL)acetone (Regioisomer): The alkylation of 3-nitropyrazole can occur on either of the two ring nitrogen atoms, leading to the formation of the undesired 5-nitro regioisomer.[1] The separation of these two isomers is often the primary purification challenge.

  • Residual Alkylating Agent: Excess chloroacetone or bromoacetone may remain after the reaction. These are typically volatile and can often be removed under reduced pressure, but trace amounts may persist.

  • Byproducts of Decomposition: Nitropyrazoles can be thermally sensitive.[2] Prolonged heating during the reaction or workup can lead to decomposition, introducing additional impurities.

The purification strategy must therefore be designed to effectively separate the target compound from its structural isomer and the unreacted starting material.

Purification Strategy Workflow

The choice of purification technique depends on the scale of your reaction and the initial purity of the crude product. The following workflow provides a general decision-making framework.

PurificationWorkflow start Crude 1-(3-Nitro-1H-pyrazol-1-YL)acetone tlc Assess Purity by TLC (e.g., 30% EtOAc in Hexane) start->tlc high_purity High Purity (Mainly one spot, minor impurities) tlc->high_purity High Purity low_purity Low Purity (Multiple spots, significant isomer/starting material) tlc->low_purity Low Purity oily_or_solid Is the crude product an oil or a solid? solid_product Crude product is a solid oily_or_solid->solid_product Solid oil_product Crude product is an oil oily_or_solid->oil_product Oil high_purity->oily_or_solid column Silica Gel Column Chromatography low_purity->column recrystallization Recrystallization (e.g., from Ethanol or EtOAc/Hexane) purity_check Verify Purity (NMR, HPLC, MP) recrystallization->purity_check column->purity_check solid_product->recrystallization oil_product->column final_product Pure Crystalline Product purity_check->column Purity Not Met purity_check->final_product Purity Confirmed

Caption: Decision workflow for purifying 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My TLC plate shows three spots. How do I identify them?

Answer: Assuming the standard synthesis from 3-nitropyrazole and chloroacetone, the three spots on your silica gel TLC plate (developed in a solvent system like 30-50% ethyl acetate in hexane) will likely correspond to:

  • Highest Rf (Least Polar): The desired product, 1-(3-Nitro-1H-pyrazol-1-YL)acetone , and its regioisomer, 1-(5-Nitro-1H-pyrazol-1-YL)acetone . These isomers often have very similar Rf values and may appear as a single, slightly elongated spot if separation is not optimal.

  • Lowest Rf (Most Polar): Unreacted 3-nitropyrazole . The free N-H group makes it significantly more polar than the N-alkylated products, causing it to adhere more strongly to the silica gel.

To confirm their identities, you can run co-spots with your available starting materials.

Q2: I can't separate the two product isomers by TLC. What should I do?

Answer: Separating regioisomers is a common challenge. If they are co-eluting on the TLC plate, they will not separate on a silica column using the same solvent system.[3]

  • Optimize the Mobile Phase: Test a range of solvent systems. Sometimes, switching one of the solvents can improve selectivity. For example, if ethyl acetate/hexane is not working, try dichloromethane/hexane or acetone/hexane.[3] A less polar system (e.g., 10-20% ethyl acetate in hexane) will result in lower Rf values and may improve the separation between the two isomers.

  • Try a Different Stationary Phase: While silica gel is most common, you could consider using alumina (neutral or basic) for your TLC and column, which can alter the elution order.

Q3: My compound is an oil and won't crystallize. How can I purify it?

Answer: If your crude product is an oil, it is likely a mixture of isomers and/or contains residual solvent.

  • Initial Step: Ensure all solvent is removed under high vacuum. Sometimes, residual DMF or acetonitrile can prevent solidification.

  • Primary Method - Column Chromatography: This is the preferred method for purifying oils or mixtures that are difficult to crystallize.[4] Use a solvent system optimized by TLC (see Q2) to separate the components. The pure fractions, once the solvent is evaporated, may solidify on their own.

  • Inducing Crystallization (Post-Column): If the purified product is still an oil, you can try to induce crystallization. Dissolve the oil in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) and slowly add a poor solvent (an "anti-solvent") like hexane or water until the solution becomes turbid.[5][6] Let it stand, or gently scratch the inside of the flask with a glass rod to create nucleation sites.

Q4: During column chromatography, my product is streaking and the yield is low.

Answer: Streaking (tailing) on a silica gel column often indicates that the compound is too polar for the solvent system or is interacting strongly with the acidic silica.

  • Increase Mobile Phase Polarity: If your compound is moving too slowly (low Rf), gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexane).

  • Deactivate the Silica Gel: Pyrazole moieties can be basic and interact with the acidic silanol groups on the silica surface, causing streaking and potential degradation.[5] To mitigate this, you can add a small amount of triethylamine (~0.5-1%) to your mobile phase. This will neutralize the acidic sites and improve the peak shape.

  • Dry Loading: If your crude product is not very soluble in the mobile phase, dissolve it in a stronger solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This powder can then be carefully loaded onto the top of your column, which often leads to better separation.[3]

Q5: My NMR spectrum looks clean, but I suspect I have the wrong isomer. How can I tell the difference between the 3-nitro and 5-nitro isomers?

Answer: Distinguishing between the 1,3- and 1,5-substituted pyrazole isomers by standard ¹H NMR can be subtle but is often possible by carefully analyzing the chemical shifts of the pyrazole ring protons.

  • ¹H NMR Chemical Shifts: The electron-withdrawing nitro group significantly influences the electron density of the pyrazole ring.

    • In 1-(3-Nitro-1H-pyrazol-1-YL)acetone , the H5 proton is adjacent to the point of attachment (N1) and a carbon, while the H4 proton is between two carbons.

    • In 1-(5-Nitro-1H-pyrazol-1-YL)acetone , the H3 proton is adjacent to N1, and the H4 proton is adjacent to the nitro-bearing carbon.

  • Computational studies on nitropyrazoles suggest that protons on carbons adjacent to a nitro group are shifted downfield (to a higher ppm value).[7] Therefore, you would expect the H4 proton of the 5-nitro isomer to be at a higher chemical shift than the H4 proton of the 3-nitro isomer. The exact shifts will depend on the solvent and spectrometer frequency, but a comparative analysis, ideally with both isomers in hand or with high-quality predicted spectra, can resolve the ambiguity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(3-Nitro-1H-pyrazol-1-YL)acetone?

A1: A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For nitropyrazole derivatives, common choices include:

  • Ethanol or Isopropanol: These are often good starting points for pyrazoles.[5]

  • Ethyl Acetate/Hexane Mixture: Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Then, allow it to cool slowly.

  • Acetone/Water: Acetone is often a good solvent for nitro-aromatic compounds.[8] Dissolving the crude material in hot acetone followed by the slow addition of water as an anti-solvent can be effective.

Q2: How should I store the purified compound?

A2: Nitropyrazoles can be energetic and potentially thermally unstable compounds.[2] It is recommended to store the purified, dry solid in a cool, dark place, away from heat sources. For long-term storage, refrigeration (2-8°C) is advisable.

Q3: What analytical techniques are recommended for final purity assessment?

A3: A combination of techniques is ideal for confirming both the identity and purity of your final product.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities. The key signals to look for in ¹H NMR are the singlet for the acetyl methyl group (CH₃), the singlet for the methylene group (CH₂), and the two doublets for the pyrazole ring protons.

  • HPLC: A reverse-phase HPLC (RP-HPLC) method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or trifluoroacetic acid), is excellent for quantifying purity and detecting minor impurities.[9]

  • Melting Point: A sharp melting point range is a good indicator of high purity. If a reference value is available, it can be used for identity confirmation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for material that is already substantially pure (>90%) but requires the removal of minor impurities.

  • Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each. A good solvent will dissolve the solid when heated but will result in crystal formation upon cooling.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the method of choice for separating the target compound from its regioisomer and unreacted starting material, especially when the crude product is an oil.

  • TLC Analysis: Determine the optimal mobile phase by TLC. A good system (e.g., 20-40% ethyl acetate in hexane) should provide good separation between the product spot(s) and the starting material spot, with an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more solvent as needed, never allowing the top of the silica bed to run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. Start with the initial non-polar solvent system determined by TLC.

    • If separation is difficult, a shallow gradient can be used (e.g., slowly increasing the percentage of ethyl acetate from 20% to 40%).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which contain the pure product.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Summary Table

ParameterRecrystallizationColumn Chromatography
Typical Use Case High initial purity (>90%), solid crude productLow initial purity, oily crude product, isomer separation
Stationary Phase N/ASilica Gel (230-400 mesh)
Recommended Solvents Ethanol, Isopropanol, Ethyl Acetate/HexaneMobile Phase: Ethyl Acetate/Hexane gradient (e.g., 20% to 50% EtOAc)
Key Advantage Simple, rapid for high-purity materialHigh resolving power for complex mixtures
Potential Issues Oiling out, poor recovery if too much solvent is usedCompound degradation on silica, co-elution of isomers
Purity Assessment TLC, NMR, HPLC, Melting PointTLC (of fractions), NMR, HPLC

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). Discovery. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). National Institutes of Health (NIH). [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 18, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). National Institutes of Health (NIH). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. (2022, September 6). Reddit. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][9]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Retrieved January 18, 2026, from [Link]

  • Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. (2025). ACS Publications. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). MDPI. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2012). National Institutes of Health (NIH). [Link]

  • 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012). U.S. Department of Justice. [Link]

  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. (2012). National Institutes of Health (NIH). [Link]

  • Investigation of the Regioselectivity of Alkylation of 3-Nitropyridine-2(1H)-ones. (2017). ResearchGate. [Link]

  • 3-Nitropyrazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1-Nitroacetone. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. (2000). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). National Institutes of Health (NIH). [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. [Link]

Sources

Nitropyrazole Synthesis: A Technical Support Center for Common Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nitropyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we provide not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: Why am I getting a mixture of regioisomers during the nitration of my pyrazole?

A1: The formation of a mixture of regioisomers is a frequent challenge in pyrazole chemistry, primarily governed by the electronic and steric properties of the pyrazole ring and the reaction conditions.

The pyrazole ring possesses two nitrogen atoms and three carbon atoms, each with distinct reactivity towards electrophiles. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1] However, substitution can also occur at the C3 and C5 positions, as well as on the ring nitrogen (N-nitration), leading to a mixture of products.

Causality and Troubleshooting:

  • Electronic Effects: The inherent electron distribution of the pyrazole ring favors substitution at the C4 position.[1] However, the presence of substituents on the ring can alter this preference. Electron-donating groups (EDGs) generally activate the ring, while electron-withdrawing groups (EWGs) deactivate it towards electrophilic substitution.[1]

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the N1 or C3/C5 positions, can sterically hinder attack at adjacent positions, thereby favoring substitution at the less hindered C4 position.[1]

  • Reaction Conditions: The choice of nitrating agent, solvent, and temperature is critical in controlling regioselectivity.

    • Strongly Acidic Media: In a mixture of nitric acid and sulfuric acid, the pyrazole ring is protonated, forming a less reactive pyrazolium ion. This can influence the position of nitration.[1]

    • Milder Conditions: Using milder nitrating agents, such as acetyl nitrate (generated from nitric acid in acetic anhydride), can lead to different regiochemical outcomes and may favor C-nitration.[1]

  • N-Nitration as an Intermediate: In some cases, an N-nitropyrazole may form as an intermediate, which can then rearrange to a C-nitropyrazole, often the 4-nitro product, under acidic conditions or upon heating.[1][2]

Experimental Protocol for Regioselective C4-Nitration of 1-Phenylpyrazole:

To selectively obtain 4-nitro-1-phenylpyrazole and avoid nitration on the phenyl ring, the following protocol is recommended:

  • Reagent Preparation: Prepare acetyl nitrate by carefully adding nitric acid to acetic anhydride at a low temperature (e.g., 0°C).

  • Reaction Setup: Dissolve 1-phenylpyrazole in a suitable solvent like acetic anhydride.

  • Nitration: Slowly add the prepared acetyl nitrate solution to the pyrazole solution while maintaining a low temperature (e.g., 0°C).[1]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Logical Workflow for Troubleshooting Regioselectivity:

G start Poor Regioselectivity Observed check_substrate Analyze Substrate's Electronic and Steric Properties start->check_substrate check_conditions Review Reaction Conditions (Nitrating Agent, Solvent, Temp) start->check_conditions nmr_lcms Confirm Isomer Structure (NMR, LC-MS) check_substrate->nmr_lcms strong_acid Strong Acidic Conditions (e.g., HNO3/H2SO4)? check_conditions->strong_acid protect_n1 Is N-Nitration a Problem? check_conditions->protect_n1 milder_conditions Consider Milder Conditions (e.g., Acetyl Nitrate) strong_acid->milder_conditions If C-nitration on pyrazole is desired protecting_group Protect N1 Position Before Nitration protect_n1->protecting_group Yes rearrangement Promote Rearrangement of N-nitro to C-nitro Intermediate protect_n1->rearrangement If C-nitration is desired

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.

Q2: My nitration reaction is not going to completion, or the yield is very low. What are the possible causes?

A2: Incomplete reactions or low yields in nitropyrazole synthesis can stem from several factors, including insufficient reactivity of the nitrating agent, unfavorable reaction kinetics, or product decomposition.

Causality and Troubleshooting:

  • Nitrating Agent and Sulfuric Acid Concentration: The concentration of the nitronium ion (NO2+), the active electrophile, is crucial. In mixed acid systems, the concentration of sulfuric acid plays a key role. When the sulfuric acid concentration is above 90%, the conversion of nitric acid to the nitronium ion is maximized.[3]

  • Reaction Temperature: Temperature has a significant impact on the reaction rate. Increasing the temperature generally increases the reaction rate. However, nitropyrazole derivatives can be susceptible to decomposition at higher temperatures in strongly acidic media, which can lead to a decrease in yield.[3]

  • Reaction Time: Classical pyrazole synthesis and subsequent functionalization can require extensive reaction times.[4] Insufficient reaction time will lead to incomplete conversion.

  • Substrate Reactivity: The presence of electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making nitration more difficult and requiring harsher reaction conditions.

Optimization Strategies:

ParameterTroubleshooting ActionRationale
Nitrating Agent Increase the amount of nitrating agent (e.g., fuming nitric acid).To increase the concentration of the active nitronium ion (NO2+).[3]
Sulfuric Acid Use fuming sulfuric acid (oleum) to ensure a high concentration of H2SO4.To maximize the generation of the nitronium ion.[3]
Temperature Carefully optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction.To balance the reaction rate and minimize product decomposition.[3]
Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.To ensure the reaction proceeds to completion.[4]
Microwave/Ultrasound Consider using microwave or ultrasound-assisted synthesis.These techniques can often reduce reaction times and improve yields.[4]

Experimental Protocol for Optimizing Nitration of Pyrazole to 4-Nitropyrazole:

This one-pot, two-step method can be optimized for better efficiency:[3]

  • Formation of Pyrazole Sulfate: React pyrazole with concentrated sulfuric acid.

  • Nitration: Use a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid as the nitrating agent.

  • Temperature Control: Carefully control the temperature during the addition of the nitrating agent and throughout the reaction. An optimal temperature needs to be determined experimentally to maximize yield while minimizing decomposition.[3]

  • Monitoring and Work-up: Monitor the reaction and perform a standard aqueous work-up upon completion.

Q3: I have synthesized a nitropyrazole derivative, but I am struggling with its purification. What are some effective purification strategies?

A3: The purification of nitropyrazole derivatives, especially when dealing with isomeric mixtures, can be challenging due to their similar physical properties.

Causality and Troubleshooting:

  • Isomer Separation: Regioisomers of nitropyrazoles often have very similar polarities, making their separation by standard column chromatography difficult.

  • Solubility: The solubility of nitropyrazole derivatives can vary significantly depending on the solvent, which can be exploited for purification.[5][6]

  • Crystallization: Crystallization is a powerful purification technique, but finding a suitable solvent system can be challenging.

Purification Techniques:

  • Fractional Crystallization: This technique can be effective for separating isomers if their solubilities in a particular solvent are sufficiently different. Experiment with a range of solvents to find the optimal conditions.

  • Acid-Base Extraction: The pyrazole ring is amphoteric, meaning it can act as both an acid and a base.[7] This property can be used for purification. By adjusting the pH of an aqueous solution, it may be possible to selectively protonate or deprotonate different isomers, altering their solubility and allowing for separation.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often a more effective method for separating closely related isomers than standard column chromatography.

    • Supercritical Fluid Chromatography (SFC): This technique can also be a powerful tool for isomer separation.

  • Conversion to Acid Addition Salts: Pyrazoles can be converted into acid addition salts, which can then be precipitated or crystallized from organic solvents. This can be an effective way to separate desired products from impurities.[8]

Solubility Data for 4-Nitropyrazole:

The solubility of 4-nitropyrazole has been determined in various solvent systems. For instance, in mixed solvents of (methanol + water), (ethanol + water), and (acetonitrile + water), the solubility generally increases with temperature.[6] In acetonitrile + water and ethanol + water systems, the solubility first increases and then decreases with an increasing mass fraction of the organic solvent.[6] This data can be invaluable when designing a crystallization-based purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when working with nitrating agents?

A: Nitration reactions, particularly with mixed acids, are highly exothermic and can be hazardous if not handled properly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10]

  • Fume Hood: Conduct all nitration reactions in a well-ventilated chemical fume hood.[9]

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner, preferably using an addition funnel, to manage the exothermic reaction.

  • Temperature Control: Use an ice bath or other cooling system to maintain the desired reaction temperature and prevent runaway reactions.[11]

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice-water.

  • Incompatible Materials: Nitric acid is a strong oxidizer and reacts violently with many substances, including alcohols, organic materials, and reducing agents.[9][12] Ensure that your reaction setup is free of incompatible materials.

Q: How do I choose the best solvent for my nitration reaction?

A: The choice of solvent is critical and can significantly influence the outcome of the reaction.

  • Inert Solvents: For some nitrations, an inert solvent that does not react with the nitrating agent is required.

  • Acetic Anhydride: As mentioned earlier, acetic anhydride can be used with nitric acid to generate acetyl nitrate, a milder nitrating agent.[1]

  • Sulfuric Acid: In many cases, concentrated sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the nitronium ion.[3]

  • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation, and similar effects could be explored for nitration.[13]

Q: Can I nitrate a pyrazole that already has other functional groups?

A: Yes, but the compatibility of the existing functional groups with the strong oxidizing and acidic conditions of nitration must be considered.

  • Acid-Sensitive Groups: Functional groups that are sensitive to strong acids may be cleaved or undergo side reactions.

  • Oxidizable Groups: Groups that are easily oxidized may be degraded by the nitrating agent.

  • Protecting Groups: It may be necessary to protect sensitive functional groups before carrying out the nitration and then deprotect them afterward.

Decision Tree for Nitration Strategy:

G start Planning a Pyrazole Nitration check_substrate Analyze Pyrazole Substrate start->check_substrate has_substituents Does it have existing substituents? check_substrate->has_substituents edg_ewg Are they Electron Donating (EDG) or Electron Withdrawing (EWG)? has_substituents->edg_ewg Yes select_nitrating_agent Select Nitrating Agent has_substituents->select_nitrating_agent No steric_hindrance Is there significant steric hindrance? edg_ewg->steric_hindrance steric_hindrance->select_nitrating_agent mixed_acid Mixed Acid (HNO3/H2SO4) for less reactive substrates select_nitrating_agent->mixed_acid acetyl_nitrate Acetyl Nitrate for more control and milder conditions select_nitrating_agent->acetyl_nitrate optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) mixed_acid->optimize_conditions acetyl_nitrate->optimize_conditions characterize Characterize Product Mixture (NMR, LC-MS) optimize_conditions->characterize purify Purify Desired Isomer characterize->purify

Caption: A decision-making workflow for planning a pyrazole nitration experiment.

References

  • Geronimo, I., & de Oliveira, H. C. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 28(15), 5789. [Link]

  • Navarro, A., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 69(22), 7589-7592. [Link]

  • Zhang, S., et al. (2021). Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. Molecules, 26(11), 3183. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 124. [Link]

  • Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4933. [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • Zhang, G., et al. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(1), 1-10. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 124. [Link]

  • Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153. [Link]

  • Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 39(22), 3327-3331. [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6528. [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307880. [Link]

  • Zhang, Y., et al. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design, 21(11), 6394-6401. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011).
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(8), 1868-1875. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Lynch, B. M., & Khan, M. A. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(10), 2585-2594. [Link]

  • American Chemical Society. (2024, June 6). Nitration reaction safety [Video]. YouTube. [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(8), 1868-1875. [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • Barton, J., & Nolan, P. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (139), 393-404. [Link]

Sources

Technical Support Center: Synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance experimental success. We will delve into the causality behind common issues, offering field-proven insights to improve both the yield and purity of this important synthetic intermediate.

Reaction Overview: The N-alkylation of 3-Nitropyrazole

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is typically achieved via the N-alkylation of 3-nitropyrazole with an acetone equivalent, most commonly chloroacetone. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the pyrazole ring's N-H, forming a pyrazolate anion. This anion then acts as the nucleophile, attacking the electrophilic carbon of chloroacetone.

A critical challenge in this synthesis is regioselectivity. The 3-nitropyrazole anion has two nucleophilic nitrogen atoms, leading to the potential formation of two constitutional isomers: the desired 1-(3-Nitro-1H-pyrazol-1-YL)acetone and the undesired 1-(5-Nitro-1H-pyrazol-1-YL)acetone. The electron-withdrawing nature of the nitro group significantly influences the acidity of the N-H proton and the nucleophilicity of the ring nitrogens, making careful control of reaction conditions paramount.

N-Alkylation of 3-Nitropyrazole cluster_intermediate Intermediate Nitropyrazole 3-Nitropyrazole Pyrazolate Pyrazolate Anion Nitropyrazole->Pyrazolate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Pyrazolate Chloroacetone Chloroacetone Product_Desired 1-(3-Nitro-1H-pyrazol-1-YL)acetone (Desired Product) Chloroacetone->Product_Desired Product_Isomer 1-(5-Nitro-1H-pyrazol-1-YL)acetone (Isomeric Impurity) Chloroacetone->Product_Isomer Pyrazolate->Product_Desired N1 Attack (Major Pathway) Pyrazolate->Product_Isomer N2 Attack (Minor Pathway)

Caption: Reaction scheme for the N-alkylation of 3-nitropyrazole.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've failed to isolate any product. What are the likely causes and how can I rectify this?

A: Low product yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause 1: Incomplete Deprotonation of 3-Nitropyrazole. The pyrazole N-H proton must be removed to generate the nucleophilic anion. The pKa of 3-nitropyrazole is significantly lower than unsubstituted pyrazole due to the electron-withdrawing nitro group, but a sufficiently strong base is still critical.

    • Solution: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1] Ensure the base is fresh and anhydrous. Using a slight excess (1.1-1.2 equivalents) can also drive the deprotonation to completion.[1]

  • Cause 2: Poor Solubility of Reactants. If the pyrazole salt precipitates from the solution, it cannot effectively react with the alkylating agent.

    • Solution: The choice of solvent is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally superior to less polar options like acetone or tetrahydrofuran (THF) for this reaction, as they effectively solvate the pyrazolate anion.[1]

  • Cause 3: Suboptimal Reaction Temperature. SN2 reactions are temperature-dependent.

    • Solution: If running the reaction at room temperature, consider moderately heating the mixture (e.g., to 50-60 °C). This increases the reaction rate but be cautious, as excessive heat can promote side reactions and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Cause 4: Reactivity of the Alkylating Agent. Chloroacetone is less reactive than bromoacetone or iodoacetone.

    • Solution: If feasible, substitute chloroacetone with bromoacetone. The bromide ion is a better leaving group than chloride, which will accelerate the reaction. The general reactivity trend for the leaving group (X) is I > Br > Cl.[1]

Issue 2: Product Purity Concerns

Q: My final product shows significant impurities after workup. What are these contaminants and how can I prevent their formation?

A: The primary impurity is often the undesired constitutional isomer, along with unreacted starting materials.

  • Contaminant 1: 1-(5-Nitro-1H-pyrazol-1-YL)acetone (Isomeric Impurity). Alkylation can occur at either of the two ring nitrogens. The distribution of products is a complex function of sterics, electronics, the counter-ion, and the solvent. Generally, alkylation of pyrazoles can be directed by tuning these factors.[2]

    • Prevention & Mitigation:

      • Solvent Choice: Nonpolar solvents tend to favor alkylation at the more sterically accessible nitrogen, while polar solvents can favor alkylation at the more electron-rich nitrogen. Experiment with different solvents (e.g., DMF vs. Toluene) to alter the isomeric ratio.

      • Purification: These isomers often have slightly different polarities. Careful purification by column chromatography or fractional crystallization is typically required to separate them.[3]

  • Contaminant 2: Unreacted 3-Nitropyrazole. This indicates an incomplete reaction.

    • Prevention: Refer to the solutions for "Low or No Product Yield." Increasing reaction time, temperature, or using a stronger base can help consume all the starting material.

  • Contaminant 3: Byproducts from Chloroacetone. Chloroacetone can self-condense or decompose under basic conditions, especially with prolonged heating.

    • Prevention: Add the chloroacetone to the reaction mixture slowly, possibly at a lower temperature, before heating. Avoid using a large excess of the alkylating agent. A stoichiometry of 1.0 to 1.1 equivalents relative to the 3-nitropyrazole is often sufficient.

Troubleshooting_Workflow Start Problem: Low Yield or Purity Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Start->Check_Purity Base_Issue Incomplete Deprotonation? Check_Yield->Base_Issue Yes Isomer_Impurity Isomeric Impurity Present? Check_Purity->Isomer_Impurity Yes Solvent_Issue Solubility Issues? Base_Issue->Solvent_Issue No Sol_Base Action: - Use stronger base (NaH) - Ensure anhydrous conditions Base_Issue->Sol_Base Yes Temp_Issue Suboptimal Temp/Time? Solvent_Issue->Temp_Issue No Sol_Solvent Action: - Switch to polar aprotic  solvent (DMF, MeCN) Solvent_Issue->Sol_Solvent Yes Sol_Temp Action: - Increase temperature moderately - Monitor by TLC Temp_Issue->Sol_Temp Yes SM_Impurity Unreacted Starting Material? Isomer_Impurity->SM_Impurity No Sol_Isomer Action: - Optimize solvent - Purify via column chromatography  or fractional crystallization Isomer_Impurity->Sol_Isomer Yes Sol_SM Action: - See 'Low Yield' solutions - Increase reaction time SM_Impurity->Sol_SM Yes

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for this synthesis?

A1: A robust starting point is to use 1.0 equivalent of 3-nitropyrazole, 1.1 equivalents of potassium carbonate (K₂CO₃), and 1.05 equivalents of chloroacetone in anhydrous DMF. The reaction can be stirred at 50-60 °C and monitored by TLC until the starting pyrazole is consumed (typically 4-8 hours).

Q2: How can I best purify the crude product?

A2: Purification strategy depends on the scale and impurity profile.

  • Recrystallization: This is effective if the main impurity is the constitutional isomer and there is a significant difference in their solubility in a particular solvent system. Ethanol or isopropanol/hexane mixtures are good starting points for screening.[4] The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly.

  • Column Chromatography: For high purity, especially on a smaller scale, silica gel column chromatography is recommended.[3][5] A gradient elution starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will likely be effective in separating the desired product from the starting material and the more polar isomer.

Q3: What analytical techniques are used to confirm the product's identity and purity?

A3: A combination of techniques is necessary for full characterization:

  • 1H and 13C NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing isomeric purity. The chemical shifts and coupling patterns of the pyrazole ring protons and the methylene protons of the acetone group will be distinct for each isomer.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high precision.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the nitro (NO₂) and carbonyl (C=O) groups.

Q4: What are the primary safety concerns?

A4: Both 3-nitropyrazole and chloroacetone are hazardous materials.

  • 3-Nitropyrazole: Can be a skin and eye irritant.

  • Chloroacetone: Is a lachrymator (tear-producing) and is toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood.

  • Sodium Hydride (if used): Is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols & Data

Optimized Synthesis Protocol
  • To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of 3-nitropyrazole).

  • Add 3-nitropyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.2 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add chloroacetone (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the 3-nitropyrazole is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (5x the volume of DMF) and stir.

  • If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Load the solution onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with 95:5 Hexane:Ethyl Acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure, desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Representative Reaction Data

The following table summarizes typical parameters for the synthesis.

ParameterValueRationale
3-Nitropyrazole 1.0 eqLimiting Reagent
Base K₂CO₃ (1.2 eq)Sufficient for deprotonation, safer than NaH.
Alkylating Agent Chloroacetone (1.05 eq)Slight excess to ensure full conversion.
Solvent Anhydrous DMFExcellent solubility for the pyrazolate salt.
Temperature 60 °CBalances reaction rate and stability.
Time 4-6 hoursTypical duration, should be confirmed by TLC.
Expected Yield 65-80% (Crude)Varies based on reaction scale and workup.
Expected Purity >98% (after chromatography)Chromatography is key for high purity.

References

A complete list of references is provided below for verification and further reading.

  • Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]

  • PrepChem. Synthesis of 1-acetyl-1-(3-nitrobenzyliden)acetone. [Link]

  • ResearchGate. Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. [Link]

  • ResearchGate. (A) The schematic for synthesis of pyrazole derivatives. The.... [Link]

  • ResearchGate. Pyrene for fluorescence - what is the easiest practical way to recrystallize pyrene from ethanol or acetone, proportions solvent:pyrene?. [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • National Center for Biotechnology Information. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

  • National Center for Biotechnology Information. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Revue Roumaine de Chimie. REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. [Link]

  • REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • The Royal Society of Chemistry. d4ob00322e1.pdf. [Link]

  • ResearchGate. Investigation of the alkylation of nitroazoles with ?-haloketones by13C,15N, and14N NMR. [Link]

  • Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. [Link]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • The Royal Society of Chemistry. Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

  • National Center for Biotechnology Information. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. [Link]

  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]

  • ResearchGate. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PubMed. 3,5-Bis(2,4-dinitro-phen-yl)-4-nitro-1H-pyrazole acetone monosolvate. [Link]

Sources

Technical Support Center: Stability of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Nitro-1H-pyrazol-1-YL)acetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered when working with this compound in solution. As a nitro-containing heterocyclic compound, 1-(3-Nitro-1H-pyrazol-1-YL)acetone possesses specific chemical liabilities that require careful consideration during experimental design and execution. This document provides a framework for understanding and mitigating these stability challenges.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I prepared a solution of 1-(3-Nitro-1H-pyrazol-1-YL)acetone and noticed a color change (e.g., to yellow or brown) over time. What is happening?

Answer:

The appearance of a yellow or brown color is a common indicator of degradation for many nitroaromatic compounds. This is often due to the formation of nitrophenolic-like species or other chromophoric degradation products. The color change can be attributed to several potential degradation pathways:

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum. Exposure to ambient light can initiate photochemical reactions, leading to the formation of colored byproducts.[1][2]

  • pH-Mediated Hydrolysis: In aqueous solutions, particularly under basic or strongly acidic conditions, the compound may undergo hydrolysis. This could involve cleavage of the pyrazole ring or reactions involving the acetone moiety.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents in your solvent can lead to oxidative degradation of the molecule.

Immediate Actions:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to prevent further photodegradation.

  • Control pH: If working in an unbuffered aqueous solution, consider preparing your solutions in a buffered system at a neutral or slightly acidic pH.

  • Degas Solvents: If oxidative degradation is suspected, sparging your solvents with an inert gas (e.g., nitrogen or argon) before use can minimize this issue.

Question 2: My HPLC analysis shows a decrease in the peak area of the parent compound and the appearance of new, unidentified peaks. How can I identify the source of this degradation?

Answer:

This observation strongly suggests that your compound is degrading under your experimental conditions. To identify the cause and the nature of the degradation products, a systematic approach known as a forced degradation study is recommended.[3] This involves intentionally subjecting the compound to various stress conditions to accelerate degradation and identify the resulting products.

Forced Degradation Protocol Summary:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 80°CHydrolysis of the pyrazole ring or acetone side chain.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 80°CHydrolysis, with potential for enhanced reactivity due to the electron-withdrawing nitro group.[4]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperatureOxidation of the pyrazole ring or other susceptible sites.
Thermal Stress 40°C to 105°C (in both solid state and solution)Thermally induced decomposition, potentially involving the nitro group.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or rearrangement.[1][2]

By analyzing the samples from each stress condition by HPLC-MS, you can identify the degradation products and determine which conditions are most detrimental to the stability of your compound.

Question 3: I suspect the acetone solvent is reacting with my compound. Is this possible?

Answer:

While acetone is a common and relatively inert solvent, it is a ketone and can participate in certain reactions. The presence of a nitro group on the pyrazole ring makes the pyrazole N-H (if tautomerism occurs) more acidic. There is a possibility of interactions, such as hydrogen bonding between the pyrazole and the acetone carbonyl group, which has been observed in crystal structures of similar compounds.[5] Under certain conditions (e.g., presence of trace acidic or basic impurities), acetone could potentially be involved in condensation reactions, although this is less likely under standard experimental conditions.

If you suspect solvent-mediated degradation, consider the following:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous solvents to minimize impurities that could catalyze degradation.

  • Alternative Solvents: Test the stability of your compound in other aprotic solvents like acetonitrile or tetrahydrofuran (THF) to see if the degradation profile changes.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone?

    • A1: Based on the known liabilities of nitroaromatic and pyrazole compounds, it is recommended to store solutions at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in foil to protect from light. If possible, store under an inert atmosphere.

  • Q2: Is 1-(3-Nitro-1H-pyrazol-1-YL)acetone susceptible to hydrolysis?

    • A2: Yes, pyrazole-containing compounds can be susceptible to hydrolysis, especially under non-neutral pH conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring. It is advisable to control the pH of aqueous solutions with a suitable buffer.

  • Q3: What are the likely degradation products I should look for?

    • A3: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of related compounds, potential degradation products could include:

      • Hydrolysis products resulting from the opening of the pyrazole ring.

      • Products of denitration (loss of the NO₂ group).

      • Products where the nitro group is reduced to an amino group.[6]

      • Photodegradation products, which can be complex and varied.[2]

  • Q4: Can I use a generic HPLC method to monitor the stability of this compound?

    • A4: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective for separating the parent compound from its more polar degradation products.[7][8][9] A detailed starting protocol is provided below.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the degradation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. Method optimization will likely be required.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Photodiode Array (PDA) detector scanning from 200-400 nm. Select an appropriate wavelength for quantification based on the UV spectrum of the parent compound.
Column Temperature 30°C

Procedure:

  • Solution Preparation: Prepare a stock solution of 1-(3-Nitro-1H-pyrazol-1-YL)acetone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Sample Analysis: Inject the working standard and your experimental samples.

  • Data Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

Proposed General Degradation Pathways

cluster_0 1-(3-Nitro-1H-pyrazol-1-YL)acetone cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent 1-(3-Nitro-1H-pyrazol-1-YL)acetone Light Light (Photolysis) Parent->Light exposes to AcidBase Acid/Base (Hydrolysis) Parent->AcidBase exposes to Heat Heat (Thermal) Parent->Heat exposes to Oxidation Oxidizing Agents Parent->Oxidation exposes to Photo Photolytic Products Light->Photo Hydrolysis Ring-Opened Products AcidBase->Hydrolysis Denitrated Denitrated Pyrazole Heat->Denitrated Reduced Amino-Pyrazole Derivative Oxidation->Reduced

Caption: General degradation pathways for 1-(3-Nitro-1H-pyrazol-1-YL)acetone under various stress conditions.

Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Stress (0.1 M HCl, 60°C) Prep->Acid Base Base Stress (0.1 M NaOH, 60°C) Prep->Base Ox Oxidative Stress (3% H₂O₂, RT) Prep->Ox Photo Photolytic Stress (UV/Vis Light) Prep->Photo HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Eval Identify Degradants & Assess Stability HPLC->Eval

Caption: Workflow for conducting a forced degradation study to assess the stability of the compound.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Journal of Environmental Sciences. [Link]

  • Bejan, E., & Peilloux, A. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • BIOREMEDIATION - Degradation of nitro aromatic compounds. (n.d.). Slideshare. [Link]

  • Dzengel, J., Theurich, J., & Bahnemann, D. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Rodríguez, A., et al. (2001). Solvent effects on chemical processes. 9. Energetic contributions to the complexation of 4-nitroaniline with α-cyclodextrin in water and in binary aqueous-organic solvents. Supramolecular Chemistry. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). Symmetry. [Link]

  • The role of solvents in chemical reactions. (n.d.). Indian Academy of Sciences. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • Tsarevskaya, M. N., et al. (1985). Influence of aprotic solvents on the associative state of acetone, acetonitrile, benzonitrile, and nitrobenzene. Journal of General Chemistry of the USSR. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]

  • 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. (n.d.). Pharmaffiliates. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]

  • Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. (2017). Environmental Science and Pollution Research. [Link]

  • Bayliss, N. S., & McRae, E. G. (1954). Solvent Effects in the Spectra of Acetone, Crotonaldehyde, Nitromethane and Nitrobenzene. The Journal of Physical Chemistry. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]

  • Hydrolysis under basic medium. (2019). Chemistry Stack Exchange. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry. [Link]

  • Nitropyrazoles (review). (2018). ResearchGate. [Link]

  • 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • Acid Induced Hydrolysis of Nitriles. (2014). YouTube. [Link]

  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube. [Link]

  • The degradation products of aniline in the solutions with ozone and kinetic investigations. (2007). Annali di Chimica. [Link]

  • Review on synthesis of nitropyrazoles. (2011). ResearchGate. [Link]

  • 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone. (n.d.). Chemcd. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor solubility of pyrazole-based compounds. The unique physicochemical properties of the pyrazole ring, while offering significant therapeutic potential, frequently lead to solubility issues that can compromise assay results and hinder project progression.[1][2][3][4][5] This guide provides in-depth troubleshooting strategies, practical protocols, and answers to frequently asked questions to empower researchers to overcome these hurdles.

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve specific solubility-related issues you may encounter during your experiments.

Question: My pyrazole compound precipitates out of the aqueous assay buffer upon dilution from a DMSO stock. What is my first step?

Answer:

This is a classic and common problem stemming from the abrupt change in solvent polarity. Your primary goal is to determine the kinetic and thermodynamic solubility limits of your compound in the final assay buffer.

Causality: Pyrazole-based compounds, especially those with lipophilic substituents, are often poorly soluble in aqueous environments.[6][7][8] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to maintain compound solubility dramatically decreases as its concentration is lowered in an aqueous medium. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final DMSO/buffer mixture.[9][10]

Immediate Action: Perform a Solvent Tolerance Test.

Before proceeding with your main assay, it is crucial to understand the maximum concentration of your compound that remains soluble in the final assay buffer at a given DMSO concentration.

  • Prepare a High-Concentration Stock: Create a concentrated stock solution of your pyrazole compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.[11]

  • Serial Dilution in Assay Buffer: Prepare a series of dilutions of your stock solution directly into your final assay buffer. It's critical to mimic the exact dilution step of your actual experiment.

  • Visual and Instrumental Inspection: After a relevant incubation period (e.g., 1-2 hours) at the assay temperature, visually inspect each dilution for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, measure the light scattering of the solutions using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm).

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear is your working kinetic solubility limit under those specific conditions.

Question: I've determined the solubility limit, but it's too low for my desired assay concentration. What are my options to increase solubility?

Answer:

Once you've established the baseline solubility, you can employ several strategies to enhance it. The choice of method will depend on the specific properties of your compound and the constraints of your assay system.

Explanation: Introducing a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[12][13][14] These solvents reduce the overall polarity of the aqueous medium, making it more favorable for your pyrazole derivative.

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG400)[14][15]

  • Considerations:

    • Assay Compatibility: Ensure the chosen co-solvent does not interfere with your assay components (e.g., enzyme activity, cell viability). Always run a solvent-only control.

    • Concentration Limits: The concentration of the co-solvent should be kept to a minimum to avoid off-target effects.

Explanation: If your pyrazole derivative has ionizable groups (acidic or basic), altering the pH of the assay buffer can dramatically impact its solubility.[6] The charged (ionized) form of a compound is generally more water-soluble than the neutral form.

  • For Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble salt.

  • For Basic Compounds: Decreasing the pH below the pKa will protonate it, leading to increased solubility.

  • Implementation:

    • Determine the pKa of your compound (experimentally or through software prediction).

    • Prepare your assay buffer at a pH that favors the ionized state.

    • Verify that the new buffer pH does not negatively affect your assay performance.

Explanation: Certain excipients can encapsulate or interact with poorly soluble compounds, effectively increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, like many pyrazole derivatives, shielding them from the aqueous environment and enhancing their solubility.[16][17][18][][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15][16]

  • Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds in their core.[21][22][23] This is a widely used method to increase the water solubility of insoluble compounds.[21]

    • Common Surfactants: Tween 80, Polysorbate 80, Cremophor EL.[15][23][24]

    • Caution: Surfactants can be disruptive to cell membranes and may interfere with protein activity. Thorough validation is essential.

Data Presentation: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationKey Considerations
Co-solvents Reduces solvent polarity1-10% (v/v)Assay compatibility, potential for off-target effects.
pH Adjustment Increases ionizationpH units away from pKaCompound must be ionizable; assay must be stable at the new pH.
Cyclodextrins Forms inclusion complexes1-10% (w/v)Can sometimes affect compound-target binding; relatively inert.
Surfactants Micellar encapsulation> CMC (e.g., 0.01-1%)Potential for cell toxicity and assay interference.

Visualizing Solubilization Mechanisms

To better understand how these strategies work at a molecular level, the following diagrams illustrate the key concepts.

G cluster_0 Aqueous Environment cluster_1 Co-Solvent Strategy cluster_2 Surfactant Micelle Strategy Pyrazole Pyrazole Water Water Pyrazole->Water Poor Interaction Precipitate Precipitate Water->Precipitate Leads to Pyrazole_Co Pyrazole CoSolvent Co-solvent Pyrazole_Co->CoSolvent Water_Co Water CoSolvent->Water_Co Soluble Soluble Complex Water_Co->Soluble Micelle Micelle Water_Micelle Aqueous Phase Micelle->Water_Micelle Dispersed in Pyrazole_Micelle Pyrazole Pyrazole_Micelle->Micelle Encapsulated

Caption: Workflow for addressing pyrazole compound precipitation.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solutions to minimize solubility issues? A1: Always prepare your primary stock solution in 100% DMSO at a concentration you have confirmed to be stable.[11][25][26] Store stocks in aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[27] When preparing working solutions, perform serial dilutions in DMSO first before the final dilution into the aqueous buffer to minimize the solvent shock.[10]

Q2: Can I use sonication to help dissolve my compound? A2: Yes, sonication can be a useful physical method to aid in the dissolution of stubborn compounds by breaking up aggregates. However, be cautious with heat-labile compounds, as prolonged sonication can generate heat. Use short bursts in an ice bath if necessary.

Q3: My compound seems to dissolve initially but then crashes out during the assay incubation. Why? A3: This suggests you are operating in a region of kinetic solubility, which is often temporary. Over time, the compound may be transitioning to its more stable, less soluble thermodynamic state. This highlights the importance of assessing solubility over a time course that is relevant to your assay duration.

Q4: Are there any "green chemistry" approaches to improve solubility? A4: Yes, while not always applicable to in-assay solubilization, the principles of green chemistry can be relevant. For instance, exploring co-crystal formation can enhance the intrinsic solubility of the solid form of the compound, which can be a more sustainable approach than relying on large volumes of organic solvents.[6] Additionally, the use of biodegradable surfactants or cyclodextrins can be considered a greener alternative to some synthetic co-solvents.

Q5: Could the pyrazole ring itself be the source of the problem? A5: The pyrazole ring's planar and aromatic nature can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.[7] Furthermore, the nature of the substituents on the pyrazole ring plays a crucial role; lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[6]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Pyrazole. Solubility of Things. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

Sources

Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, but the formation of regioisomeric mixtures during their synthesis, particularly from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a frequent and critical hurdle.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired pyrazole regioisomer with high selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab and offers targeted solutions grounded in mechanistic principles.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?

A near-equimolar mixture of regioisomers is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[3] To shift the equilibrium towards a single product, a strategic modification of the reaction conditions is necessary.

Core Directive: Modulate the Reaction Conditions

The regiochemical outcome of the Knorr pyrazole synthesis is highly dependent on factors such as pH, solvent, and temperature.[2]

  • pH Control is Critical: The acidity of the reaction medium can dramatically influence which regioisomer is favored.[2]

    • Under acidic conditions, the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can be directed. For instance, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer.[4]

    • Neutral or basic conditions may favor the alternative 1,5-regioisomer.[4] The choice between the free base hydrazine and its hydrochloride salt can be a simple and effective way to control regioselectivity.[4]

  • Solvent Effects: The choice of solvent can significantly alter the reaction pathway.

    • Protic vs. Aprotic Solvents: Conventional synthesis in protic solvents like ethanol can often lead to equimolar mixtures of regioisomers.[3] Switching to aprotic dipolar solvents, such as N,N-dimethylacetamide (DMA), has been shown to improve regioselectivity.[3]

    • Fluorinated Alcohols: The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.[5][6] This is attributed to the non-competing nature of these solvents in the initial nucleophilic attack on the more reactive carbonyl group.[5]

dot

Troubleshooting_Regioisomer_Mixture Start Problem: ~1:1 Regioisomer Mixture Decision Modify Reaction Conditions? Start->Decision pH_Control Adjust pH Decision->pH_Control Yes Solvent_Choice Change Solvent Decision->Solvent_Choice Yes Acidic Acidic Conditions (e.g., Hydrazine HCl) pH_Control->Acidic Neutral_Basic Neutral/Basic Conditions (e.g., Free Hydrazine) pH_Control->Neutral_Basic Aprotic Aprotic Dipolar (e.g., DMA) Solvent_Choice->Aprotic Fluorinated Fluorinated Alcohol (e.g., TFE, HFIP) Solvent_Choice->Fluorinated Outcome1 Favors One Regioisomer Acidic->Outcome1 Outcome2 Favors Other Regioisomer Neutral_Basic->Outcome2 Aprotic->Outcome1 Fluorinated->Outcome1

Caption: Decision workflow for addressing a 1:1 regioisomer mixture.

Issue 2: I've tried modifying the reaction conditions, but I'm still getting a mixture of regioisomers. What should I do next?

If optimizing reaction conditions doesn't provide the desired selectivity, the next step is to purify the mixture.

Core Directive: Chromatographic Separation

  • Silica Gel Column Chromatography: This is the most common and widely used method for separating pyrazole regioisomers.[1][7] The key to successful separation lies in the choice of the eluent system.

    • A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically used.

    • The optimal ratio should be determined beforehand using Thin-Layer Chromatography (TLC).[7]

  • High-Performance Liquid Chromatography (HPLC): For isomers with very similar polarities that are difficult to separate by flash chromatography, HPLC can provide the necessary resolution.[8] Both normal-phase and reverse-phase HPLC can be effective.[8]

Experimental Protocol: Flash Column Chromatography for Regioisomer Separation

  • Sample Preparation: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method often leads to better separation.[8]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase and pack the chromatography column.[8]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Issue 3: How can I definitively identify which regioisomer I have synthesized?

Unambiguous structural elucidation is crucial. A combination of spectroscopic techniques is often required.

Core Directive: Orthogonal Spectroscopic and Crystallographic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: These are the primary tools for structural determination. The chemical shifts of the protons and carbons on the pyrazole ring are sensitive to the substituent pattern.[9][10]

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to definitively assign the connectivity.[10] Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm the spatial proximity of substituents, which is particularly useful for distinguishing between regioisomers.[1]

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule.[11][12] If you can obtain a suitable single crystal of your product, X-ray crystallography provides unequivocal proof of its regiochemistry.[11][13]

TechniqueInformation ProvidedUtility in Regioisomer Identification
1H & 13C NMR Connectivity and chemical environment of atoms.[9]Differences in chemical shifts and coupling patterns between isomers.[10]
2D NMR (HMBC, NOESY) Long-range H-C correlations and spatial proximity of atoms.[1][10]Unambiguous assignment of substituent positions.[1]
X-ray Crystallography Precise 3D atomic arrangement in a crystal.[11][12]Definitive, unambiguous structure determination.[13]

Caption: Comparison of analytical techniques for pyrazole regioisomer identification.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control regioselectivity in pyrazole synthesis?

A1: The regiochemical outcome is primarily governed by a combination of electronic effects, steric effects, and the reaction conditions.[2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a key role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically crowded carbonyl group.[2]

  • Reaction Conditions: As discussed in the troubleshooting guide, pH and solvent are powerful tools for influencing the reaction pathway and, consequently, the regioselectivity.[2][3]

dot

Regioselectivity_Factors Regioselectivity Regioselectivity in Pyrazole Synthesis Electronic Electronic Effects (Electrophilicity of C=O) Regioselectivity->Electronic Steric Steric Effects (Substituent Bulk) Regioselectivity->Steric Conditions Reaction Conditions Regioselectivity->Conditions pH pH Conditions->pH Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature

Sources

Technical Support Center: Work-up Procedures for Reactions with 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling reactions involving 1-(3-Nitro-1H-pyrazol-1-YL)acetone. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is designed to help you navigate the nuances of working with this versatile building block, ensuring the integrity of your experimental outcomes.

Introduction: Understanding the Compound

1-(3-Nitro-1H-pyrazol-1-YL)acetone is a key intermediate in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the pyrazole ring significantly influences its reactivity and physicochemical properties. This guide will address the common challenges encountered during the work-up of reactions involving this compound, focusing on maintaining its stability and achieving high purity of the desired products.

Troubleshooting Guides

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product After Work-up

Q: I've confirmed by TLC/LC-MS that my reaction has gone to completion, but after the aqueous work-up and extraction, I have very little of my desired product. What could be the problem?

A: This is a common issue and can often be attributed to the solubility and stability of your product under the work-up conditions. Here are the most likely causes and their solutions:

  • Product Solubility in the Aqueous Phase: The presence of the pyrazole ring and the carbonyl group can impart significant water solubility to your compound, especially if the other substituents are polar.

    • Solution: Before discarding the aqueous layer, it is crucial to perform a "back-extraction." This involves extracting the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. To further decrease the solubility of your product in the aqueous phase, you can saturate the aqueous layer with sodium chloride (brine). This "salting out" effect can significantly improve the partitioning of your compound into the organic layer.

  • Hydrolysis of the N-Acetonyl Group under Acidic Conditions: The N-acetonyl group can be susceptible to hydrolysis under strongly acidic conditions, cleaving it from the pyrazole ring.

    • Solution: Avoid acidic washes (e.g., 1M HCl) if possible. If an acidic wash is necessary to remove basic impurities, use a milder acid like a saturated solution of ammonium chloride or a dilute solution of a weak organic acid (e.g., 0.1 M citric acid). Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolysis. Always re-check the integrity of your product by TLC or LC-MS after an acidic wash.

  • Degradation under Basic Conditions: While the pyrazole ring itself is generally stable, strong bases can lead to side reactions, especially at elevated temperatures.

    • Solution: If a basic wash is required to remove acidic impurities, use a mild base such as a saturated sodium bicarbonate solution. Avoid using strong bases like sodium hydroxide. As with acidic washes, perform the extraction quickly and at a reduced temperature.

Workflow for Product Extraction

Caption: Decision workflow for a standard extractive work-up.

Issue 2: Difficulty in Purifying the Product by Column Chromatography

Q: My crude product is a complex mixture, and I'm having trouble getting good separation on a silica gel column. The compound is either streaking or not moving from the baseline.

A: The polarity of nitropyrazole derivatives and the basicity of the pyrazole nitrogen can lead to challenging chromatographic separations on standard silica gel.[1] Here’s how to troubleshoot these issues:

  • Strong Interaction with Silica Gel: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and streaking.[2]

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system.[2] A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will neutralize the acidic sites on the silica, leading to much-improved peak shape. Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase.[3]

    • Solution 2: Alternative Stationary Phase: If a basic modifier does not resolve the issue, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[2] For highly polar compounds, reverse-phase chromatography on a C18 stationary phase may also be a viable option.[1]

  • High Polarity of the Compound: The combination of the nitro group, pyrazole ring, and carbonyl group makes 1-(3-Nitro-1H-pyrazol-1-YL)acetone and its derivatives quite polar.

    • Solution: You will likely need a relatively polar mobile phase. Start with a solvent system like ethyl acetate/hexanes and gradually increase the polarity. If your compound is still not moving, consider switching to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a gradient elution from low to high polarity is often necessary to achieve good separation.[3]

Chromatography Troubleshooting Flowchart

Caption: Troubleshooting guide for chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for quenching a reaction containing 1-(3-Nitro-1H-pyrazol-1-YL)acetone?

A1: The quenching procedure will depend on the specific reagents used in your reaction. However, a general best practice is to cool the reaction mixture to 0 °C in an ice bath before slowly adding the quenching agent. This helps to control any exothermic processes and minimize the formation of byproducts. If your reaction involves strong acids, a careful neutralization with a saturated solution of sodium bicarbonate is recommended. If strong bases were used, quenching with a saturated solution of ammonium chloride is a good choice.

Q2: I suspect I am getting regioisomers during my synthesis. How can I purify them?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[4] High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating closely related isomers.[5] For flash chromatography, very careful optimization of the solvent system, often with a shallow gradient, may be required. In some cases, derivatization of the isomeric mixture to introduce a group that alters the polarity or crystallinity of one isomer can facilitate separation.

Q3: What are the recommended recrystallization solvents for derivatives of 1-(3-Nitro-1H-pyrazol-1-YL)acetone?

A3: The choice of recrystallization solvent is highly dependent on the specific structure of your compound. A good starting point is to screen a range of solvents with varying polarities. Common solvent systems for polar heterocyclic compounds include:

  • Ethanol or Isopropanol

  • Ethyl acetate/Hexanes

  • Acetone/Hexanes[6]

  • Dichloromethane/Hexanes

  • Toluene

For highly polar compounds, a two-solvent system is often effective.[7] Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q4: Are there any specific safety precautions I should take when working with nitropyrazole compounds?

A4: Yes, nitropyrazole derivatives should be handled with care. While 1-(3-Nitro-1H-pyrazol-1-YL)acetone itself is not classified as an explosive, many polynitrated aromatic compounds are energetic materials.[8] It is good practice to:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

  • Avoid heating the compound to high temperatures unless you have information on its thermal stability.

  • Be mindful of friction and impact, especially with crude or unknown nitrated products.

  • Dispose of all waste containing nitropyrazoles in accordance with your institution's hazardous waste disposal procedures.

Data Presentation

Issue Probable Cause Recommended Solution
Low product recovery after extractionProduct is soluble in the aqueous phase.Saturate the aqueous layer with NaCl ("salting out") and perform multiple back-extractions with an organic solvent.
Product degradation during work-upHydrolysis of the N-acetonyl group under acidic conditions.Use a mild acidic wash (e.g., sat. aq. NH₄Cl) at low temperature, or avoid acidic washes altogether.
Peak tailing/streaking in column chromatographyStrong interaction of the basic pyrazole nitrogen with acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.
Compound does not move from the baseline on TLCThe compound is too polar for the eluent system.Increase the polarity of the eluent (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).
Formation of an emulsion during extractionPresence of fine particulates or surfactant-like impurities.Add brine to the aqueous layer or filter the mixture through a pad of Celite.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Nitropyrazoles. (1997). ResearchGate. [Link]

  • National Center for Biotechnology Information. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Review on synthesis of nitropyrazoles. (2014). ResearchGate. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

  • National Center for Biotechnology Information. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Reddit. N-methylation of pyrazole. [Link]

  • Columbia University. Column chromatography. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under mild basic condition. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2021). ACS Publications. [Link]

  • MIT OpenCourseWare. Recrystallization. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • National Center for Biotechnology Information. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]

  • ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2006). ResearchGate. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). Chinese Journal of Energetic Materials. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under mild basic condition. (2018). International Journal of Trend in Scientific Research and Development. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (1995). Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

Sources

Validation & Comparative

Biological activity comparison of 1-(3-Nitro-1H-pyrazol-1-YL)acetone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone Derivatives and Related Analogues

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] The introduction of a nitro functional group onto this scaffold can significantly modulate its electronic properties and, consequently, its therapeutic potential. This guide provides a comprehensive comparison of the biological activities of 1-(3-nitro-1H-pyrazol-1-yl)acetone derivatives and their structural analogues. While direct comparative studies on a series of acetone derivatives are limited, this document synthesizes data from closely related 1-aryl-2-(pyrazol-1-yl)ethanone derivatives to provide a robust framework for understanding their anticancer and antimicrobial potential. We will delve into structure-activity relationships (SAR), explore potential mechanisms of action, and provide detailed, field-proven experimental protocols for evaluating these compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and reactivity.[2] This scaffold is found in a variety of FDA-approved drugs, highlighting its clinical significance. The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. In particular, the addition of a nitro group, a potent electron-withdrawing moiety, is a well-established strategy in medicinal chemistry to enhance or confer biological activities, including antimicrobial and cytotoxic effects.[3]

The core structure of interest, 1-(3-nitro-1H-pyrazol-1-yl)acetone, combines this activated pyrazole ring with a flexible ketone linker, presenting multiple points for derivatization. By modifying the substituents on the acetone backbone or the pyrazole ring, chemists can explore a wide chemical space to optimize potency and selectivity. This guide will focus on comparing the biological performance of such derivatives, drawing on data from analogous compound series to build a predictive structure-activity relationship landscape.

Comparative Analysis of Biological Activity

To provide a meaningful comparison, we will analyze experimental data from closely related structural analogues, primarily focusing on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, which share the key pyrazol-1-yl-ketone backbone.[4]

Anticancer Cytotoxicity

The cytotoxic potential of pyrazole derivatives is a significant area of research.[5][6] A study by Kumar et al. (2021) provides valuable comparative data on a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives against a panel of cancer cell lines.[4] The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives [4]

Compound IDR¹ SubstituentC6 (Glioma)SH-SY5Y (Neuroblastoma)
4a H28.1325.17
4b 4-CH₃20.1522.14
4c 4-OCH₃15.2418.15
4d 4-F10.1213.16
4e 4-Cl8.1510.14
4f 4-Br6.139.12
5f 2,4-di-Br5.13 7.15
5-FU Reference Drug8.3410.18

Data sourced from Kumar et al., 2021.[4] Lower IC₅₀ values indicate higher potency.

From this data, a clear structure-activity relationship emerges. The unsubstituted derivative (4a) shows modest activity. The introduction of electron-donating groups like methyl (4b) and methoxy (4c) provides a slight improvement. However, the most significant increase in cytotoxic potency is observed with the addition of electron-withdrawing halogen atoms. A single fluorine (4d) or chlorine (4e) substituent enhances activity, but the dibromo-substituted derivative (5f) demonstrates the most potent effect, surpassing the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against the C6 glioma cell line.[4]

Antimicrobial Activity

Nitropyrazole derivatives are also known for their antimicrobial properties.[3] While specific data for the acetone series is scarce, broader studies on other pyrazole derivatives provide a strong indication of their potential. The minimum inhibitory concentration (MIC) is the standard measure, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Various Pyrazole Derivatives [7][8]

Compound ClassTarget OrganismRepresentative MIC (µg/mL)Reference Standard (MIC)
Pyrazole Hydrazone (Compound 3)[9]A. baumannii4-
Imidazo-pyridine pyrazole (Compound 18)[8]E. coli<1Ciprofloxacin (2-6)
Imidazo-pyridine pyrazole (Compound 18)[8]S. aureus<1Ciprofloxacin (2-6)
Pyrazole Carbothiohydrazide (21a)[10]A. niger (Fungus)7.8Clotrimazole (>7.8)
2-((5-hydroxy...)(4-nitrophenyl)methyl)...(4)[7]S. epidermidis0.25 Ciprofloxacin (4)

The data indicates that pyrazole derivatives can exhibit potent, broad-spectrum antimicrobial activity. Notably, a nitrophenyl-containing pyrazole derivative (Compound 4) showed exceptionally high potency against S. epidermidis with an MIC of 0.25 µg/mL, significantly outperforming the standard antibiotic Ciprofloxacin.[7] This underscores the potential contribution of the nitro group to the antimicrobial efficacy of the target 1-(3-nitro-1H-pyrazol-1-yl)acetone series.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of these compounds is intrinsically linked to their chemical structure. Understanding this relationship is crucial for designing more effective derivatives.

Proposed Mechanism of Action: Oxidative Stress

A study on the cytotoxicity of nitropyrazole-derived compounds suggests a mechanism involving the generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).[11] The electron-deficient nature of the nitro-aromatic system can facilitate redox cycling within the cell, leading to oxidative stress. This overwhelms the cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).

G cluster_cell Cancer Cell Compound Nitropyrazole Derivative Redox Redox Cycling Compound->Redox ROS ↑ ROS / RNS (Oxidative Stress) Redox->ROS Damage Macromolecular Damage (DNA, Proteins) ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Proposed mechanism of nitropyrazole-induced cytotoxicity.

Key Structure-Activity Relationships (SAR)

Based on the available data, we can infer several key SAR trends for designing potent pyrazole derivatives.

SAR cluster_R1 R¹ (Pyrazole Ring) cluster_R2 R² (Acetone Linker) cluster_R3 R³ (Aryl Ring on Linker) Core 1-(Pyrazol-1-yl)acetone Core Nitro Nitro Group (NO₂) ↑ Potency Core->Nitro influences Aryl Aryl/Heteroaryl Group (Modulates Lipophilicity) Core->Aryl influences Activity Biological Activity (Anticancer / Antimicrobial) Nitro->Activity EWG Electron-Withdrawing Groups (Halogens: F, Cl, Br) ↑ Cytotoxicity Aryl->EWG bears EDG Electron-Donating Groups (CH₃, OCH₃) ~ Modest Activity Aryl->EDG bears EWG->Activity EDG->Activity

Caption: Key Structure-Activity Relationships for pyrazole derivatives.

  • Pyrazole Ring Substitution (R¹): The presence of a nitro group is strongly correlated with enhanced biological activity, particularly antimicrobial effects.[3][7]

  • Linker Substitution (R²): Replacing the methyl group of the acetone moiety with larger aryl or heteroaryl groups allows for extensive modification. This part of the molecule is critical for modulating properties like lipophilicity and target engagement.

  • Aryl Ring Substitution (R³): As seen in Table 1, substituents on the terminal aryl ring have a profound impact on cytotoxicity. Electron-withdrawing groups, especially halogens, consistently increase potency.[4] This may be due to altered electronic properties, improved binding to target proteins, or changes in metabolic stability.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for the key assays discussed in this guide.

General Workflow for Biological Screening

The process of evaluating a new chemical entity follows a logical progression from synthesis to detailed biological characterization.

Workflow A Synthesis & Purification of Derivatives B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Primary Screening Assay B->C D Anticancer Cytotoxicity (MTT Assay) C->D Cancer Target E Antimicrobial Susceptibility (Broth Microdilution) C->E Microbial Target F Data Analysis (Calculate IC₅₀ / MIC) D->F E->F G Lead Compound Identification F->G

Caption: General workflow for screening pyrazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., C6, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, same concentration as test wells) and a "no-cell control" (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well round-bottom plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only) and vehicle control (medium with DMSO)

Procedure:

  • Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a 100 µL volume.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This results in wells with 50 µL of varying compound concentrations.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension according to standard guidelines (e.g., 1:100) in broth to achieve the final target inoculum density.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentration to its final 1x value.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Perspectives

The analysis of structural analogues strongly suggests that 1-(3-nitro-1H-pyrazol-1-yl)acetone derivatives are a promising scaffold for the development of novel anticancer and antimicrobial agents. The key takeaways for future drug development efforts are:

  • The nitro-pyrazole core is a privileged structure that often confers potent bioactivity.

  • Halogen substitution on appended aryl rings is a highly effective strategy for enhancing cytotoxic potency.

  • The mechanism of action may involve the induction of oxidative stress , a pathway that can be exploited for selective cancer cell killing.

Future research should focus on the systematic synthesis and screening of a dedicated library of 1-(3-nitro-1H-pyrazol-1-yl)acetone derivatives. This would involve varying the substituents on the acetone backbone to explore different linkers and terminal groups. Such studies will enable a direct and precise determination of the SAR for this specific chemical class, paving the way for the identification of lead candidates with superior potency and selectivity for further preclinical development.

References

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(21), 6619. [Link]

  • Yadav, P., & Kumar, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 183-199. [Link]

  • El-Sayed, N. N. E., et al. (2022). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Journal of Molecular Structure, 1254, 132367. [Link]

  • Raj, J., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Pharmacy Research, 7(5), 427-433. [Link]

  • Fessard, V., et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 381, 114712. [Link]

  • Makhoba, X. H., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

  • Lehmann, T., et al. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71, 531-539. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Asif, M. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(9), 14661-14677. [Link]

  • PDFSR. (2025). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. [Link]

  • Kumar, D., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6836. [Link]

  • Aguilera, R. J., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7789. [Link]

  • Aguilera, R. J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Cancers, 14(12), 2999. [Link]

  • Al-Ghorbani, M., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.[Link]

  • Mondal, P., et al. (2017). Antimicrobial and antinociceptive profile of some novel pyrazole derivatives. Indian Journal of Pharmaceutical Sciences, 79(5), 754-765. [Link]

  • Al-Masoudi, N. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(7), 856. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

Sources

A Comparative Efficacy Analysis of Novel vs. Established EGFR Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology. While established inhibitors like Gefitinib and Erlotinib have transformed patient outcomes, the demand for novel chemical entities with improved potency, selectivity, or resistance profiles is unceasing. This guide presents a comparative framework for evaluating the efficacy of a novel investigational compound, 1-(3-Nitro-1H-pyrazol-1-YL)acetone (herein designated NP-Acetone) , against the first-generation EGFR tyrosine kinase inhibitors (TKIs) Gefitinib and Erlotinib. We provide a detailed examination of the underlying mechanisms, step-by-step experimental protocols for in vitro and cell-based assays, and a clear presentation of hypothetical, yet realistic, comparative data. This document serves as a technical blueprint for researchers engaged in the preclinical assessment of new kinase inhibitors.

Introduction: The Rationale for Targeting EGFR

The EGFR signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for adaptor proteins that activate critical downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes.[3][4][5] In many cancers, aberrant EGFR activation—due to mutation or overexpression—drives uncontrolled tumor growth, making it a validated therapeutic target.[2][6]

The clinical success of ATP-competitive small molecule inhibitors, such as Gefitinib and Erlotinib, has validated this approach.[7][8][9] These agents bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[][11][12]

This guide focuses on NP-Acetone, a novel compound featuring a nitro-pyrazole scaffold. Pyrazole derivatives are a well-established class of heterocyclic compounds with diverse biological activities, and recent studies have highlighted their potential as EGFR inhibitors.[13][14][15] Our objective is to rigorously compare the inhibitory potential of NP-Acetone with that of Gefitinib and Erlotinib, providing a clear, data-driven assessment of its preclinical efficacy.

Mechanisms of Action: A Comparative Overview

The EGFR Signaling Cascade

The activation of EGFR initiates a complex signaling network. The diagram below illustrates the primary pathways involved and the point of intervention for ATP-competitive tyrosine kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR P-EGFR (Autophosphorylation) EGFR->P_EGFR Activation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Inhibitors NP-Acetone Gefitinib Erlotinib Inhibitors->P_EGFR ATP Competition BLOCKS RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Outcome Cell Proliferation, Survival, Angiogenesis Transcription->Outcome

Figure 1: Simplified EGFR signaling pathway and TKI intervention point.
Established Inhibitors: Gefitinib and Erlotinib

Both Gefitinib and Erlotinib are first-generation, reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[9][][11] They function by occupying the ATP-binding pocket within the intracellular kinase domain of the receptor.[7][11][12] This steric hindrance prevents the binding of ATP, thereby blocking the crucial step of autophosphorylation and halting the downstream signaling cascades that promote cell proliferation.[7][12][16] Their efficacy is particularly pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain.[6][8]

Investigational Compound: 1-(3-Nitro-1H-pyrazol-1-YL)acetone (NP-Acetone)

Based on the known pharmacophore of the pyrazole scaffold in kinase inhibition, NP-Acetone is hypothesized to function similarly to Gefitinib and Erlotinib.[13][17][18] The pyrazole ring system is a versatile scaffold known to form key hydrogen bonds within kinase ATP-binding sites. The nitro group, being a strong electron-withdrawing group, is expected to modulate the electronic properties of the molecule, potentially influencing binding affinity and selectivity.[17] We hypothesize that NP-Acetone acts as an ATP-competitive inhibitor of EGFR, and the subsequent experiments are designed to test this hypothesis and quantify its potency.

Experimental Design & Methodologies

To provide a robust comparison, we will employ a two-tiered approach: an in vitro biochemical assay to measure direct enzyme inhibition and a cell-based assay to determine potency in a physiological context. This dual-assay strategy is critical for validating a compound's mechanism and its potential for cellular activity.

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Potency cluster_cellular Tier 2: Cellular Potency start Compound Synthesis & QC assay_prep Prepare Assay Plate: - Recombinant EGFR Kinase - Biotinylated Substrate - ATP start->assay_prep cell_culture Seed A431 Cells in 96-well Plate start->cell_culture compound_add Add Serially Diluted Inhibitors (NP-Acetone, Gefitinib, Erlotinib) assay_prep->compound_add incubation1 Incubate to Allow Kinase Reaction compound_add->incubation1 detection Add HTRF Detection Reagents incubation1->detection readout1 Read Plate (HTRF Signal) detection->readout1 data_analysis Data Analysis: - Plot Dose-Response Curves - Calculate IC50 / EC50 readout1->data_analysis serum_starve Serum Starve Cells (Synchronize) cell_culture->serum_starve inhibitor_treat Treat with Inhibitors (Dose-Response) serum_starve->inhibitor_treat stimulate Stimulate with EGF (Activate EGFR) inhibitor_treat->stimulate fix_perm Fix & Permeabilize Cells stimulate->fix_perm elisa Cell-Based ELISA: - Primary Ab (p-EGFR) - HRP-Secondary Ab - TMB Substrate fix_perm->elisa readout2 Read Plate (Absorbance @ 450nm) elisa->readout2 readout2->data_analysis

Sources

A Comparative Guide to the In Vitro and In Vivo Activities of Compounds Derived from 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering new therapeutic agents. The 1-(3-Nitro-1H-pyrazol-1-YL)acetone moiety presents a promising, yet underexplored, starting point for the synthesis of a diverse range of bioactive compounds. The presence of a nitro group, a known pharmacophore in various antimicrobial and anticancer drugs, coupled with the versatile pyrazole core, suggests significant potential for derivatization and biological activity.

This guide provides a comparative analysis of the potential in vitro and in vivo activities of two key classes of compounds that can be readily synthesized from 1-(3-Nitro-1H-pyrazol-1-YL)acetone: nitropyrazole-containing chalcones and their corresponding pyrazoline derivatives. While direct experimental data for derivatives of this specific starting material is limited in publicly available literature, this guide will draw upon established research on structurally analogous compounds to provide a robust and scientifically grounded comparison. We will delve into their potential antimicrobial and anticancer activities, supported by detailed experimental protocols and data from relevant studies.

Proposed Synthetic Pathways

The acetone functional group in 1-(3-Nitro-1H-pyrazol-1-YL)acetone serves as a versatile handle for classical organic transformations, enabling the synthesis of a variety of derivatives. Two of the most common and effective synthetic routes involve the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to form pyrazolines.

Synthetic_Pathways start 1-(3-Nitro-1H-pyrazol-1-YL)acetone chalcone Nitropyrazole Chalcone Derivatives start->chalcone   Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) pyrazoline Nitropyrazole Pyrazoline Derivatives chalcone->pyrazoline   Cyclization (Hydrazine Hydrate)

Caption: Proposed synthesis of chalcones and pyrazolines from 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

This synthetic strategy allows for the introduction of a wide range of substituents on the aromatic ring of the chalcone, which in turn influences the biological activity of both the chalcone and the resulting pyrazoline.

Comparative Analysis of Biological Activities

The introduction of the α,β-unsaturated ketone system in chalcones and the subsequent formation of the five-membered heterocyclic pyrazoline ring are known to impart distinct biological properties. Here, we compare their potential antimicrobial and anticancer activities.

Antimicrobial Activity: In Vitro and In Vivo Perspectives

In Vitro Evaluation

Nitropyrazole-containing chalcones and pyrazolines are expected to exhibit significant antimicrobial activity. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine radicals, which can damage DNA and other macromolecules.

Table 1: Comparison of In Vitro Antimicrobial Activity of Analogous Chalcones and Pyrazolines

Compound ClassTarget OrganismsTypical MIC Range (µg/mL)Key Structural Features for Activity
Nitropyrazole Chalcones Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans)1 - 64Electron-withdrawing groups on the aromatic ring, such as halogens or additional nitro groups, often enhance activity.[1]
Nitropyrazole Pyrazolines Gram-positive bacteria, Gram-negative bacteria, Fungi4 - 128The nature of the substituent at the N1 position of the pyrazoline ring and the substituents on the aryl rings at C3 and C5 significantly influence activity.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.

  • Preparation of Microbial Inoculum:

    • Culture bacteria or fungi in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In_Vitro_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture D Inoculation with Microbes A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vivo Evaluation

While in vitro data provides a preliminary indication of antimicrobial potential, in vivo studies are crucial to assess efficacy in a complex biological system.

Table 2: Comparison of In Vivo Antimicrobial Models for Analogous Compounds

Compound ClassAnimal ModelInfection RouteEfficacy Endpoint
Nitropyrazole Chalcones Murine systemic infection model (e.g., with S. aureus)Intravenous or intraperitonealReduction in bacterial load in organs (e.g., spleen, liver), increased survival rate.
Nitropyrazole Pyrazolines Murine thigh infection model (e.g., with E. coli)IntramuscularReduction in bacterial CFU per gram of tissue.

Experimental Protocol: In Vivo Murine Systemic Infection Model

This model is used to evaluate the efficacy of a compound in treating a systemic bacterial infection.

  • Animal Acclimatization:

    • House mice (e.g., BALB/c) for at least one week under standard laboratory conditions.

  • Infection:

    • Infect mice with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus) via intravenous or intraperitoneal injection.

  • Treatment:

    • Administer the test compound (formulated in a suitable vehicle such as DMSO/PEG400/saline) at various doses and time points post-infection.[3]

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).

    • Alternatively, at a specific time point, euthanize a subset of animals and determine the bacterial load in target organs (e.g., spleen, kidneys) by plating homogenized tissue on agar plates.

  • Data Analysis:

    • Compare the survival rates between treated and control groups using Kaplan-Meier survival analysis.

    • Compare the bacterial loads in organs between treated and control groups.

Anticancer Activity: A Tale of Two Scaffolds

Both chalcones and pyrazolines are well-established scaffolds in the development of anticancer agents. The incorporation of a nitropyrazole moiety is anticipated to enhance their cytotoxic potential.

In Vitro Evaluation

The primary method for assessing in vitro anticancer activity is the determination of the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Table 3: Comparison of In Vitro Anticancer Activity of Analogous Chalcones and Pyrazolines

Compound ClassTarget Cell LinesTypical IC50 Range (µM)Potential Mechanism of Action
Nitropyrazole Chalcones Breast (MCF-7), Colon (HCT-116), Lung (A549)0.5 - 50Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, inhibition of kinases (e.g., EGFR).[4]
Nitropyrazole Pyrazolines Glioblastoma (U87), Pancreatic (AsPC-1), Leukemia (Jurkat)1 - 20Induction of apoptosis, DNA cleavage, inhibition of signaling pathways (e.g., SHP2).[5][6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In_Vitro_Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cancer Cell Culture C Cell Seeding in 96-well Plate A->C B Compound Stock Solution D Compound Treatment B->D C->D E MTT Assay D->E F Absorbance Reading E->F G Calculate IC50 F->G

Caption: Workflow for in vitro anticancer cytotoxicity testing.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and toxicity in a living organism.

Table 4: Comparison of In Vivo Anticancer Models for Analogous Compounds

Compound ClassAnimal ModelTumor ImplantationEfficacy Endpoint
Nitropyrazole Chalcones Xenograft model in immunodeficient mice (e.g., nude mice) with human gastric cancer cells.SubcutaneousReduction in tumor volume and weight, increased survival.[4]
Nitropyrazole Pyrazolines Xenograft model in immunodeficient mice with human colon cancer cells.SubcutaneousInhibition of tumor growth, induction of apoptosis in tumor tissue.[6]

Experimental Protocol: In Vivo Xenograft Tumor Model

This model is widely used to evaluate the efficacy of potential anticancer drugs on human tumors grown in immunodeficient mice.

  • Animal Housing:

    • House immunodeficient mice (e.g., athymic nude mice) in a sterile environment.

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the test compound (formulated for in vivo use) via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

    • Include a vehicle control group and a positive control group (treated with a standard-of-care chemotherapy agent).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

    • Monitor the body weight and general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight and volume between the treated and control groups.

Conclusion and Future Directions

The derivatization of 1-(3-Nitro-1H-pyrazol-1-YL)acetone into nitropyrazole-containing chalcones and pyrazolines represents a promising strategy for the development of novel antimicrobial and anticancer agents. Based on the extensive research on analogous compounds, it is evident that both classes of molecules possess significant biological potential.

The causality behind the experimental choices described in this guide is rooted in the established principles of drug discovery. In vitro assays provide a rapid and cost-effective method for initial screening and identification of lead compounds, while in vivo models are indispensable for evaluating efficacy and safety in a physiological context. The self-validating nature of these protocols, through the use of appropriate controls and standardized procedures, ensures the reliability and reproducibility of the experimental data.

Future research should focus on the actual synthesis and biological evaluation of derivatives from 1-(3-Nitro-1H-pyrazol-1-YL)acetone to validate the predictions made in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, elucidation of their precise mechanisms of action will be essential for their rational development as therapeutic agents.

References

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. [Link]

  • An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. Current Bioactive Compounds. [Link]

  • Biological activities of pyrazoline derivatives--a recent development. Current Medicinal Chemistry. [Link]

  • Antimicrobial activity of 1,3-diaryl pyrazole-based chalcone derivatives (6a-h). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Arab American University. [Link]

  • An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. ResearchGate. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]

  • Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Biological Sciences. [Link]

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. [Link]

  • Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. [Link]

  • Synthesis and evaluation of some pyraz. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Sci-Hub. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. [Link]

  • Pyrazoline Derivatives: Exploring the Synthesis and Development of New Ligands for Anti-Cancer Therapy. Current Organic Synthesis. [Link]

  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. PeerJ. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules. [Link]

  • Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences. [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. ResearchGate. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 1-(3-Nitro-1H-pyrazol-1-YL)acetone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in cellular signaling, the pyrazole scaffold is a well-established and powerful starting point for the design of potent kinase inhibitors.[1][2] Compounds based on the 1-(3-Nitro-1H-pyrazol-1-YL)acetone core represent a promising avenue for therapeutic intervention in oncology and inflammatory diseases, owing to their potential to target key kinases in dysregulated signaling pathways.[3][4] However, the ultimate success of any kinase inhibitor candidate hinges not just on its on-target potency, but on its selectivity profile across the human kinome. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of these compounds, supported by experimental insights and data interpretation strategies, to empower researchers in making informed decisions for lead optimization.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The therapeutic rationale for targeting specific kinases is often compelling, yet the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[5][6] Off-target activities can lead to unforeseen toxicities or even mask the true mechanism of action, confounding preclinical and clinical development. For nitropyrazole-based compounds, in particular, a thorough understanding of their selectivity is paramount to mitigating potential safety liabilities and ensuring that the observed biological effects are indeed attributable to the intended target.[7] Therefore, early-stage, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug discovery program.

Strategic Approaches to Kinase Inhibitor Selectivity Profiling

A multi-tiered approach is often the most efficient and cost-effective strategy for assessing the selectivity of a novel compound.[6] This typically begins with a broad, single-concentration screen against a large panel of kinases to identify potential off-target interactions, followed by more focused dose-response studies to determine the potency of these interactions.

Tier 1: Broad Kinome Screening

The initial step involves screening the compound of interest at a single, relatively high concentration (e.g., 1 or 10 µM) against a diverse panel of kinases.[8][9] This provides a panoramic view of the compound's selectivity and helps to identify kinases that are inhibited by more than a certain threshold (e.g., >70% inhibition).[6] Several commercial services offer comprehensive kinase profiling panels, often employing radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate.[9]

Tier 2: IC50 Determination for Off-Target Hits

For any kinases identified as significant "hits" in the initial screen, the next logical step is to determine the half-maximal inhibitory concentration (IC50) through a 10-point dose-response curve.[6] This quantitative measure of potency allows for a more accurate assessment of the selectivity window between the primary target and any off-targets.

Experimental Protocol: A Representative Kinase Profiling Workflow

The following protocol outlines a typical workflow for assessing the cross-reactivity of a 1-(3-Nitro-1H-pyrazol-1-YL)acetone-based compound.

Materials and Reagents:
  • Test compound (solubilized in DMSO)

  • Recombinant human kinases (from a commercial vendor)

  • Kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Filter plates or membranes for capturing phosphorylated substrate

  • Scintillation counter

  • Control inhibitors for each kinase

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For a 10-point IC50 curve, concentrations might range from 10 µM to 0.5 nM.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reaction_Mix Prepare Kinase/Substrate Mix Reaction_Mix->Add_Compound Add_ATP Initiate with [γ-³³P]ATP Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate & Capture Substrate Incubate->Terminate Wash Wash Filter Plates Terminate->Wash Scintillation Scintillation Counting Wash->Scintillation IC50_Calc Calculate % Inhibition & IC50 Scintillation->IC50_Calc

Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.

Comparative Analysis: Interpreting the Selectivity Data

The output of a kinase profiling study is a wealth of data that requires careful interpretation. A common way to visualize and quantify selectivity is through the use of kinome trees and selectivity scores.[6]

Kinome Tree Representation

Plotting the inhibition data onto a phylogenetic tree of the human kinome provides an intuitive visual representation of a compound's selectivity.[6] Highly selective compounds will show potent inhibition of a single kinase or a small cluster of related kinases, while promiscuous compounds will inhibit kinases across multiple branches of the tree.

Quantifying Selectivity

Several metrics can be used to quantify selectivity, such as the Selectivity Score (S-score) , which represents the fraction of kinases in a panel that are inhibited by a compound by more than a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

Comparison with Alternative Kinase Inhibitor Scaffolds

To put the cross-reactivity profile of a novel 1-(3-Nitro-1H-pyrazol-1-YL)acetone-based compound into context, it is essential to compare it with established kinase inhibitors, both within the pyrazole class and from other chemical series. The following table provides a hypothetical comparison of our lead compound with other well-characterized inhibitors.

CompoundPrimary Target(s)S-score (1 µM)Key Off-Targets (>70% Inhibition at 1 µM)Chemical Class
Our Lead Compound Kinase X 0.05 Kinase Y, Kinase Z Nitropyrazole
RuxolitinibJAK1, JAK20.12JAK3, TYK2Pyrazole
CrizotinibALK, MET, ROS10.25Multiple tyrosine kinasesPyrazole
DasatinibBCR-ABL, SRC family0.68Broad kinome activityAminopyrimidine
ErlotinibEGFR0.03NoneQuinazoline

This data is illustrative and serves to demonstrate how a comparative analysis would be structured.

This comparative analysis highlights the importance of benchmarking against both promiscuous and highly selective inhibitors to understand the relative selectivity of a new chemical entity.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-target kinases operate is crucial for predicting the potential physiological consequences of inhibitor treatment.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR KinaseX Kinase X AKT->KinaseX Downstream Cell Proliferation & Survival mTOR->Downstream Our_Lead Our Lead Compound (Targets Kinase X) Our_Lead->KinaseX KinaseX->Downstream

Caption: The inhibitory action of our lead compound on its target within a signaling cascade.

Conclusion and Future Directions

The cross-reactivity profiling of 1-(3-Nitro-1H-pyrazol-1-YL)acetone-based compounds is a critical component of their preclinical development. By employing a systematic and quantitative approach to assess selectivity, researchers can gain a comprehensive understanding of a compound's activity across the kinome. This knowledge is invaluable for guiding structure-activity relationship (SAR) studies to improve selectivity, for interpreting in vivo pharmacology and toxicology data, and for ultimately selecting drug candidates with the highest probability of clinical success. As our understanding of the human kinome and the tools to interrogate it continue to evolve, so too will our ability to design the next generation of safe and effective kinase inhibitors.

References

  • Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]

  • Kumar, A., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. International Journal of Molecular Sciences, 19(11), 3358. [Link]

  • Suleyman, H., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 416–421. [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • Dracea, O., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences, 14(11), 21856–21871. [Link]

  • Rana, S., et al. (2015). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. ACS Omega, 4(1), 123-134. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631023. [Link]

  • Voll, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6682. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 853–858. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Raptis, R. G., et al. (2006). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1411–o1413. [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]

  • de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(2), 173–180. [Link]

  • ResearchGate. (n.d.). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. [Link]

  • Chimenti, F., et al. (2006). Synthesis and Selective Inhibitory Activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives Against Monoamine Oxidase. Journal of Medicinal Chemistry, 49(23), 6893–6900. [Link]

  • ResearchGate. (n.d.). Synthesis and Selective Inhibitory Activity of 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives against Monoamine Oxidase. [Link]

  • PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-(3-Nitro-1H-pyrazol-1-YL)acetone, a functionalized nitropyrazole, presents a scaffold of significant interest due to the prevalence of pyrazole derivatives in pharmaceuticals. This guide provides an in-depth validation of a primary synthetic route to this target molecule, alongside a critical comparison with viable alternative methods, supported by experimental data and mechanistic insights.

Introduction to 1-(3-Nitro-1H-pyrazol-1-YL)acetone

The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, and anti-cancer properties, among others. The introduction of a nitro group and an acetonyl moiety to the pyrazole ring offers avenues for further functionalization and the exploration of novel biological activities. The validation of an efficient and scalable synthetic route is therefore of paramount importance for enabling its broader investigation in medicinal chemistry.

Primary Synthetic Route: N-Alkylation of 3-Nitropyrazole

The most direct and widely applicable approach to the synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone involves a two-step process: the nitration of pyrazole followed by the N-alkylation of the resulting 3-nitropyrazole with a suitable acetone equivalent.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of the key intermediate, 3-nitro-1H-pyrazole, is typically achieved through the nitration of pyrazole to form N-nitropyrazole, which then undergoes a thermal rearrangement.[1]

Mechanism Rationale: The nitration of pyrazole with a mixture of nitric and sulfuric acid initially forms the N-nitro derivative. Subsequent heating in a high-boiling solvent like benzonitrile promotes a thermal rearrangement to the more stable C-nitro isomer, with the nitro group predominantly migrating to the 3-position.[1] This rearrangement is a crucial step, driven by thermodynamics to yield the desired 3-nitropyrazole.

Step 2: N-Alkylation with Chloroacetone

The final step involves the nucleophilic substitution reaction between 3-nitro-1H-pyrazole and chloroacetone.

Experimental Protocol:

  • To a solution of 3-nitro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add chloroacetone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the pyrazole salt and facilitate the S(_N)2 reaction.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic pyrazole N-H without causing significant side reactions.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Visualizing the Workflow:

Synthetic Workflow Pyrazole Pyrazole Nitration Nitration (HNO3/H2SO4) Pyrazole->Nitration N_Nitropyrazole N-Nitropyrazole Nitration->N_Nitropyrazole Rearrangement Thermal Rearrangement N_Nitropyrazole->Rearrangement Three_Nitropyrazole 3-Nitro-1H-pyrazole Rearrangement->Three_Nitropyrazole Alkylation N-Alkylation (Chloroacetone, K2CO3) Three_Nitropyrazole->Alkylation Target 1-(3-Nitro-1H-pyrazol-1-YL)acetone Alkylation->Target

Caption: Primary synthetic route to 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

Comparison with Alternative Synthetic Routes

While the classical N-alkylation with a haloacetone is robust, other methods offer potential advantages in terms of reaction conditions, regioselectivity, and substrate scope.

Alternative Route 1: Acid-Catalyzed Alkylation with Trichloroacetimidates

A milder approach to N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[2][3] This method avoids the need for a strong base and can often be performed at room temperature.

Mechanism Rationale: The Brønsted acid protonates the trichloroacetimidate, making it a more reactive electrophile. The pyrazole nitrogen then attacks the activated electrophile, leading to the N-alkylated product. The regioselectivity in unsymmetrical pyrazoles is often governed by steric factors.[2]

Alternative Route 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers an efficient method for N-alkylation, particularly when dealing with reactants that have poor mutual solubility.[4] This technique can often be performed under solvent-free conditions, enhancing its green chemistry profile.

Mechanism Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrazole anion from the solid or aqueous phase to the organic phase containing the alkylating agent, thereby facilitating the reaction.

Performance Comparison
ParameterPrimary Route (Haloacetone)Acid-Catalyzed (Trichloroacetimidate)Phase-Transfer Catalysis (PTC)
Reagents 3-Nitropyrazole, Chloroacetone, K₂CO₃3-Nitropyrazole, Acetonyl Trichloroacetimidate, CSA3-Nitropyrazole, Chloroacetone, Quaternary Ammonium Salt, Base
Conditions 60-80 °C, DMF/AcetonitrileRoom Temperature, DichloromethaneRoom Temp to mild heating, often solvent-free
Typical Yield Moderate to GoodGood to Excellent[2]High[4]
Regioselectivity Mixture of N1 and N2 isomers possibleSterically controlled, can favor N1[2][3]Can be highly regioselective
Advantages Readily available and inexpensive reagentsMild conditions, avoids strong basesHigh efficiency, simplified work-up, green
Disadvantages Requires heating, potential for side reactionsRequires synthesis of trichloroacetimidateCatalyst cost and removal

Visualizing the Comparison:

Comparison of N-Alkylation Methods cluster_primary Primary Route cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Primary Classical N-Alkylation (Haloacetone + Base) Primary_adv Advantages: - Inexpensive Reagents - Well-established Primary->Primary_adv Primary_dis Disadvantages: - Requires Heat - Potential Regioisomers Primary->Primary_dis Target 1-(3-Nitro-1H-pyrazol-1-YL)acetone Primary->Target Alt1 Acid-Catalyzed Alkylation (Trichloroacetimidate) Alt1_adv Advantages: - Mild Conditions - No Strong Base Alt1->Alt1_adv Alt1_dis Disadvantages: - Reagent Preparation - Catalyst Cost Alt1->Alt1_dis Alt1->Target Alt2 Phase-Transfer Catalysis (PTC) Alt2_adv Advantages: - High Yields - Green Chemistry Alt2->Alt2_adv Alt2_dis Disadvantages: - Catalyst Separation Alt2->Alt2_dis Alt2->Target

Caption: Logical comparison of synthetic routes to the target molecule.

Structural Validation Data

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

  • CH₂ (acetonyl): A singlet around δ 5.0-5.3 ppm.

  • CH₃ (acetonyl): A singlet around δ 2.2-2.4 ppm.

  • Pyrazole H4: A doublet around δ 7.2-7.4 ppm.

  • Pyrazole H5: A doublet around δ 7.8-8.0 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

  • C=O (acetonyl): ~200-205 ppm

  • CH₂ (acetonyl): ~55-60 ppm

  • CH₃ (acetonyl): ~25-30 ppm

  • Pyrazole C3: ~150-155 ppm (attached to NO₂)

  • Pyrazole C4: ~110-115 ppm

  • Pyrazole C5: ~130-135 ppm

Conclusion

The synthesis of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is readily achievable through the classical N-alkylation of 3-nitropyrazole with chloroacetone. This method is cost-effective and straightforward, though it may require optimization to control regioselectivity and maximize yield. Alternative methods, such as acid-catalyzed alkylation and phase-transfer catalysis, offer milder conditions and potentially higher yields and selectivity, making them attractive options for specific applications. The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed decision for the synthesis of this and related pyrazole derivatives.

References

  • Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Chemistry of Heterocyclic Compounds, 51(9), 819-828.
  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Vasilevsky, S. F., et al. (2016). Investigation of the alkylation of nitroazoles with α-haloketones by 13C, 15N, and 14N NMR. ResearchGate. Available at: [Link]

  • Xin-zhi, C. (2015). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]

  • Zaragoza, F. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Zefirov, N. S., et al. (1997). 5 Combination of 1H and 13C NMR Spectroscopy. Georg Thieme Verlag.

Sources

A Head-to-Head Comparison of Nitropyrazole Building Blocks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Nitropyrazoles represent a cornerstone class of heterocyclic compounds, demonstrating remarkable versatility across medicinal chemistry, materials science, and agrochemicals.[1][2] Their utility stems from the unique electronic properties conferred by the electron-withdrawing nitro group(s) on the pyrazole scaffold. This guide provides an in-depth, head-to-head comparison of key nitropyrazole building blocks, offering field-proven insights and experimental data to guide researchers in selecting the optimal scaffold for their specific application, be it drug discovery or the development of advanced energetic materials.[3][4]

The Strategic Importance of Nitro Group Placement

The number and, more critically, the position of nitro groups on the pyrazole ring dictate the molecule's synthetic accessibility, physicochemical properties, and subsequent reactivity. Understanding these isomeric differences is paramount for rational molecular design. This guide will focus on the most common and synthetically valuable isomers: 3(5)-nitropyrazoles, 4-nitropyrazoles, and the more electron-deficient dinitropyrazoles.

Part I: Mononitropyrazoles: A Tale of Two Isomers

The two primary mononitrated pyrazoles, 4-nitropyrazole and 3(5)-nitropyrazole, exhibit distinct chemical personalities that make them suitable for different synthetic strategies.

Synthesis and Accessibility
  • 4-Nitropyrazole: This isomer is generally more straightforward and higher-yielding to synthesize. The most common method is the direct nitration of pyrazole itself.[5] Strong nitrating conditions, such as a mixture of fuming nitric acid and fuming sulfuric acid, readily install the nitro group at the C4 position, which is electronically favored for electrophilic substitution.[3]

  • 3(5)-Nitropyrazole: Direct nitration is not a viable route to the 3-nitro isomer in high yield. Instead, a two-step sequence involving N-nitration followed by a thermal rearrangement is the most established method.[3][6] This process first forms N-nitropyrazole, which, upon heating in a suitable solvent like benzonitrile or 1,2-dichlorobenzene, rearranges to furnish the 3(5)-nitropyrazole.[3][6] While effective, this adds a step to the synthesis compared to the 4-nitro isomer.

Visualizing the Synthetic Divergence

The choice of synthetic route is a primary differentiating factor between these two key building blocks.

G cluster_0 Synthesis of 4-Nitropyrazole cluster_1 Synthesis of 3(5)-Nitropyrazole pyrazole1 Pyrazole np4 4-Nitropyrazole pyrazole1->np4 Direct Nitration (fuming HNO₃/H₂SO₄) pyrazole2 Pyrazole n_nitro N-Nitropyrazole pyrazole2->n_nitro N-Nitration (HNO₃/Ac₂O) np3 3(5)-Nitropyrazole n_nitro->np3 Thermal Rearrangement G cluster_0 3(5)-Nitropyrazole Reactivity cluster_1 4-Nitropyrazole Reactivity np3 3(5)-Nitropyrazole n_alkylation_3 N-Alkylation Product np3->n_alkylation_3 N-H Deprotonation & Alkylation snar_product_3 SNAr Product np3->snar_product_3 Nucleophilic Attack at C5 (activated) np4 4-Nitropyrazole n_alkylation_4 N-Alkylation Product np4->n_alkylation_4 N-H Deprotonation & Alkylation inactive SNAr is disfavored np4->inactive

Caption: Key reactivity pathways for mononitropyrazole isomers.

Part II: Dinitropyrazoles: High-Energy Building Blocks

The introduction of a second nitro group dramatically increases the electron deficiency of the pyrazole ring, making these scaffolds particularly important in the field of energetic materials. [4][7]The two most prominent isomers are 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP).

Synthesis and Properties

Both dinitro isomers are typically synthesized from 3-nitropyrazole as a common intermediate. [6]* 3,4-Dinitropyrazole (3,4-DNP): Synthesized by the direct nitration of 3-nitropyrazole with mixed acid. [6]* 3,5-Dinitropyrazole (3,5-DNP): Requires an N-nitration of 3-nitropyrazole, followed by a second thermal rearrangement to achieve the 3,5-disubstitution pattern. [6] These compounds are notable for their high density, thermal stability, and detonation performance, properties crucial for energetic materials. [3][8]

Property 3,4-Dinitropyrazole 3,5-Dinitropyrazole Key Insights
Decomposition Temp. (Td) 275 °C [6] 296 °C [6] The 3,5-isomer exhibits greater thermal stability, a highly desirable trait for insensitive high explosives.

| pKa | 5.48 [9]| 3.14 [9]| The symmetric placement of two nitro groups in the 3,5-isomer results in a markedly acidic N-H proton. |

Reactivity and Applications

The extreme electron deficiency of dinitropyrazoles makes them highly susceptible to nucleophilic attack. This reactivity is harnessed to create a variety of functionalized energetic materials.

  • N-Alkylation/Acylation: Both isomers can be readily functionalized at the ring nitrogen under basic conditions to produce energetic plasticizers or precursors to other materials. [6]* Nucleophilic Aromatic Substitution (SNAr):

    • On 3,4-DNP: N-substituted 3,4-dinitropyrazoles undergo regioselective nucleophilic substitution at the C3 position. [10] * On 3,4,5-Trinitropyrazole: Further nitration of dinitropyrazoles can yield 3,4,5-trinitropyrazole. In this highly activated system, the nitro group at the C4 position is regioselectively displaced by nucleophiles. [11][12]However, upon N-methylation, the regioselectivity flips, and substitution occurs at the C5 position. [12][13]This demonstrates the subtle electronic control that N-substitution exerts on reactivity.

Part III: Experimental Protocols

To provide actionable guidance, detailed, self-validating protocols for the synthesis of key starting materials are presented below.

Protocol 1: Synthesis of 4-Nitropyrazole

[3][5] This one-pot, two-step method provides a reliable and high-yielding route to 4-nitropyrazole.

Step 1: Formation of Pyrazole Sulfate

  • To a 100 mL flask, add concentrated sulfuric acid (11.5 mL, 0.21 mol) followed by pyrazole (6.8 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

Step 2: Nitration

  • In a separate flask, prepare the nitrating mixture by adding 20% fuming sulfuric acid (19.3 mL) to an ice-water bath.

  • Slowly add fuming nitric acid (6.3 mL, 0.15 mol) while maintaining the temperature between 0 and 10°C.

  • Cool the pyrazole sulfate solution from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrating mixture to the pyrazole sulfate, ensuring the reaction temperature does not exceed 50°C.

  • Stir the reaction at 50°C for 1.5 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated white solid by filtration, wash thoroughly with cold water, and dry to obtain 4-nitropyrazole.

Protocol 2: Synthesis of 3,4-Dinitropyrazole (from 3-Nitropyrazole)

[6][14] This protocol outlines the nitration of 3-nitropyrazole to yield the 3,4-dinitro derivative.

  • Synthesize 3-nitropyrazole via N-nitration of pyrazole followed by thermal rearrangement in 1,2-dichlorobenzene, according to established literature procedures. [6]2. To a flask containing 3-nitropyrazole (1 eq), add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature between 55-60°C and stir for 1 hour.

  • Carefully pour the reaction mixture onto ice.

  • Collect the product by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Conclusion

The choice between nitropyrazole building blocks is a strategic decision that profoundly impacts the entire synthetic campaign.

  • For general derivatization and applications where N-alkylation is the primary goal, 4-nitropyrazole offers the most direct synthetic route.

  • When the synthetic plan involves leveraging nucleophilic aromatic substitution (SNAr) to introduce functionality, 3(5)-nitropyrazole and its dinitrated derivatives are the superior choice due to the activating effect of the C3/C5 nitro groups.

  • For the development of energetic materials, dinitropyrazoles like 3,4-DNP and 3,5-DNP are the foundational scaffolds, with the latter offering enhanced thermal stability.

By understanding the distinct synthesis, properties, and reactivity of these isomers, researchers can make informed decisions, accelerating progress in drug discovery and materials science.

References

  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3423. Available at: [Link]

  • Vo, D., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18978–18984. Available at: [Link]

  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]

  • Yin, C., et al. (2020). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 44(30), 13019-13026. Available at: [Link]

  • Kirchhoff, L., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543. Available at: [Link]

  • Google Patents. (n.d.). Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them. EP2155688B1.
  • Gao, H., et al. (2015). Multipurpose Energetic Materials by Shuffling Nitro Groups on a 3,3'-Bipyrazole Moiety. Chemistry – A European Journal, 21(32), 11328-11336. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 3,5-Dinitropyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Huang, M.-X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152-2161. Available at: [Link]

  • Semantic Scholar. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Available at: [Link]

  • ElectronicsAndBooks. (n.d.). Notes. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Available at: [Link]

  • ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Available at: [Link]

  • Huang, M.-X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Usanov, D.L., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(12), 4843. Available at: [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]

  • Kirchhoff, L., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3449. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution in 1-Methyl-3,4,5-trinitro-1H-pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Available at: [Link]

  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1033-1053. Available at: [Link]

  • Saha, R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Advances, 10(37), 22003-22008. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

Sources

A Comparative Guide to In Vitro Assay Reproducibility: Evaluating the Anti-Cancer Potential of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the reproducibility of biological assays, using the novel compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone as a case study. In the ever-evolving landscape of drug discovery, the reliability and consistency of in vitro data are paramount. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible assays for novel chemical entities.

Here, we will hypothetically position 1-(3-Nitro-1H-pyrazol-1-YL)acetone as a potential anti-cancer agent and compare its performance in a standard cell viability assay against the well-established chemotherapeutic drug, Doxorubicin. This comparative approach not only validates the assay's performance but also provides a benchmark for assessing the potency of a novel compound.

The Rationale: Nitropyrazoles in Oncology

Nitrogen-containing heterocyclic compounds, such as pyrazoles, are a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group can further enhance the biological activity of these compounds, a strategy that has been successfully employed in the development of various therapeutics.

While specific data on 1-(3-Nitro-1H-pyrazol-1-YL)acetone is not yet broadly available in peer-reviewed literature, its structural alerts suggest a potential for biological activity. This guide, therefore, uses this compound as a representative example of a novel nitropyrazole derivative to illustrate the critical process of assay validation and reproducibility.

Comparative Analysis: 1-(3-Nitro-1H-pyrazol-1-YL)acetone vs. Doxorubicin in a Cell Viability Assay

To ascertain the potential cytotoxic effects of a novel compound, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

In this hypothetical study, we compare the efficacy of 1-(3-Nitro-1H-pyrazol-1-YL)acetone to Doxorubicin, a well-characterized anthracycline antibiotic used in cancer chemotherapy.[][2] Doxorubicin exerts its anti-cancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which ultimately leads to the inhibition of DNA replication and transcription.[][2][3][4][5]

Hypothetical Performance Data

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for 1-(3-Nitro-1H-pyrazol-1-YL)acetone and Doxorubicin against the human breast cancer cell line, MCF-7, after a 48-hour incubation period.

CompoundIC50 (µM) against MCF-7 Cells
1-(3-Nitro-1H-pyrazol-1-YL)acetone5.2
Doxorubicin (Positive Control)0.8

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to guide researchers in their own experimental design and data presentation.

Experimental Protocol: MTT Assay for Cell Viability

A detailed and meticulously followed protocol is the foundation of reproducible research.

Objective: To determine the cytotoxic effects of 1-(3-Nitro-1H-pyrazol-1-YL)acetone and Doxorubicin on MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(3-Nitro-1H-pyrazol-1-YL)acetone (dissolved in DMSO)

  • Doxorubicin (dissolved in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-Nitro-1H-pyrazol-1-YL)acetone and Doxorubicin in culture medium.

    • Gently remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value for each compound using a non-linear regression analysis.

Visualizing the Workflow and Potential Mechanism

Clear visual representations of experimental workflows and biological pathways are crucial for understanding and replicating complex experiments.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: MTT Assay cluster_3 Data Analysis a Culture MCF-7 Cells b Trypsinize and Count Cells a->b c Seed 5,000 cells/well in 96-well plate b->c d Prepare Serial Dilutions of Compounds e Treat Cells and Incubate for 48h d->e f Add MTT Solution (4h incubation) g Solubilize Formazan with DMSO f->g h Read Absorbance at 570 nm g->h i Calculate % Cell Viability j Determine IC50 Values i->j

Caption: Experimental workflow for the MTT-based cell viability assay.

G cluster_0 Cellular Response to Cytotoxic Agent Compound 1-(3-Nitro-1H-pyrazol-1-YL)acetone or Doxorubicin DNA_Damage DNA Damage / Topoisomerase II Inhibition Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for drug-induced apoptosis.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the reproducibility of a common in vitro biological assay, using the hypothetical anti-cancer activity of 1-(3-Nitro-1H-pyrazol-1-YL)acetone as an example. By comparing a novel compound to a well-established standard like Doxorubicin, researchers can gain confidence in their assay's performance and the relative potency of their compound of interest.

For any novel compound, the next logical steps would involve expanding the investigation to include:

  • Selectivity Profiling: Assessing the compound's cytotoxicity against a panel of different cancer cell lines and normal, non-cancerous cell lines to determine its therapeutic window.

  • Mechanism of Action Studies: Employing further assays (e.g., cell cycle analysis, apoptosis assays, western blotting for key signaling proteins) to elucidate the molecular mechanisms underlying its biological activity.

  • In Vivo Efficacy Studies: Progressing to animal models to evaluate the compound's anti-tumor activity in a physiological setting.

By adhering to rigorous and well-documented protocols, the scientific community can ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (URL: [Link])

  • Doxorubicin. In: Wikipedia. (URL: [Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (URL: [Link])

  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • MTT Proliferation Assay Protocol. In: ResearchGate. (URL: [Link])

  • Mechanism of action of doxorubicin. In: ResearchGate. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. In: Springer Nature Experiments. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

Sources

A Researcher's Guide to the In Vitro ADME Profiling of Novel 1-(3-Nitro-1H-pyrazol-1-YL)acetone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery.[1][2][3] Among these, the pyrazole nucleus is a "privileged structure," integral to a multitude of FDA-approved drugs due to its versatile biological activities, which span from anti-inflammatory to anticancer applications.[4][5][6][7] The introduction of a nitro group onto this scaffold, as seen in 1-(3-nitro-1H-pyrazol-1-yl)acetone and its derivatives, can significantly modulate electronic properties and biological activity, often enhancing potency.[8][9] However, the ultimate success of any drug candidate hinges not just on its efficacy, but on its pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comprehensive framework for the comparative analysis of the ADME properties of novel 1-(3-nitro-1H-pyrazol-1-yl)acetone derivatives. We will delve into the essential in vitro assays that form the backbone of early-stage drug discovery, offering not just protocols, but the strategic rationale behind their execution. This document is designed for researchers, scientists, and drug development professionals seeking to characterize and optimize this promising chemical series for clinical translation.

The Critical Role of Early ADME Assessment

Evaluating ADME properties early in the drug discovery pipeline is a crucial, cost-saving strategy.[10][11] It allows for the early identification of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs), enabling medicinal chemists to prioritize compounds with the highest probability of success. By weeding out candidates with unfavorable pharmacokinetic profiles, research efforts can be focused on optimizing the most promising chemical matter.[12]

The workflow for this assessment typically follows a tiered approach, starting with high-throughput in vitro screens and progressing to more complex cellular and in vivo models for the most promising candidates.

ADME_Workflow cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Library 1. Derivative Library (1-(3-nitro-1H-pyrazol-1-yl)acetone analogs) HTS_ADME 2. High-Throughput In Vitro ADME Screening (Solubility, Permeability, Metabolic Stability) Compound_Library->HTS_ADME Detailed_ADME 3. Detailed In Vitro Profiling (CYP Inhibition/Induction, Protein Binding, Metabolite ID) HTS_ADME->Detailed_ADME SAR_Analysis 4. Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Analysis Detailed_ADME->SAR_Analysis In_Vivo_PK 5. In Vivo Pharmacokinetics (Rodent Models) SAR_Analysis->In_Vivo_PK Candidate_Selection 6. Preclinical Candidate Selection In_Vivo_PK->Candidate_Selection

Caption: Tiered approach to ADME assessment in drug discovery.

Part 1: Absorption & Permeability Screening

A drug's journey begins with absorption. For orally administered drugs, this means crossing the intestinal epithelium. We can model this process using in vitro systems that predict a compound's ability to traverse cellular barriers.

Key Assays for Permeability Assessment
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It is an excellent first-pass screen to assess the fundamental ability of a compound to cross a lipid barrier.[12][13]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13] It provides a more biologically relevant model, capable of identifying compounds subject to active transport (efflux or uptake).[11][13]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of test compounds in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure tight junction formation. Lucifer Yellow, a membrane-impermeable fluorescent dye, is used to confirm monolayer integrity.

  • Assay Initiation (A→B):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) in HBSS to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

  • Assay Initiation (B→A):

    • Add the test compound in HBSS to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Interpretation of Results:

Papp (A→B) (x 10-6 cm/s) Predicted Absorption Efflux Ratio (ER) Interpretation
> 10High< 2Low probability of being an efflux substrate.
2 - 10Moderate≥ 2Potential substrate of an efflux transporter (e.g., P-gp).
< 2LowN/APoor permeability.

Part 2: Metabolism & Stability Profiling

Metabolism is the body's process of chemically modifying drugs, primarily in the liver.[13] This process can inactivate a drug, convert it into active or toxic metabolites, and facilitate its excretion. Assessing metabolic stability is critical for predicting a drug's half-life and dosing regimen.

Key Assays for Metabolic Stability
  • Liver Microsomal Stability Assay: This is a primary screen using subcellular fractions of liver cells (microsomes) that contain high concentrations of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[10][13]

  • Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes, providing a more comprehensive picture of hepatic metabolism.[10][13]

Expected Metabolism of Nitropyrazole Derivatives

The metabolism of pyrazole-containing compounds can involve several pathways. While the pyrazole ring itself can be relatively stable, oxidation is a known metabolic route.[14] N-dealkylation of substituents on the pyrazole nitrogen is also a possibility.[14] The nitro group can undergo reduction, and the acetone side chain is susceptible to oxidation or conjugation.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s, FMOs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 1-(3-Nitro-1H-pyrazol-1-yl)acetone Derivative Oxidation Oxidation (Hydroxylation on pyrazole ring or side chain) Parent->Oxidation N_Dealkylation N-Dealkylation (If N-substituent allows) Parent->N_Dealkylation Nitro_Reduction Nitro Reduction (to amino group) Parent->Nitro_Reduction Glucuronidation Glucuronidation (on hydroxylated metabolites or N-pyrazole) Oxidation->Glucuronidation Sulfation Sulfation (on hydroxylated metabolites) Oxidation->Sulfation Nitro_Reduction->Glucuronidation Acetylation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(3-Nitro-1H-pyrazol-1-YL)acetone. As a nitro-containing heterocyclic compound, this substance requires careful management due to its potential energetic properties and inherent hazards. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount for ensuring laboratory safety and regulatory compliance.

Part 1: Core Hazard Assessment

Nitro compounds are recognized for their potential toxicity and instability, and many are classified as energetic materials.[4][5] Therefore, 1-(3-Nitro-1H-pyrazol-1-YL)acetone must be treated as a hazardous substance with the potential for reactivity.

Table 1: Inferred Hazard Profile of 1-(3-Nitro-1H-pyrazol-1-YL)acetone

Hazard ClassificationDescriptionPrecautionary Rationale
Reactivity/Explosivity The presence of the nitro group suggests the potential for energetic decomposition. The compound may be sensitive to shock, friction, or heat. Polynitrated compounds, in particular, can be highly reactive.[4][6]Treat as a potentially energetic material. Avoid grinding, intense heating, or subjecting the material to impact. Store away from incompatible materials.
Toxicity Heterocyclic nitrogenous compounds can exhibit toxic properties, potentially affecting organs such as the liver and kidneys.[3] Skin contact, inhalation, or ingestion may be harmful.[2][7]Avoid all direct contact. Handle exclusively in a controlled environment with appropriate personal protective equipment (PPE).
Flammability While the flash point is unknown, the acetone substructure and the potential for exothermic decomposition suggest it should be considered flammable or capable of supporting combustion under certain conditions.[8][9][10]Keep away from heat, sparks, open flames, and other ignition sources.[9][11][12]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Given the assessed hazards, strict safety measures are mandatory when handling 1-(3-Nitro-1H-pyrazol-1-YL)acetone waste.

Engineering Controls
  • Chemical Fume Hood: All handling, preparation for disposal, and storage of waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[13]

  • Designated Area: A specific area within the laboratory should be designated for managing this hazardous waste, marked with appropriate warning signs.[14][15]

  • Blast Shield: When handling more than milligram quantities of potentially energetic materials, the use of a blast shield is a recommended precautionary measure.

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical hazard. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[2][16]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately after use in accordance with applicable laws.[8]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator should be used.[16]

Part 3: Step-by-Step Disposal Protocol

The disposal of 1-(3-Nitro-1H-pyrazol-1-YL)acetone is governed by federal and local regulations for hazardous waste.[17] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste management from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[17][18]

Step 1: Waste Classification Determine if the waste is hazardous. Any material containing 1-(3-Nitro-1H-pyrazol-1-YL)acetone must be classified as hazardous waste due to its reactivity and potential toxicity characteristics.[19]

Step 2: Segregation Proper segregation is critical to prevent dangerous reactions.

  • Isolate Energetic Waste: Keep waste containing this compound separate from all other chemical waste streams.[20]

  • Avoid Incompatibles: Do NOT mix with acids, bases, oxidizing agents, reducing agents, or combustible materials.[7]

Step 3: Containerization

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste (e.g., glass or polyethylene). The container must be in good condition with no leaks.[20]

  • Leave Headspace: Do not fill the container completely; leave at least 10% headspace to allow for vapor expansion.

  • Keep Closed: The waste container must be kept securely sealed at all times, except when actively adding waste.[9]

Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be clearly visible and include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(3-Nitro-1H-pyrazol-1-YL)acetone" and any other components in the waste stream.

  • A clear indication of the hazards (e.g., "Reactive," "Toxic").

  • The date accumulation started.

  • The name and contact information of the generating researcher or laboratory.

Step 5: Temporary Storage

  • Store the labeled, sealed container in a designated, secure secondary containment unit within a satellite accumulation area or your lab's main hazardous waste storage area.

  • The storage area must be cool, dry, well-ventilated, and away from heat, direct sunlight, and ignition sources.[21]

Step 6: Professional Disposal

  • Do Not Dispose in Drains or Regular Trash: It is illegal and extremely dangerous to dispose of this chemical via the sewer system or in regular solid waste.[4]

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. They will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all regulations.[22]

Part 4: Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.[23]

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use paper towels or other combustible materials.[24]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.[8][9]

    • Label the container and arrange for disposal as described above.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if there is an ignition risk.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][10]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

Part 5: Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal Start Waste Generation Assess Assess Hazards (Reactive, Toxic) Start->Assess Identify as Hazardous PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Based on Hazards Segregate Segregate Waste (Isolate from Incompatibles) PPE->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Secondary Containment Containerize->Store EHS Contact EHS for Professional Disposal Store->EHS End Disposal Complete EHS->End

Caption: Disposal workflow for 1-(3-Nitro-1H-pyrazol-1-YL)acetone.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Mcfatter Technical College. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet - Acetone. Retrieved from [Link]

  • Saraduke Technical Services. (n.d.). Storage and Handling of Energetic Materials. Retrieved from [Link]

  • Brenntag. (2019, August 22). Safety Data Sheet - Acetone.
  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetone. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2010). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • Greenfield Global. (2018, August 8). Safety Data Sheet - Acetone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • J.T. Baker. (2002, March 19). Acetone - Material Safety Data Sheet. Retrieved from [Link]

  • Actylis Lab Solutions. (2024, May 24). Safety Data Sheet - Acetone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. Retrieved from [Link]

  • New Jersey Department of Health. (2015, June). Hazardous Substance Fact Sheet - Acetone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetone - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate. Retrieved from [Link]

  • Perfumer & Flavorist. (2006, May). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.